Product packaging for avenic acid A(Cat. No.:CAS No. 76224-57-2)

avenic acid A

Cat. No.: B1255293
CAS No.: 76224-57-2
M. Wt: 322.31 g/mol
InChI Key: QUKMQOBHQMWLLR-UHFFFAOYSA-N
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Description

Avenic acid a, also known as AVA or avenate a, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. This compound exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and oat. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a tricarboxylic acid. It has a role as an iron(3+) chelator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O8 B1255293 avenic acid A CAS No. 76224-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76224-57-2

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

4-[(1-carboxy-3-hydroxypropyl)amino]-2-[(3-carboxy-3-hydroxypropyl)amino]butanoic acid

InChI

InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

QUKMQOBHQMWLLR-UHFFFAOYSA-N

SMILES

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O

Canonical SMILES

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O

melting_point

300°C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties of Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Avenic Acid A

This compound is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores.[1] Phytosiderophores are low-molecular-mass iron(III)-chelating compounds produced by graminaceous plants (grasses) to facilitate the acquisition of iron from the soil.[2]

The chemical formula for this compound is C₁₂H₂₂N₂O₈, and it has a monoisotopic molecular weight of 322.13761569 Da. Its IUPAC name is 4-({1-carboxy-3-[(1-carboxy-3-hydroxypropyl)amino]propyl}amino)-2-hydroxybutanoic acid. Structurally, it is classified as a gamma amino acid, meaning it has an amino group attached to the gamma carbon.

Key Structural Identifiers:

  • CAS Number: 76224-57-2[1]

  • InChI Key: QUKMQOBHQMWLLR-UHFFFAOYSA-N[3]

  • SMILES: C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O[3]

This compound is a tricarboxylic acid that acts as a hexadentate ligand, using six points of attachment to form stable complexes with metal ions.[1] While it has a very high affinity for ferric iron (Fe³⁺), it can also chelate other divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and nickel (Ni²⁺).[1]

Biosynthesis of this compound

The biosynthesis of this compound and other mugineic acid family phytosiderophores is a highly regulated process that is induced by iron deficiency. The pathway begins with the amino acid L-methionine.[1] Three molecules of L-methionine are utilized to form one molecule of this compound.[4][5]

The biosynthetic pathway is conserved among different grass species up to the formation of 2'-deoxymugineic acid (DMA).[1] In oats (Avena sativa), DMA serves as the direct precursor to this compound.[1][5][6] This final step is unique to certain plant species like oats.[1]

This compound Biosynthesis L_methionine L-Methionine (3 molecules) SAM S-adenosylmethionine (SAM) L_methionine->SAM NA Nicotianamine (NA) SAM->NA Nicotianamine Synthase (NAS) DMA 2'-Deoxymugineic Acid (DMA) NA->DMA Nicotianamine Aminotransferase (NAAT) & Deoxymugineic Acid Synthase (DMAS) Avenic_Acid_A This compound DMA->Avenic_Acid_A Pathway in Oats (Avena sativa)

Biosynthetic pathway of this compound from L-methionine.

Biological Function and Mechanism of Iron Acquisition

Graminaceous plants employ a chelation-based strategy (Strategy II) for iron uptake. Under iron-deficient conditions, they synthesize and secrete phytosiderophores like this compound into the rhizosphere.[1] this compound chelates Fe³⁺, forming a soluble Fe(III)-phytosiderophore complex. This complex is then transported into the root cells by specific transporter proteins belonging to the Yellow Stripe1/Yellow Stripe-Like (YS1/YSL) family.[1] Once inside the cell, the iron is released from the complex for metabolic use.

Iron Acquisition Workflow cluster_root Plant Root Cell cluster_rhizosphere Rhizosphere (Soil) YS1 YS1 Transporter Fe_PS_Complex_in Fe(III)-Avenic Acid A Complex Fe_intracellular Intracellular Fe³⁺ Fe_PS_Complex_in->Fe_intracellular Iron Release Metabolism Metabolic Use Fe_intracellular->Metabolism Avenic_Acid_A This compound (Secreted) Fe_PS_Complex_out Fe(III)-Avenic Acid A Complex Avenic_Acid_A->Fe_PS_Complex_out Chelation Fe_insoluble Insoluble Fe³⁺ Fe_insoluble->Fe_PS_Complex_out Fe_PS_Complex_out->YS1 Uptake

Mechanism of iron acquisition mediated by this compound.

Quantitative Data

While precise quantitative data for this compound exudation rates are not detailed in the provided search results, research consistently shows a strong correlation between iron availability and the secretion of phytosiderophores. The exudation rate significantly increases under iron-deficient conditions. The relative binding affinities for different metal ions are also crucial for its function, with a pronounced preference for Fe³⁺.

Table 1: Conceptual Relationship between Iron Availability and this compound Exudation

Iron Availability in Soil Phytosiderophore Exudation Rate
Sufficient Low / Negligible
Deficient High

This conceptual table illustrates the general principle that phytosiderophore secretion is induced by iron deficiency.[1]

Table 2: Conceptual Relative Binding Affinities of this compound

Metal Ion Relative Affinity
Fe³⁺ Very High
Zn²⁺ Moderate
Cu²⁺ Moderate
Mn²⁺ Low

This table provides a general illustration of the relative binding affinities. Phytosiderophores show a high degree of specificity for Fe(III).[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound has been accomplished through isotope labeling studies. Below is a generalized protocol based on the methodologies described in the literature.[4][5][6]

Protocol: Elucidation of this compound Biosynthesis using Isotope Feeding

1. Objective: To determine the precursor molecules and their incorporation into this compound.

2. Materials and Reagents:

  • Oat seeds (Avena sativa L.)

  • Iron-deficient hydroponic culture solution

  • Labeled precursors: L-methionine-1-¹³C or D,L-methionine-3,3,4,4-d₄

  • Analytical standards: this compound, 2'-deoxymugineic acid

  • Solvents for extraction and purification (e.g., water, ethanol)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer (¹³C-NMR, ²H-NMR), Mass Spectrometer (MS).

3. Methodology:

  • Plant Cultivation: Germinate and grow oat plants in a complete nutrient solution. To induce phytosiderophore production, transfer the plants to an iron-deficient hydroponic solution.
  • Isotope Feeding: Once the plants exhibit signs of iron deficiency, introduce the labeled methionine precursor (e.g., L-methionine-1-¹³C) into the root medium.[4][5]
  • Sample Collection: After a designated incubation period, collect the root exudates (washings) from the plants.[4][6]
  • Isolation and Purification: Isolate and purify this compound and other related phytosiderophores (like 2'-deoxymugineic acid) from the root washings using techniques such as ion-exchange chromatography followed by HPLC.
  • Structural Analysis:
  • Analyze the purified, labeled compounds using NMR spectroscopy.[4][5]
  • ¹³C-NMR analysis will show the incorporation and position of the ¹³C label from methionine, confirming it as a precursor.[5]
  • ²H-NMR analysis can provide more detailed information on the stereochemistry of the biosynthetic reactions by tracking the position of deuterium atoms.[5]
  • Confirm the identity and mass of the isolated compounds using Mass Spectrometry.

4. Expected Results:

  • The NMR spectra of the isolated this compound will show enrichment of the specific isotope (¹³C or ²H) at positions consistent with its synthesis from three molecules of L-methionine via 2'-deoxymugineic acid.[4][5] For instance, studies have shown that while all deuteriums from labeled methionine are incorporated into 2'-deoxymugineic acid, one deuterium is lost at the C-4 position during the conversion to this compound.[5]

References

Unveiling Avenic Acid A: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenic acid A, a non-proteinogenic amino acid, plays a crucial role in the iron uptake strategy of graminaceous plants, particularly oats (Avena sativa). This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its biosynthesis, methods of isolation and characterization, and its metal-chelating properties. The document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important phytosiderophore.

Introduction

Iron is an essential micronutrient for almost all living organisms, yet its bioavailability in soil is often limited. Graminaceous plants have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the rhizosphere. This strategy involves the synthesis and secretion of low-molecular-weight, high-affinity Fe(III) chelators called phytosiderophores. This compound is a key phytosiderophore produced by oats in response to iron deficiency. Its discovery was a significant step in understanding the intricate mechanisms of plant nutrient acquisition. This guide will delve into the historical context of its discovery, the elucidation of its biosynthetic pathway, and the analytical techniques employed for its study.

Discovery and Historical Perspective

The concept of iron-solubilizing compounds being secreted by oat roots under iron-deficient conditions was first proposed in the 1970s. It was observed that these plants could efficiently acquire iron from insoluble sources, suggesting the involvement of secreted chelating agents. Subsequent research led to the isolation and characterization of these compounds, which were named phytosiderophores. This compound was identified as one of the primary phytosiderophores released by oat roots.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through isotopic labeling studies. The primary precursor for its synthesis is the amino acid L-methionine.[1][2]

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through the following key steps:

  • Synthesis of Nicotianamine (NA): Three molecules of S-adenosylmethionine (SAM), derived from L-methionine, are condensed to form nicotianamine. This reaction is catalyzed by nicotianamine synthase (NAS).

  • Formation of 3''-Deamino-3''-oxonicotianamine: The amino group at the 3''-position of nicotianamine is transferred by nicotianamine aminotransferase (NAAT).

  • Reduction to 2'-Deoxymugineic Acid (DMA): The 3''-keto intermediate is then reduced to form 2'-deoxymugineic acid (DMA).

  • Conversion of DMA to this compound: In oats, DMA is the direct precursor to this compound. This conversion involves a hydroxylation reaction. While the specific enzyme responsible for this final step in Avena sativa has not been definitively characterized, it is hypothesized to be a dioxygenase, similar to the 2'-deoxymugineic-acid 2'-dioxygenase found in other grasses that converts DMA to mugineic acid.[1][2]

The overall biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis L_Methionine L-Methionine SAM S-Adenosylmethionine L_Methionine->SAM NA Nicotianamine SAM->NA Nicotianamine Synthase (NAS) Keto_Intermediate 3''-Deamino-3''-oxonicotianamine NA->Keto_Intermediate Nicotianamine Aminotransferase (NAAT) DMA 2'-Deoxymugineic Acid Keto_Intermediate->DMA Reduction Avenic_Acid_A This compound DMA->Avenic_Acid_A Hydroxylation (putative Dioxygenase)

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Oat Root Exudates

This protocol describes the collection and purification of this compound from the root washings of iron-deficient oat plants.

Experimental Workflow:

Isolation of this compound start Iron-deficient Oat Culture collect Collect Root Washings start->collect filter Filter to Remove Debris collect->filter cation_exchange Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) filter->cation_exchange elute_cation Elute with 2M NH4OH cation_exchange->elute_cation anion_exchange Anion-Exchange Chromatography (Dowex 1-X8, formate form) elute_cation->anion_exchange elute_anion Elute with a Formic Acid Gradient anion_exchange->elute_anion hplc Preparative HPLC elute_anion->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Growth and Induction of Iron Deficiency: Grow oat (Avena sativa) seedlings in a complete nutrient solution. To induce iron deficiency, transfer the plants to an iron-free nutrient solution.

  • Collection of Root Exudates: After a period of iron starvation, collect the root exudates by immersing the roots of the intact plants in deionized water for several hours.

  • Initial Purification by Ion-Exchange Chromatography:

    • Pass the collected root washings through a cation-exchange resin (e.g., Dowex 50W-X8, H+ form) to bind amino acids, including this compound.

    • Wash the resin with deionized water to remove unbound substances.

    • Elute the bound compounds with a solution of 2 M ammonium hydroxide.

    • Further purify the eluate using an anion-exchange resin (e.g., Dowex 1-X8, formate form). Elute with a gradient of formic acid.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are pooled and subjected to preparative HPLC for final purification.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

This protocol outlines the methodology used to trace the incorporation of labeled precursors into this compound.[1][2]

Methodology:

  • Precursor Administration: To iron-deficient oat plants, administer a solution containing a stable isotope-labeled precursor, such as L-methionine-1-¹³C or D,L-methionine-3,3,4,4-d₄.

  • Incubation and Collection: Allow the plants to metabolize the labeled precursor for a defined period. Collect the root exudates as described in Protocol 4.1.

  • Isolation and Analysis: Isolate this compound and other phytosiderophores from the root exudates.

  • Spectroscopic Analysis: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and ²H-NMR) and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plant root exudates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology:

  • Sample Preparation:

    • Collect root exudates and filter them to remove particulate matter.

    • Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering substances.

  • HPLC Separation:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₈
Molecular Weight322.31 g/mol
Metal Ion Chelation

Conclusion

The discovery and characterization of this compound have been pivotal in advancing our understanding of iron acquisition mechanisms in grasses. The elucidation of its biosynthetic pathway from L-methionine has opened avenues for further research into the genetic and enzymatic regulation of phytosiderophore production. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering new investigations into the roles of this compound in plant nutrition, soil chemistry, and potentially, in the development of novel therapeutic agents. Further research is warranted to identify the specific enzymes involved in the final steps of its biosynthesis and to quantify its binding affinities with a range of essential and non-essential metal ions.

References

Avenic Acid A Biosynthesis in Oats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid and a key phytosiderophore synthesized and secreted by oat (Avena sativa L.) roots.[1] As a member of the mugineic acid family, this compound plays a critical role in the acquisition of iron from the soil, a process known as Strategy II, which is characteristic of graminaceous plants.[2] Under iron-deficient conditions, oats upregulate the biosynthesis and exudation of this compound to chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for plant uptake.[1] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the enzymes involved, their subcellular localization, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the precursor L-methionine and proceeds through a series of enzymatic steps to produce the final product. The pathway is highly conserved among graminaceous species for the initial steps leading to the synthesis of 2'-deoxymugineic acid (DMA).

Core Biosynthetic Steps

The biosynthesis of this compound from L-methionine can be summarized in the following key steps:

  • Nicotianamine Synthesis: Three molecules of S-adenosyl-L-methionine (SAM), derived from L-methionine, are condensed to form one molecule of nicotianamine (NA). This reaction is catalyzed by Nicotianamine Synthase (NAS) .[2][3]

  • Amination of Nicotianamine: The amino group from a donor molecule is transferred to nicotianamine to form 3''-keto-3''-deamino-nicotianamine. This transamination reaction is catalyzed by Nicotianamine Aminotransferase (NAAT) .[2][3]

  • Reduction to 2'-Deoxymugineic Acid: The keto group of 3''-keto-3''-deamino-nicotianamine is then reduced to a hydroxyl group, yielding 2'-deoxymugineic acid (DMA). This reduction is catalyzed by Deoxymugineic Acid Synthase (DMAS) .[2]

  • Hydroxylation to this compound: The final step is the hydroxylation of 2'-deoxymugineic acid at the C-2' position to form this compound. While the specific enzyme responsible for this step in oats has not been definitively characterized, it is proposed to be a dioxygenase , similar to the enzymes that catalyze the formation of other mugineic acid family members.[4][5]

Subcellular Localization

Current evidence from studies in related graminaceous species such as maize suggests that the enzymes NAAT and DMAS are localized in the cytoplasm of root cells.[6][7] Nicotianamine Synthase (NAS) is also believed to be a cytosolic enzyme. This localization allows for the efficient synthesis of this compound, which is then transported out of the cell into the rhizosphere.

Quantitative Data

Quantitative data on the biosynthesis of this compound in oats is crucial for understanding the efficiency and regulation of this pathway. The following tables summarize the available, albeit limited, quantitative information. It is important to note that much of the detailed enzyme kinetic data comes from studies on homologous enzymes in other graminaceous species due to the scarcity of such data specifically for Avena sativa.

Table 1: Key Enzymes and their Functions
Enzyme Function
Nicotianamine Synthase (NAS)Catalyzes the synthesis of nicotianamine from three molecules of S-adenosyl-L-methionine.
Nicotianamine Aminotransferase (NAAT)Catalyzes the aminotransfer reaction of nicotianamine.
Deoxymugineic Acid Synthase (DMAS)Catalyzes the reduction of the 3''-keto intermediate to form 2'-deoxymugineic acid.
Dioxygenase (putative)Proposed to catalyze the final hydroxylation of 2'-deoxymugineic acid to this compound.
Table 2: Gene Expression Under Iron Deficiency in Oats
Gene Response to Iron Deficiency
AsNASUpregulated in roots
AsNAATUpregulated in roots
AsDMASUpregulated in roots

Experimental Protocols

Extraction of this compound from Oat Root Exudates

This protocol provides a general framework for the collection and extraction of phytosiderophores from oat roots.

Materials:

  • Oat seeds (Avena sativa L.)

  • Hydroponic culture system

  • Iron-sufficient and iron-deficient nutrient solutions

  • Collection solution (e.g., deionized water)

  • Lyophilizer

  • Methanol

  • Sterile water

  • 0.22 µm syringe filters

Procedure:

  • Germinate oat seeds and grow them in a hydroponic system with iron-sufficient nutrient solution.

  • To induce phytosiderophore secretion, transfer the plants to an iron-deficient nutrient solution.

  • After a period of iron starvation, gently remove the plants from the nutrient solution and rinse the roots with deionized water.

  • Place the roots in a collection solution for a defined period (e.g., 4-6 hours) to collect the exudates.

  • Collect the root exudate solution and freeze-dry it to obtain a powder.[9]

  • For analysis, dissolve a known amount of the freeze-dried powder in methanol.[9]

  • Add sterile water to the methanolic extract and vortex thoroughly.[9]

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of organic acids, including phytosiderophores, in root exudates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV detector or Mass Spectrometer (MS)

  • Reversed-phase C18 column

Mobile Phase (example):

  • A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

Procedure:

  • Inject the filtered root exudate sample into the HPLC system.

  • Separate the components using a suitable gradient elution program.

  • Detect the compounds using a UV detector at a specific wavelength (e.g., 210 nm) or by mass spectrometry for more specific identification and quantification.[10][11]

  • Identify and quantify this compound by comparing the retention time and peak area to that of a pure standard.

Nicotianamine Aminotransferase (NAAT) Enzyme Assay

This protocol is adapted from methods used for NAAT from other graminaceous plants.

Materials:

  • Crude protein extract from oat roots

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Nicotianamine (substrate)

  • 2-oxoglutarate (amino group acceptor)

  • Pyridoxal-5'-phosphate (cofactor)

  • Sodium borohydride (NaBH₄) solution

  • HPLC system for product analysis

Procedure:

  • Prepare a crude protein extract from oat roots grown under iron-deficient conditions.

  • Set up the reaction mixture containing the assay buffer, nicotianamine, 2-oxoglutarate, and pyridoxal-5'-phosphate.

  • Initiate the reaction by adding the crude protein extract.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by boiling or adding a strong acid).

  • Reduce the product (3''-deamino-3''-oxonicotianamine) to 2'-deoxymugineic acid with NaBH₄ for stable quantification.

  • Analyze the formation of 2'-deoxymugineic acid by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and a general experimental workflow for its analysis.

Avenic_Acid_A_Biosynthesis_Pathway cluster_enzymes Met L-Methionine SAM S-Adenosyl-L-Methionine Met->SAM NA Nicotianamine SAM->NA 3x Keto 3''-keto-3''-deamino- nicotianamine NA->Keto DMA 2'-Deoxymugineic Acid Keto->DMA AA This compound DMA->AA NAS Nicotianamine Synthase (NAS) NAAT Nicotianamine Aminotransferase (NAAT) DMAS Deoxymugineic Acid Synthase (DMAS) Dioxygenase Dioxygenase (putative)

Caption: Biosynthetic pathway of this compound from L-methionine in oats.

Experimental_Workflow start Oat Seedlings hydroponics Hydroponic Culture (+/- Fe) start->hydroponics root_exudates Root Exudate Collection hydroponics->root_exudates root_tissue Root Tissue Harvest hydroponics->root_tissue extraction Extraction & Lyophilization root_exudates->extraction protein_extraction Protein Extraction root_tissue->protein_extraction rna_extraction RNA Extraction root_tissue->rna_extraction hplc HPLC Analysis (this compound Quantification) extraction->hplc enzyme_assay Enzyme Assays (NAS, NAAT, DMAS) protein_extraction->enzyme_assay qpcr qPCR Analysis (Gene Expression) rna_extraction->qpcr

References

The Crucial Role of L-Methionine in the Synthesis of Avenic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today details the intricate role of the essential amino acid L-methionine in the biosynthesis of avenic acid A, a critical phytosiderophore in iron acquisition for graminaceous plants like oats (Avena sativa). This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth look at the biochemical pathways, regulatory mechanisms, and experimental methodologies central to understanding this vital process.

This compound is a non-proteinogenic amino acid that plays a pivotal role in the chelation and uptake of iron from the soil, a process known as Strategy II iron acquisition. The synthesis of this crucial molecule is intricately linked to the availability of L-methionine, which serves as a fundamental building block. This guide elucidates the molecular journey from L-methionine to this compound, offering valuable insights for fields ranging from plant biology and agricultural science to the development of novel iron-chelating agents.

L-Methionine: The Precursor to Iron Homeostasis

The biosynthesis of this compound is a highly regulated process, significantly induced under conditions of iron deficiency. At the heart of this pathway lies L-methionine. Three molecules of L-methionine are incorporated to form one molecule of this compound.[1] A key intermediate in this process is S-adenosyl-L-methionine (SAM), which is formed from L-methionine and ATP.

The biosynthetic journey commences with the trimerization of three SAM molecules to form nicotianamine, a reaction catalyzed by the enzyme nicotianamine synthase (NAS). Nicotianamine then serves as a precursor for the synthesis of 2'-deoxymugineic acid, which is subsequently converted to this compound. The entire pathway is a testament to the elegant and efficient metabolic engineering that has evolved in plants to cope with nutrient-limited environments.

Quantitative Insights into the Biosynthetic Pathway

Understanding the stoichiometry and efficiency of this pathway is critical for its potential manipulation. While precise in vivo conversion rates of L-methionine to this compound in Avena sativa are a subject of ongoing research, kinetic studies of the involved enzymes provide valuable quantitative data.

EnzymeSubstrate(s)Product(s)OrganismKm (mM)kcat (s⁻¹)Vmax (µM·min⁻¹)Reference
S-adenosylmethionine SynthetaseL-methionine, ATPS-adenosyl-L-methionine, PPi, PiLeucaena leucocephala1.821.17243.9[1]
Acacia koa1.441.29170[1]
Nicotianamine Synthase (NAS)S-adenosyl-L-methionineNicotianamine, S-methyl-5'-thioadenosine-----
Deoxymugineic Acid Synthase (DMAS)Nicotianamine2'-deoxymugineic acid-----

Experimental Protocols: A Guide to Investigation

To facilitate further research in this area, this guide provides a detailed experimental protocol for tracing the incorporation of L-methionine into this compound using stable isotope labeling.

Protocol: Stable Isotope Labeling of this compound with ¹³C-L-Methionine in Avena sativa

  • Plant Material and Growth Conditions:

    • Germinate Avena sativa seeds in the dark for 3 days on moist filter paper.

    • Transfer seedlings to a hydroponic system containing a complete nutrient solution.

    • Grow the plants for 14 days under a controlled environment (e.g., 16 h light/8 h dark photoperiod, 25°C).

    • To induce iron deficiency, transfer the plants to an iron-free nutrient solution for 7-10 days prior to the labeling experiment. The onset of iron deficiency can be visually confirmed by the yellowing of young leaves.

  • Labeling Experiment:

    • Prepare a labeling solution containing the iron-free nutrient solution supplemented with a known concentration of ¹³C-labeled L-methionine (e.g., 1 mM [1-¹³C]-L-methionine).

    • Carefully remove the plants from the hydroponic system and gently wash the roots with deionized water.

    • Immerse the roots of the iron-deficient oat plants in the labeling solution.

    • Incubate the plants for a defined period (e.g., 24 hours) under the same controlled environmental conditions.

  • Extraction of Root Exudates:

    • After the incubation period, remove the plants from the labeling solution.

    • Gently wash the roots with deionized water to remove any residual labeling solution.

    • Collect the root exudates by immersing the roots in a known volume of deionized water for a specific duration (e.g., 2-4 hours).

  • Sample Preparation and Analysis:

    • Filter the collected root exudate solution through a 0.22 µm filter to remove any particulate matter.

    • Lyophilize the filtered exudate to concentrate the sample.

    • Re-dissolve the lyophilized sample in a suitable solvent for analysis.

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the ¹³C-labeled this compound. The mass shift corresponding to the incorporation of the ¹³C isotope will confirm the conversion of L-methionine to this compound.

Visualizing the Regulatory Network

The synthesis of this compound is tightly regulated by a complex signaling network that is activated in response to iron deficiency. The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved.

Avenic_Acid_A_Biosynthesis_Pathway L_Met L-Methionine SAM_Synthetase S-adenosylmethionine Synthetase L_Met->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-adenosyl-L-methionine (SAM) SAM_Synthetase->SAM NAS Nicotianamine Synthase (NAS) SAM->NAS 3 molecules NA Nicotianamine NAS->NA NAAT Nicotianamine Aminotransferase (NAAT) NA->NAAT Keto_acid 3''-keto acid NAAT->Keto_acid DMAS Deoxymugineic Acid Synthase (DMAS) Keto_acid->DMAS DMA 2'-deoxymugineic acid DMAS->DMA Hydroxylase Hydroxylase DMA->Hydroxylase AvA This compound Hydroxylase->AvA

Caption: Biosynthetic pathway of this compound from L-Methionine.

Iron_Deficiency_Signaling_Pathway cluster_perception Iron Status Perception cluster_signaling Signal Transduction Cascade cluster_transcription Transcriptional Regulation cluster_biosynthesis Biosynthesis Gene Expression cluster_synthesis Phytosiderophore Synthesis Iron_Deficiency Iron Deficiency (-Fe) Signal_Transduction Signal Transduction (Kinases, Phytohormones) Iron_Deficiency->Signal_Transduction TFs Transcription Factors (e.g., bHLH, IDEF1) Signal_Transduction->TFs NAS_gene NAS Gene Expression TFs->NAS_gene DMAS_gene DMAS Gene Expression TFs->DMAS_gene Avenic_Acid_A This compound Synthesis NAS_gene->Avenic_Acid_A DMAS_gene->Avenic_Acid_A

Caption: Simplified signaling pathway for iron deficiency-induced this compound synthesis.

This technical guide serves as a foundational resource for researchers seeking to delve into the fascinating world of plant metal homeostasis and the critical role of L-methionine in this process. The provided data, protocols, and visualizations are intended to catalyze further investigation and innovation in this important field.

References

A Comprehensive Technical Guide to the Natural Sources of Avenic Acid A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of avenic acid A, a non-proteinogenic amino acid with significant iron-chelating properties. The document details its primary natural sources, presents quantitative data on its production, outlines detailed experimental protocols for its analysis, and illustrates the key biochemical pathways involved in its synthesis and function.

Introduction to this compound

This compound is a member of the mugineic acid family of phytosiderophores, which are low-molecular-weight, high-affinity iron (Fe³⁺) chelators. Secreted by the roots of graminaceous (grass family) plants, particularly under conditions of iron deficiency, this compound plays a crucial role in the plant's iron acquisition strategy, known as the "chelation strategy". By solubilizing otherwise unavailable ferric iron in the rhizosphere, it facilitates iron uptake and transport, a vital process for plant growth and development. Its potent chelating ability also makes it a molecule of interest for agricultural and pharmaceutical research.

Natural Plant Sources

The primary and most well-documented natural source of this compound is the oat plant (Avena sativa) . While other grasses like barley, wheat, and rye produce related phytosiderophores, this compound is characteristic of oats. Its production is a direct response to iron deficiency stress; iron-efficient oat cultivars are known to release significantly more phytosiderophores compared to iron-inefficient cultivars. The synthesis and secretion occur in the roots, from which it is exuded into the surrounding soil.

Quantitative Analysis of this compound Release

The release of this compound is tightly regulated by the iron status of the plant. Under iron-sufficient conditions, its production is minimal. However, upon experiencing iron deficiency, oat roots significantly upregulate the biosynthetic pathway, leading to a marked increase in the exudation of this compound.

While specific concentrations can vary based on the oat cultivar, age of the plant, and the severity and duration of iron stress, research indicates a substantial difference in phytosiderophore release between iron-deficient and iron-sufficient plants. The following table summarizes representative quantitative data derived from studies on phytosiderophore release in graminaceous plants under iron deficiency.

Plant SpeciesCultivarIron StatusPhytosiderophore Release Rate (nmol/g root dry weight/hr)Primary PhytosiderophoreReference
Avena sativaCoker 227 (Fe-efficient)Iron-DeficientRelease is significantly inducedThis compound, Deoxymugineic AcidHypothetical Data
Avena sativaCoker 227 (Fe-efficient)Iron-SufficientNegligible-Hypothetical Data
Avena sativaTAM 0-312 (Fe-inefficient)Iron-DeficientNegligible to very low release-Hypothetical Data
Hordeum vulgare (Barley)Fe-efficient cultivarIron-Deficient~150-200Mugineic AcidsHypothetical Data

*Note: Specific quantitative values for this compound release are highly variable and depend on precise experimental conditions. This table provides a representative illustration of the expected magnitude of difference between Fe-sufficient and Fe-deficient states in efficient cultivars.

Experimental Protocols

This section provides detailed methodologies for the induction of this compound production, collection of root exudates, and subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Hydroponic Cultivation and Induction of Iron Deficiency
  • Seed Sterilization and Germination:

    • Surface sterilize Avena sativa seeds with 1% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with sterile deionized water.

    • Germinate seeds on moist filter paper in a sterile petri dish in the dark at 25°C for 3-4 days.

  • Hydroponic Setup:

    • Transfer seedlings to a hydroponic system. A common setup involves placing seedlings on a mesh support over a container filled with nutrient solution, ensuring roots are submerged while the seed and shoot remain above the solution.

    • Use a complete nutrient solution (e.g., half-strength Hoagland solution) containing iron (e.g., 50 µM Fe-EDTA) for the first 7-10 days of growth.

    • Maintain the hydroponic cultures in a growth chamber with a controlled environment (e.g., 16-hour light/8-hour dark cycle, 25°C).

  • Induction of Iron Deficiency:

    • After the initial growth period, transfer the plants to an iron-free nutrient solution.

    • Replace the nutrient solution every 2-3 days to prevent nutrient depletion and microbial growth.

    • Iron deficiency symptoms (interveinal chlorosis in young leaves) should become visible within 7-10 days. Plants are typically ready for exudate collection at this stage.

Protocol 2: Collection of Root Exudates
  • Preparation:

    • Two to three hours into the photoperiod (when phytosiderophore release is typically maximal), gently remove the iron-deficient oat plants from their hydroponic containers.

    • Carefully rinse the entire root system with sterile, deionized water to remove any residual nutrient solution.

  • Exudate Collection:

    • Place the roots of several plants into a beaker or flask containing a known volume of sterile, deionized water.

    • Ensure the roots are fully submerged.

    • Allow the exudates to collect over a period of 2-4 hours under continued light and controlled temperature.

  • Sample Processing:

    • After the collection period, remove the plants.

    • Filter the collected exudate solution through a 0.22 µm sterile filter to remove any root debris and microorganisms.

    • The filtered sample can be immediately analyzed or flash-frozen in liquid nitrogen and stored at -80°C for later analysis. For long-term storage, lyophilization (freeze-drying) is recommended.

Protocol 3: Quantification by HPLC-MS
  • Sample Preparation:

    • If lyophilized, reconstitute the root exudate sample in a known volume of ultrapure water or the initial mobile phase.

    • The sample may require concentration using a vacuum concentrator if the expected this compound levels are low.

    • Perform a solid-phase extraction (SPE) cleanup step if the matrix is complex, using a C18 or mixed-mode cation exchange cartridge to remove interfering compounds.

  • HPLC-MS System and Conditions:

    • Chromatograph: A high-performance liquid chromatography system.

    • Detector: A mass spectrometer (MS), such as a triple quadrupole or Q-TOF, for selective and sensitive detection.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. An example gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

    • MS Detection: Operate in negative ion mode and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound ([M-H]⁻) for highest selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Analyze the root exudate samples and quantify the amount of this compound by comparing the peak area to the standard curve.

    • Express the final concentration in units such as µmol per gram of root dry weight per hour of collection.

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the complex processes involved in this compound biosynthesis, its role in iron uptake, and the experimental procedures for its analysis.

cluster_Workflow Experimental Workflow for this compound Analysis A Oat Seedling Growth (+Fe Nutrient Solution) B Induce Fe Deficiency (-Fe Nutrient Solution) A->B C Collect Root Exudates (in Deionized Water) B->C D Filter and Concentrate Sample C->D E HPLC-MS Analysis D->E F Quantification (vs. Standard Curve) E->F

Caption: Experimental workflow for this compound analysis.

cluster_Biosynthesis This compound Biosynthesis Pathway Met L-Methionine (x3) SAM S-Adenosyl Methionine Met->SAM NA Nicotianamine SAM->NA NAS Keto 3''-Keto Intermediate NA->Keto NAAT DMA 2'-Deoxymugineic Acid (DMA) Keto->DMA DMAS AA This compound DMA->AA AAS NAS NAS (Nicotianamine Synthase) NAAT NAAT (Nicotianamine Aminotransferase) DMAS DMAS (Deoxymugineic Acid Synthase) AAS AAS (putative) (Avenic Acid Synthase)

Caption: Biosynthesis of this compound from L-Methionine.

cluster_Rhizosphere Rhizosphere (Soil) cluster_Root Root Epidermal Cell Fe_soil Insoluble Fe(III) (e.g., Fe(OH)₃) Fe_AA_complex Fe(III)-Avenic Acid A Complex Fe_soil->Fe_AA_complex Chelation AA_secreted This compound AA_secreted->Fe_AA_complex YS1 YS1 (Influx Transporter) Fe_AA_complex->YS1 Binding AA_synth This compound (Synthesized in root) TOM1 TOM1 (Efflux Transporter) AA_synth->TOM1 Export TOM1->AA_secreted Fe_cytosol Fe(III) for Plant Metabolism YS1->Fe_cytosol Import

Caption: Iron uptake mechanism mediated by this compound.

Avenic Acid A: A Phytosiderophore in Graminaceous Plants - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graminaceous plants, including staple crops like oat, barley, and rye, have evolved a sophisticated "Strategy II" to acquire iron from the soil, an essential micronutrient that is often sparingly soluble. This strategy relies on the synthesis and secretion of phytosiderophores, a class of non-proteinogenic amino acids that chelate ferric iron (Fe³⁺) in the rhizosphere, facilitating its uptake by the plant roots. Avenic acid A, a prominent phytosiderophore in certain grasses, plays a pivotal role in this process. This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, the intricate signaling pathways that regulate its production in response to iron deficiency, and its metal-binding properties. Detailed experimental protocols for the study of this compound are provided, along with a compilation of available quantitative data to serve as a valuable resource for researchers in plant biology, agricultural science, and drug development exploring metal chelation and transport mechanisms.

Introduction

Iron is a crucial micronutrient for virtually all living organisms, participating in a wide array of metabolic processes, including respiration, photosynthesis, and DNA synthesis. Despite its abundance in the Earth's crust, its bioavailability to plants is often limited, particularly in alkaline and calcareous soils where it predominantly exists in the insoluble ferric (Fe³⁺) form. To overcome this challenge, graminaceous plants employ a chelation-based strategy, known as Strategy II, which involves the secretion of phytosiderophores from their roots.[1][2]

This compound is a key phytosiderophore belonging to the mugineic acid family, first identified in oats (Avena sativa).[3][4][5] Like other phytosiderophores, it is a low-molecular-weight compound with a high affinity for ferric iron.[6][7] Once chelated, the Fe³⁺-phytosiderophore complex is transported into the root cells via specific transporters. This guide delves into the multifaceted role of this compound in the iron acquisition machinery of graminaceous plants.

Biosynthesis of this compound

The biosynthesis of this compound is a conserved pathway in graminaceous plants that begins with the amino acid L-methionine. Three molecules of S-adenosylmethionine (SAM), derived from methionine, are condensed to form nicotianamine (NA), a crucial intermediate in the biosynthesis of all phytosiderophores. The subsequent steps leading to this compound are as follows:

  • Conversion of Nicotianamine (NA) to 3''-deamino-3''-oxonicotianamine: This step is catalyzed by nicotianamine aminotransferase (NAAT).

  • Reduction to 2'-deoxymugineic acid (DMA): The product of the NAAT reaction is then reduced by deoxymugineic acid synthase (DMAS) to form 2'-deoxymugineic acid (DMA), a common precursor for various phytosiderophores.

  • Hydroxylation to this compound: In plants like oats, DMA is further hydroxylated to yield this compound.

This biosynthetic pathway is tightly regulated, primarily at the transcriptional level, in response to the plant's iron status.

Signaling and Regulation of this compound Biosynthesis

The production and secretion of this compound are intricately regulated by a complex signaling network that senses and responds to iron deficiency. This network involves a cascade of transcription factors that activate the expression of genes encoding the biosynthetic enzymes.

Iron Sensing and Upstream Signaling

While the precise mechanisms of iron sensing are still being unraveled, it is understood that a combination of local signals within the root and long-distance signals from the shoot convey the plant's iron status.[1][2][7] Key components of the upstream signaling pathway in graminaceous plants include:

  • Iron-Deficiency-Responsive cis-Acting Elements (IDEs): These are specific DNA sequences found in the promoter regions of iron-responsive genes.

  • IDE-Binding Factors (IDEFs): These are transcription factors that bind to IDEs to regulate gene expression. IDEF1 and IDEF2 have been identified as key regulators in rice.[6]

Transcriptional Regulation

Upon perception of an iron deficiency signal, a transcriptional cascade is initiated, leading to the upregulation of genes involved in phytosiderophore biosynthesis. A central player in this cascade is the basic helix-loop-helix (bHLH) transcription factor, OsIRO2, in rice. OsIRO2 directly activates the expression of genes encoding NAAT and DMAS. The expression of OsIRO2 itself is induced under iron deficiency.

Crosstalk with Plant Hormones

The regulation of iron homeostasis is not an isolated process and involves crosstalk with various plant hormone signaling pathways.[8][9][10][11][12] Hormones such as auxin and ethylene have been shown to influence the expression of iron-uptake-related genes. For instance, the FERONIA (FER) receptor kinase, which is involved in multiple signaling pathways, has been shown to interact with hormone signaling to regulate plant growth and stress responses, including those related to nutrient availability.[8][9][13]

Quantitative Data

Table 1: Secretion Rates of this compound and Related Phytosiderophores in Graminaceous Plants under Iron Deficiency
Plant SpeciesCultivarPhytosiderophoreSecretion Rate (nmol g⁻¹ root dry weight h⁻¹)ConditionReference
Avena sativa-This compound~10-20Iron-deficient hydroponicsEstimated from related studies
Secale cerealeKingMalic acid, Citric acid~5-15 (Malate), ~2-8 (Citrate)Aluminum stress (as a proxy for metal stress-induced exudation)[14][15]
Hordeum vulgare-Deoxymugineic acid~50-100Iron-deficient hydroponicsGeneral literature values

Note: Quantitative data for this compound secretion is limited. The value for Avena sativa is an estimation based on qualitative reports and data from related species. The data for Secale cereale is for other organic acids under aluminum stress, which can also induce exudation of metal chelators.

Table 2: Stability Constants (log K) of Phytosiderophore-Metal Complexes
PhytosiderophoreMetal Ionlog K₁log K₂log β₂MethodReference
This compoundFe(III)~18-20--Potentiometry (Estimated)General siderophore literature
This compoundZn(II)~10-12--Potentiometry (Estimated)General siderophore literature
This compoundCu(II)~12-14--Potentiometry (Estimated)General siderophore literature
This compoundMn(II)~6-8--Potentiometry (Estimated)General siderophore literature
Salicylhydroxamic acidFe(III)--3.77Spectrophotometry[16][17]
Salicylhydroxamic acidCu(II)--3.15Spectrophotometry[16][17]
Pyrocatechuic acidCu(II)---Potentiometry[18]
Pyrocatechuic acidZn(II)---Potentiometry[18]
Pyrocatechuic acidMn(II)---Potentiometry[18]
Malonic Acid DerivativesFe(III)---Potentiometry[19][20]
Iminodisuccinic acidFe(III)---Potentiometry[21][22]
Chlorogenic acidFe(III)---Potentiometry[23]
Cetrizine/Benzoic AcidCu(II), Ni(II), Mn(II)---Potentiometry[24]

Experimental Protocols

Hydroponic Culture System for Root Exudate Collection

This protocol describes a sterile hydroponic system for cultivating graminaceous plants to collect root exudates for this compound analysis.[25][26][27]

Materials:

  • Seeds of the desired graminaceous plant (e.g., Avena sativa)

  • Plastic containers (e.g., 1 L capacity) with light-proof covering

  • Lids for the containers with holes to support the plants

  • Air pump and tubing

  • Nutrient solution (e.g., modified Hoagland solution with and without iron)

  • Sterilizing agent (e.g., 1% sodium hypochlorite solution)

  • Sterile water

  • Rockwool or similar inert support material

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 15-minute wash in 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water (5-6 times).

    • Germinate the seeds on sterile moist filter paper in a petri dish in the dark for 3-4 days.

  • Hydroponic System Setup:

    • Prepare the nutrient solution. For iron-deficiency treatment, omit Fe-EDTA from the solution.

    • Fill the containers with the nutrient solution and cover them to prevent algal growth.

    • Aerate the solution using an air pump connected to tubing with an air stone in each container.

    • Insert the germinated seedlings into the holes in the lids, using rockwool to support them. Ensure the roots are submerged in the nutrient solution.

  • Plant Growth and Iron Deficiency Treatment:

    • Grow the plants in a controlled environment (e.g., growth chamber with a 16h/8h light/dark cycle, 25°C).

    • Replace the nutrient solution every 3-4 days.

    • To induce iron deficiency, transfer plants grown in complete nutrient solution to a solution lacking iron. Iron deficiency symptoms (e.g., interveinal chlorosis in young leaves) should appear within 7-10 days.

  • Root Exudate Collection:

    • Gently remove the plants from the hydroponic system and rinse the roots with sterile distilled water to remove any residual nutrient solution.

    • Place the roots in a beaker containing a known volume of sterile distilled water.

    • Collect the root exudates over a defined period (e.g., 4-6 hours), typically during the light period when phytosiderophore secretion is highest.

    • Filter the collected solution through a 0.22 µm filter to remove any root debris and microorganisms.

    • Store the filtered exudate at -20°C until analysis.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in root exudates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[28][29][30][31]

Materials and Equipment:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Collected root exudate samples

Procedure:

  • Sample Preparation:

    • Thaw the frozen root exudate samples.

    • If necessary, concentrate the samples using a vacuum concentrator.

    • Prepare a calibration curve using the this compound standard in a matrix that mimics the root exudate collection solution (e.g., sterile distilled water).

  • HPLC Separation:

    • Column: Reversed-phase C18

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: Linear gradient from 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Injection Volume: 10 µL

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z for [this compound + H]⁺

      • Product Ion (Q3): Select at least two characteristic fragment ions for quantification and confirmation. (Note: The exact m/z values need to be determined by infusing the this compound standard).

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize sensitivity.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the root exudate samples by interpolating their peak areas on the calibration curve.

    • Express the secretion rate as nmol per gram of root dry weight per hour.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[32][33][34][35][36]

Materials and Equipment:

  • Root tissue from plants grown under iron-sufficient and iron-deficient conditions

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., NAS, NAAT, DMAS) and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction:

    • Harvest root tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial kit or a TRIzol-based method according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Purify the RNA after DNase treatment.

    • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for integrity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qPCR:

    • Design and validate primers for the target and reference genes. Primers should be designed to span an intron if possible to differentiate between cDNA and gDNA amplification.

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the relative gene expression between iron-sufficient and iron-deficient conditions.

Visualizations

Diagram 1: Biosynthesis Pathway of this compound

Avenic_Acid_A_Biosynthesis Met L-Methionine SAM S-Adenosylmethionine Met->SAM SAMS NA Nicotianamine SAM->NA NAS Keto 3''-deamino-3''-oxonicotianamine NA->Keto NAAT DMA 2'-deoxymugineic acid Keto->DMA DMAS AVA This compound DMA->AVA Hydroxylase

Caption: Biosynthesis of this compound from L-methionine.

Diagram 2: Signaling Pathway for this compound Biosynthesis under Iron Deficiency

Iron_Deficiency_Signaling cluster_perception Iron Sensing cluster_transduction Signal Transduction cluster_response Biosynthesis Gene Expression Fe_low Low Iron Signal IDEF1 IDEF1 Fe_low->IDEF1 IDEF2 IDEF2 Fe_low->IDEF2 OsIRO2 OsIRO2 (bHLH TF) IDEF1->OsIRO2 IDEF2->OsIRO2 NAS NAS OsIRO2->NAS NAAT NAAT OsIRO2->NAAT DMAS DMAS OsIRO2->DMAS AVA_synthesis This compound Biosynthesis NAS->AVA_synthesis NAAT->AVA_synthesis DMAS->AVA_synthesis Experimental_Workflow cluster_plant_culture Plant Culture cluster_sampling Sample Collection cluster_analysis Analysis start Seed Germination hydroponics Hydroponic Culture (+/- Iron) start->hydroponics exudate_collection Root Exudate Collection hydroponics->exudate_collection root_harvest Root Tissue Harvest hydroponics->root_harvest lcms HPLC-MS/MS Analysis (this compound Quantification) exudate_collection->lcms rtqpcr RT-qPCR Analysis (Gene Expression) root_harvest->rtqpcr data_analysis Data Interpretation lcms->data_analysis Quantitative Data rtqpcr->data_analysis Expression Data

References

The Biological Activity of Avenic Acid A in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avenic acid A is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of low-molecular-weight, high-affinity iron-chelating compounds.[1][2] It is synthesized and secreted by the roots of certain graminaceous plants, most notably oats (Avena sativa), in response to iron deficiency.[1][2] In the soil environment, particularly in calcareous and alkaline soils where iron solubility is low, this compound plays a critical role in the plant's iron acquisition strategy, known as Strategy II.[1][3] This mechanism involves the chelation of sparingly soluble ferric iron (Fe³⁺) in the rhizosphere, facilitating its uptake by the plant roots.[3][4][5] Beyond its primary role in iron nutrition, this compound can also interact with other divalent metal ions, influencing their mobility and bioavailability in the soil.[1][6] This guide provides a comprehensive overview of the biological activity of this compound in soil, detailing its biosynthesis, mechanism of action, and methods for its study.

Biosynthesis of this compound

The biosynthesis of this compound and other mugineic acid family phytosiderophores is a direct response to iron deficiency stress in graminaceous plants.[1] The synthesis pathway originates from L-methionine, which is converted to 2'-deoxymugineic acid (DMA), the common precursor for all phytosiderophores in this family.[7] In oats, DMA is then further metabolized to form this compound.[7] This entire process is tightly regulated by the iron status of the plant; under iron-sufficient conditions, the synthesis and secretion of this compound are significantly reduced.[7]

Met L-Methionine DMA 2'-Deoxymugineic Acid (DMA) Met->DMA Multiple Steps AVA This compound DMA->AVA (in Oats) Fe_def Iron Deficiency Fe_def->Met Upregulates Synthesis

Biosynthesis of this compound from L-Methionine.

Mechanism of Action and Biological Activities

The primary biological function of this compound is to enhance iron acquisition from the soil. This is achieved through a multi-step process that defines the Strategy II iron uptake system.

1. Secretion into the Rhizosphere: Under iron-deficient conditions, oat roots secrete this compound into the surrounding soil, an area known as the rhizosphere.[1] This secretion is a crucial first step in mobilizing otherwise unavailable iron.

2. Chelation of Ferric Iron (Fe³⁺): this compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable complex.[4] In the soil, it binds with insoluble Fe³⁺, forming a soluble Fe³⁺-avenic acid A complex.[3][5] This chelation process effectively solubilizes iron, making it available for plant uptake.

3. Uptake of the Fe³⁺-Phytosiderophore Complex: The soluble Fe³⁺-avenic acid A complex is then recognized and transported into the root epidermal cells by specific transporters of the Yellow Stripe-Like (YSL) family.[3][8] This transport system is highly specific to the phytosiderophore-metal complex.[7]

4. Interaction with Other Metals: While having a high affinity for Fe³⁺, this compound and other phytosiderophores can also chelate other essential micronutrients and potentially toxic heavy metals, including copper (Cu), zinc (Zn), manganese (Mn), nickel (Ni), and cadmium (Cd).[1][6] This broad chelating ability can influence the overall nutrient dynamics in the rhizosphere, potentially enhancing the uptake of other micronutrients or contributing to the mobilization of heavy metals.[6]

5. Influence on Soil Microbiome: Root exudates, which include phytosiderophores like this compound, are known to shape the microbial community in the rhizosphere by acting as signaling molecules and nutrient sources.[1][9] While the specific impact of this compound on the soil microbiome is an area requiring further research, it is understood that the alteration of metal availability and the introduction of this organic compound can influence the composition and activity of soil microorganisms.

cluster_root Plant Root cluster_soil Rhizosphere (Soil) Secretion 1. Secretion of This compound AVA This compound Secretion->AVA Uptake 3. Uptake of Complex (YSL Transporters) Chelation 2. Chelation AVA->Chelation Fe3 Insoluble Fe³⁺ Fe3->Chelation Complex Soluble Fe³⁺-Avenic Acid A Complex Complex->Uptake Chelation->Complex

Strategy II Iron Uptake Mediated by this compound.

Quantitative Data

The production and type of phytosiderophores vary among different graminaceous species. This specificity is a key factor in their differential tolerance to iron-deficient conditions.

Plant SpeciesMajor Phytosiderophores Secreted
Oats (Avena sativa)This compound (AVA), 2'-Deoxymugineic Acid (DMA)
Barley (Hordeum vulgare)Mugineic Acid (MA), 3-Epihydroxymugineic Acid
Wheat (Triticum aestivum)2'-Deoxymugineic Acid (DMA)
Rye (Secale cereale)3-Hydroxymugineic Acid
Sorghum (Sorghum bicolor)3"-Hydroxymugineic acid (HMA), Deoxymugineic acid (DMA)
Poa pratensis2'-Deoxymugineic Acid (DMA), this compound (AVA)
Table 1: Phytosiderophore secretion by various graminaceous plants. Data compiled from multiple sources.[7]

The ability of phytosiderophores to mobilize metals is critical to their function. Studies have shown they are more efficient than many synthetic chelators.

Metal IonRelative Mobilization Efficiency by Phytosiderophores
Cd²⁺Very High
Ni²⁺High
Pb²⁺High
Zn²⁺High
Cu²⁺Moderate to High
Fe³⁺Moderate to High
Mn²⁺Moderate
Table 2: General order of metal mobilization efficiency by phytosiderophores in soil.[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Soil

This protocol outlines a general method for the analysis of phytosiderophores like this compound in soil samples, adapted from methodologies using liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Sample Collection: Collect soil samples from the rhizosphere of the target plants.

  • Extraction:

    • To 3g of soil, add 5 mL of an aqueous extraction solution (e.g., 10 mM CaCl₂ and 2.5 mM sodium ascorbate) to improve recovery and prevent degradation.[10]

    • Shake the mixture for a specified time (e.g., 2 hours).

    • Centrifuge the slurry to separate the soil particles from the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Analysis by LC-MS/MS:

    • Inject the filtered extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column for separation of polar compounds.

    • Employ a validated LC-MS/MS method for the quantification of all eight naturally occurring phytosiderophores, including this compound.[7]

    • Quantification is achieved by comparing the signal of the analyte to that of a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to ensure accuracy.[11][12]

  • Data Interpretation: Calculate the concentration of this compound in the soil based on the calibration curve generated from standards. Results are typically expressed in pmol or nmol per gram of soil.

A 1. Soil Sample Collection (Rhizosphere) B 2. Add Extraction Solution (e.g., CaCl₂ + Ascorbate) A->B C 3. Shake & Centrifuge B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Spike with Internal Standard (¹³C-AVA) D->E F 6. LC-MS/MS Analysis E->F G 7. Quantification vs. Calibration Curve F->G

Workflow for Quantification of this compound in Soil.

Protocol 2: Visualization of Phytosiderophore Release from Roots

This method allows for the localization of phytosiderophore secretion zones on intact plant roots.[13]

  • Plant Growth: Grow plants (e.g., barley or oats) hydroponically in iron-sufficient and iron-deficient nutrient solutions.

  • Root Sampling: At the onset of the light period (when phytosiderophore release is typically highest), carefully remove a plant from the solution.

  • Absorption: Place the intact root system between two sheets of filter paper. Wrap the filter paper assembly in plastic film to prevent drying and cover with aluminum foil to exclude light.

  • Incubation: Keep the assembly in a phytotron or growth chamber for 4 hours to allow phytosiderophores to be released and absorbed by the paper.

  • Visualization:

    • Separate the roots from the filter paper. A photocopy of the roots on the paper can be made to preserve the root architecture.

    • Spray the filter paper with a gelatinous iron solution (e.g., ferric chloride in an agar matrix).

    • Phytosiderophores on the paper will chelate the iron, creating clear or white spots against an orange-colored background, indicating the regions of release.[13]

Conclusion

This compound is a vital component of the iron acquisition system in oats and other graminaceous plants, enabling them to thrive in iron-limited soil conditions. Its biological activity is centered on the chelation and solubilization of ferric iron, a process that also has secondary effects on the mobility of other metal ions. The secretion of this compound as a root exudate further influences the complex biochemical environment of the rhizosphere, impacting plant-microbe interactions. The experimental protocols outlined provide a framework for the quantitative analysis and functional characterization of this important phytosiderophore, offering valuable tools for researchers in plant science, soil chemistry, and environmental microbiology. Further investigation into the specific interactions between this compound and the soil microbiome will deepen our understanding of its ecological significance.

References

Avenic Acid A: A Comprehensive Technical Guide to its Role in Plant Iron Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for plant growth and development, yet its bioavailability in many soils is limited. Graminaceous plants, such as oats (Avena sativa), have evolved a sophisticated mechanism known as Strategy II to acquire iron, which relies on the secretion of phytosiderophores. Avenic acid A is a key phytosiderophore in this process, acting as a high-affinity chelator for ferric iron (Fe³⁺) in the rhizosphere. This technical guide provides an in-depth analysis of this compound, covering its biosynthesis, the mechanism of iron uptake, and its regulation. Detailed experimental protocols for the study of this compound and its role in iron nutrition are provided, along with quantitative data and visualizations of the key pathways involved. This document is intended to serve as a valuable resource for researchers in plant biology, soil science, and those involved in the development of strategies for crop improvement and biofortification.

Introduction

Iron (Fe) is a critical cofactor for numerous enzymatic reactions in plants, including those involved in photosynthesis, respiration, and nitrogen fixation. Despite its abundance in the earth's crust, iron is often poorly available to plants, particularly in calcareous and alkaline soils where it exists predominantly as insoluble ferric (Fe³⁺) oxides. To overcome this challenge, graminaceous plants employ a chelation-based strategy (Strategy II) for iron acquisition.[1] This strategy involves the synthesis and release of low-molecular-weight, non-proteinogenic amino acids called phytosiderophores from their roots.[2]

This compound, a member of the mugineic acid family of phytosiderophores, is a prominent player in the iron uptake system of oats (Avena sativa).[3] It is secreted into the rhizosphere, where it efficiently chelates insoluble Fe³⁺, forming a stable, soluble Fe(III)-Avenic acid A complex. This complex is then specifically recognized and transported into the root cells by members of the Yellow Stripe 1 (YS1) and YS1-Like (YSL) family of transporters.[3][4] Understanding the intricacies of this compound-mediated iron uptake is crucial for developing strategies to enhance iron nutrition in staple crops, thereby addressing iron deficiency in both plants and humans.

Chemical Structure and Properties of this compound

This compound is a tricarboxylic acid with the chemical formula C₁₂H₂₂N₂O₈ and a molecular weight of 322.31 g/mol .[5][6] Its structure is characterized by an azetidine ring and multiple carboxyl and amino groups that enable the hexadentate chelation of ferric iron.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₂N₂O₈[5]
Molecular Weight 322.31 g/mol [5]
IUPAC Name 4-({1-carboxy-3-[(1-carboxy-3-hydroxypropyl)amino]propyl}amino)-2-hydroxybutanoic acid[5]
InChI Key QUKMQOBHQMWLLR-UHFFFAOYSA-N[5]
Role Iron(3+) chelator[8]

Biosynthesis of this compound

The biosynthesis of this compound is a highly regulated process that is induced by iron deficiency. The pathway originates from the amino acid L-methionine and proceeds through several key intermediates, including nicotianamine (NA) and 2'-deoxymugineic acid (DMA).[3][9]

The key enzymatic steps in the biosynthesis of this compound are:

  • Nicotianamine Synthase (NAS): Catalyzes the trimerization of S-adenosyl-L-methionine to form nicotianamine.[3]

  • Nicotianamine Aminotransferase (NAAT): Transfers an amino group to nicotianamine, a critical step unique to graminaceous plants.[1][10]

  • Deoxymugineic Acid Synthase (DMAS): Reduces the product of the NAAT reaction to form 2'-deoxymugineic acid.[3]

  • Hydroxylation: A final hydroxylation step converts 2'-deoxymugineic acid into this compound. The specific enzyme for this step in oats is yet to be fully characterized.[9]

The expression of the genes encoding these enzymes, particularly NAS, NAAT, and DMAS, is significantly upregulated in the roots of oats under iron-deficient conditions.[3]

Avenic_Acid_A_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Met L-Methionine SAM S-Adenosyl-L-methionine Met->SAM SAM Synthetase NA Nicotianamine (NA) SAM->NA Nicotianamine Synthase (NAS) Keto_acid 3''-keto acid NA->Keto_acid Nicotianamine Aminotransferase (NAAT) DMA 2'-Deoxymugineic Acid (DMA) Keto_acid->DMA Deoxymugineic Acid Synthase (DMAS) AvA This compound DMA->AvA Hydroxylase (putative)

Caption: Biosynthetic pathway of this compound from L-methionine.

Mechanism of this compound-Mediated Iron Uptake

The process of iron acquisition via this compound can be divided into four main steps: biosynthesis, secretion, chelation, and uptake.[9]

  • Biosynthesis and Secretion: Under iron deficiency, this compound is synthesized in the root cells and secreted into the rhizosphere. The secretion is mediated by specific transporters, such as the Transporter of Mugineic Acid (TOM1).[2]

  • Chelation in the Rhizosphere: In the soil, this compound binds with high affinity to insoluble Fe³⁺, forming a stable and soluble Fe(III)-Avenic acid A complex.

  • Uptake into Root Cells: The Fe(III)-Avenic acid A complex is then specifically recognized and transported across the plasma membrane of root epidermal cells by high-affinity transporters of the Yellow Stripe 1 (YS1) and YS1-Like (YSL) family.[3][11]

  • Intracellular Iron Release: Once inside the cell, iron is released from the complex, likely through a reduction of Fe³⁺ to Fe²⁺, making it available for various metabolic processes. The this compound molecule may be recycled or degraded.

Iron_Uptake_Mechanism cluster_root Root Cell cluster_rhizosphere Rhizosphere AvA_in This compound Fe_complex_in Fe(III)-Avenic Acid A AvA_out This compound AvA_in->AvA_out Secretion (TOM1) Fe_in Fe(II) Fe_complex_in->Fe_in Reduction Metabolism Metabolic Use Fe_in->Metabolism Fe_complex_out Fe(III)-Avenic Acid A (soluble) AvA_out->Fe_complex_out Chelation Fe_soil Fe(III) (insoluble) Root_membrane Plasma Membrane (YS1/YSL Transporter) Fe_complex_out->Root_membrane Uptake

Caption: Mechanism of this compound-mediated iron uptake.

Quantitative Data on Iron Uptake

While specific quantitative data for this compound is limited in the literature, studies on related phytosiderophores and different oat cultivars provide valuable insights into the efficiency of Strategy II iron uptake.

Table 2: Iron Content in Different Oat (Avena sativa) Cultivars

Oat VarietyIron Content (mg/100g)Reference
Yellow Colored3.0[12]
Black Colored3.0[12]
Goslin2.5[12]
Soresi2.6[12]
OS-3464.80[3]
HFO-1143.96[3]

Note: The production of this compound was not directly quantified in these studies, but variations in iron content among cultivars grown under the same conditions may reflect differences in their iron acquisition efficiency, potentially linked to phytosiderophore production.

Table 3: Kinetic Parameters of Fe(III)-Phytosiderophore Association with Root Plasma Membranes

PhytosiderophorePlant SpeciesKₘ (nM)Vₘₐₓ (nmol min⁻¹ mg⁻¹ protein)Reference
Deoxymugineic AcidMaize (Zea mays)6002[13]

Note: This data is for deoxymugineic acid in maize, a closely related phytosiderophore and plant species. It provides an estimate of the affinity and transport capacity of the Fe(III)-phytosiderophore uptake system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in plant iron uptake.

Collection of Root Exudates from Hydroponically Grown Oats

This protocol describes a method for collecting root exudates from oat plants grown under controlled hydroponic conditions to analyze phytosiderophore secretion.[14][15]

Materials:

  • Oat seeds (Avena sativa)

  • Germination paper

  • Hydroponic containers

  • Complete nutrient solution (e.g., Hoagland solution)

  • Iron-free nutrient solution

  • Aeration system

  • Collection solution (ultrapure water)

  • Amber glass bottles for sample storage

Procedure:

  • Seed Germination: Surface sterilize oat seeds and germinate them on moist germination paper in the dark for 3-5 days.

  • Transfer to Hydroponics: Transfer the seedlings to hydroponic containers with complete nutrient solution. Ensure the roots are submerged and the shoots are supported. Provide continuous aeration.

  • Iron Deficiency Treatment: After 7-10 days of growth in complete nutrient solution, replace it with an iron-free nutrient solution to induce phytosiderophore secretion. Continue growth for another 7-10 days.

  • Root Exudate Collection:

    • Gently remove the plants from the iron-free nutrient solution.

    • Rinse the roots carefully with ultrapure water to remove any remaining nutrient solution.

    • Place the roots of intact plants in a beaker containing a known volume of ultrapure water.

    • Collect the root exudates for a defined period (e.g., 4-6 hours) during the light phase, as phytosiderophore secretion is often diurnal.

  • Sample Processing:

    • After collection, remove the plants and measure the final volume of the collection solution.

    • Filter the collected root exudate solution through a 0.22 µm filter to remove any root debris and microorganisms.

    • Store the filtered samples in amber glass bottles at -20°C until analysis.

Root_Exudate_Collection start Start: Oat Seeds germination Seed Germination (3-5 days) start->germination hydroponics_full Growth in Complete Hydroponic Solution (7-10 days) germination->hydroponics_full hydroponics_fe_free Growth in Fe-free Hydroponic Solution (7-10 days) hydroponics_full->hydroponics_fe_free collection Root Exudate Collection in Ultrapure Water (4-6 hours) hydroponics_fe_free->collection processing Filter and Store Sample at -20°C collection->processing end End: Sample Ready for Analysis processing->end

Caption: Workflow for the collection of oat root exudates.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the quantification of this compound in root exudate samples using HPLC with UV detection.[16][17]

Materials:

  • Root exudate sample (collected and filtered as described in 6.1)

  • This compound standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acidified water and acetonitrile gradient)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in ultrapure water.

  • Sample Preparation: Thaw the frozen root exudate samples. If necessary, concentrate the sample using a rotary evaporator or by freeze-drying and reconstituting in a smaller volume of ultrapure water. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of the standard solutions and the prepared sample onto the column.

    • Elute the compounds using a suitable gradient of the mobile phase (e.g., increasing concentration of acetonitrile in acidified water).

    • Detect the eluting compounds using a UV detector at a wavelength of approximately 210 nm, where the carboxyl groups of organic acids absorb.

  • Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Iron Uptake Assay using a Yeast Expression System

This protocol describes a method to functionally characterize the transport of the Fe(III)-Avenic acid A complex by a candidate transporter (e.g., oat YS1) expressed in a yeast mutant deficient in iron uptake.[5][7]

Materials:

  • Yeast strain deficient in iron uptake (e.g., fet3fet4 double mutant)

  • Yeast expression vector

  • cDNA of the candidate transporter gene (e.g., Avena sativa YS1)

  • Yeast transformation reagents

  • Yeast growth media (with and without iron)

  • This compound

  • FeCl₃

  • Radioactive iron (⁵⁵Fe)

  • Scintillation counter

Procedure:

  • Yeast Transformation: Clone the cDNA of the candidate transporter into a yeast expression vector and transform it into the iron uptake-deficient yeast mutant. As a control, transform the same yeast strain with an empty vector.

  • Yeast Growth and Induction: Grow the transformed yeast cells in a selective medium. Induce the expression of the transporter gene according to the specific vector system used.

  • Preparation of Fe(III)-Avenic Acid A Complex: Prepare a solution of the Fe(III)-Avenic acid A complex by mixing FeCl₃ and this compound in a 1:1 molar ratio. For uptake assays, spike this solution with ⁵⁵FeCl₃.

  • Uptake Assay:

    • Harvest the yeast cells and wash them with an iron-free buffer.

    • Resuspend the cells in the assay buffer.

    • Initiate the uptake by adding the ⁵⁵Fe-labeled Fe(III)-Avenic acid A complex to the cell suspension.

    • Incubate the cells at a specific temperature for different time points.

    • Stop the uptake by adding a cold stop solution (e.g., ice-cold buffer with EDTA).

    • Quickly filter the cells through a membrane filter and wash them with the stop solution to remove extracellular radioactivity.

  • Measurement of Iron Uptake:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity associated with the cells using a scintillation counter.

    • Calculate the rate of iron uptake by the yeast cells expressing the transporter and compare it to the control cells.

Yeast_Uptake_Assay start Start: Candidate Transporter cDNA cloning Clone cDNA into Yeast Expression Vector start->cloning transformation Transform Iron-uptake Deficient Yeast cloning->transformation growth Grow and Induce Transformed Yeast transformation->growth uptake Perform Uptake Assay with ⁵⁵Fe-Avenic Acid A growth->uptake measurement Measure Radioactivity uptake->measurement analysis Analyze and Compare Uptake Rates measurement->analysis end End: Functional Characterization of Transporter analysis->end

Caption: Workflow for an in vitro iron uptake assay using a yeast expression system.

Conclusion

This compound plays a pivotal role in the Strategy II iron acquisition system of oats and other graminaceous plants. Its efficient chelation of ferric iron in the rhizosphere and subsequent uptake via specific transporters is a remarkable adaptation to iron-limited environments. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its biosynthesis and mechanism of action to detailed experimental protocols for its study. While significant progress has been made, further research is needed to fully elucidate the regulatory networks governing this compound biosynthesis and secretion, and to obtain more precise quantitative data on its iron uptake kinetics. A deeper understanding of these processes will be instrumental in developing novel strategies for enhancing the iron nutritional value of staple crops, ultimately contributing to global food security and human health.

References

A Technical Guide to the Physicochemical Properties of Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Avenic acid A is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of low-molecular-weight, high-affinity iron-chelating compounds secreted by the roots of graminaceous plants (grasses) in response to iron deficiency.[1][2] First isolated from the root exudates of oats (Avena sativa), this compound plays a crucial role in the plant's strategy for acquiring iron from the soil, particularly in alkaline and calcareous conditions where iron solubility is low.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its biosynthetic pathway, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a member of the mugineic acid family of phytosiderophores.[1] Its structure, featuring multiple carboxyl, hydroxyl, and amino groups, enables the efficient chelation of ferric iron (Fe³⁺) and other metal ions.[1][3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₈[1][4][5][6]
Molecular Weight 322.31 g/mol [1][4]
Monoisotopic Mass 322.13761569 Da[5]
CAS Number 76224-57-2[1][4]
IUPAC Name 4-({1-carboxy-3-[(1-carboxy-3-hydroxypropyl)amino]propyl}amino)-2-hydroxybutanoic acid
Synonyms Avenic acid, this compound, N-[(S)-3-Carboxy-3-[[(S)-3-carboxy-3-hydroxypropyl]amino]propyl]-L-homoserine[7]
InChI InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)[5]
InChIKey QUKMQOBHQMWLLR-UHFFFAOYSA-N[1][5]
SMILES C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O[5]
Predicted XlogP -6.6[5]
Classification Gamma amino acid and derivatives, Tricarboxylic acid

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺323.14488171.9[5]
[M+Na]⁺345.12682171.2[5]
[M-H]⁻321.13032163.9[5]
[M+NH₄]⁺340.17142182.9[5]
[M+K]⁺361.10076171.6[5]

Biological Function and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is initiated in the roots of graminaceous plants under iron-deficient conditions.[1] The pathway begins with the amino acid L-methionine.[8] Three molecules of S-adenosylmethionine, derived from L-methionine, are condensed to form nicotianamine (NA), a crucial intermediate in the biosynthesis of all phytosiderophores.[1] In grasses, NA is then converted to 2'-deoxymugineic acid (DMA), the common precursor for all mugineic acid family phytosiderophores.[1][8] In oats, DMA is the direct precursor to this compound.[1][8] This biosynthetic pathway is tightly regulated by the iron status of the plant.[8]

This compound Biosynthesis cluster_0 Biosynthetic Pathway L_methionine L-Methionine SAM S-Adenosylmethionine (SAM) L_methionine->SAM NA Nicotianamine (NA) SAM->NA x3 Nicotianamine Synthase (NAS) DMA 2'-Deoxymugineic Acid (DMA) NA->DMA Nicotianamine Aminotransferase (NAAT) Deoxymugineic Acid Synthase (DMAS) Avenic_Acid_A This compound DMA->Avenic_Acid_A Oat-specific enzymes

Biosynthesis of this compound from L-Methionine.

Iron Acquisition Mechanism

Once synthesized, this compound is secreted from the roots into the rhizosphere, the soil region directly influenced by root secretions.[1] In the soil, this compound acts as a chelator, binding to the sparingly soluble ferric iron (Fe³⁺) to form a stable, soluble Fe(III)-avenic acid A complex.[1][8] This complex is then specifically recognized and transported into the root cells by transporters of the Yellow Stripe1/Yellow Stripe-Like (YS1/YSL) family.[1] This entire process, known as Strategy II iron acquisition, is characteristic of graminaceous plants.[8]

Iron Acquisition Mechanism cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell Fe3_insoluble Insoluble Fe³⁺ Fe_AA_complex Fe(III)-Avenic Acid A Complex Fe3_insoluble->Fe_AA_complex Chelation AA_secreted This compound (secreted) AA_secreted->Fe_AA_complex YS1_transporter YS1/YSL Transporter Fe_AA_complex->YS1_transporter Transport Fe_intracellular Intracellular Iron YS1_transporter->Fe_intracellular Release of Fe³⁺

Iron uptake via this compound chelation and transport.

Experimental Protocols

Isolation and Purification

The isolation of this compound typically involves the collection of root exudates from iron-deficient oat plants.[8][9] A general workflow for its isolation and purification is as follows:

  • Cultivation of Plants: Oat (Avena sativa) plants are grown hydroponically in an iron-deficient nutrient solution to induce the secretion of phytosiderophores.

  • Collection of Root Exudates: The roots of the iron-deficient plants are immersed in deionized water for a period to collect the secreted compounds.[8]

  • Purification: The collected root exudates, which contain a mixture of compounds, are then subjected to various chromatographic techniques for purification.[8]

    • Ion-Exchange Chromatography: This is often used as an initial step to separate charged molecules like amino acids.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for the fine purification of this compound from other phytosiderophores and contaminants.[1]

Isolation and Purification Workflow cluster_workflow Isolation and Purification of this compound start Cultivate Oats in Fe-deficient medium collect Collect Root Exudates start->collect ion_exchange Initial Purification by Ion-Exchange Chromatography collect->ion_exchange hplc Final Purification by RP-HPLC ion_exchange->hplc characterize Characterization and Analysis hplc->characterize

General workflow for this compound isolation.

Structural Elucidation and Characterization

The structure of this compound has been determined and confirmed using a combination of spectroscopic methods and chemical synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[8][10] Studies using ¹³C-labeled L-methionine have confirmed that three molecules of methionine are incorporated into the this compound structure.[8][9]

  • Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and, more recently, Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry (LC-ESI-Q-TOF-MS) are used to determine the molecular weight and fragmentation patterns of this compound and its metal complexes.[8][11][12] Tandem MS/MS is particularly useful for identifying and confirming the structure of this compound in complex biological samples.[11][12]

  • Chemical Synthesis: The total synthesis of this compound has been achieved, which serves to confirm its proposed structure and stereochemistry.[10][13] This also allows for the production of standards for analytical studies.[14]

Quantification

Quantitative analysis of this compound in biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][8] This method offers high sensitivity and specificity, allowing for the detection and quantification of this compound even at low concentrations in root exudates and plant tissues.[8] The development of methods to quantify all eight naturally occurring phytosiderophores simultaneously has been a significant advancement in the field.[8]

References

Avenic Acid A Derivatives: A Technical Guide to Their Functions and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1] These low-molecular-weight compounds are secreted by graminaceous (grass) plants under iron-deficient conditions to chelate ferric iron (Fe³⁺) in the soil, facilitating its uptake by the plant's root system.[1][2] The unique iron-chelating property of this compound and its derivatives has made them a subject of interest not only in plant biology and agriculture but also as a potential scaffold for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of this compound derivatives, their known functions, and detailed experimental protocols for their synthesis and evaluation. While research into the therapeutic applications of this compound derivatives is still in its nascent stages, this document draws parallels with other bioactive acid derivatives to highlight potential avenues for future drug development.

Core Functions of this compound and Its Natural Derivatives

The primary and most well-understood function of this compound and its naturally occurring derivatives is their role in iron acquisition in plants, a process known as Strategy II iron uptake.[2]

Metal Chelation

This compound is a highly efficient chelator of ferric iron. Its structure, featuring multiple carboxyl, amino, and hydroxyl groups, allows it to form a stable hexadentate octahedral complex with Fe³⁺.[2] This chelation process solubilizes iron from otherwise insoluble soil minerals, making it available for plant uptake.

While the primary target of this compound is iron, it and other phytosiderophores can also chelate other divalent and trivalent metal cations, including copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). The stability of these metal-phytosiderophore complexes varies, which has implications for plant nutrition and metal tolerance.

Synthetic Derivatives of Phytosiderophores: The Case of Proline-2'-Deoxymugineic Acid (PDMA)

While the synthesis of a wide range of this compound derivatives for therapeutic purposes is not yet extensively documented in publicly available literature, significant progress has been made in the development of synthetic analogs of related phytosiderophores for agricultural applications. A prime example is proline-2'-deoxymugineic acid (PDMA), a more stable and cost-effective analog of 2'-deoxymugineic acid (DMA), a precursor to this compound.[3]

Quantitative Data: Metal Chelation by PDMA

The stability of metal-chelate complexes is a critical determinant of their efficacy. Spectrophotometric titrations have been used to determine the stability constants (logK) for PDMA with several divalent metal ions. This data is crucial for understanding its metal selectivity and potential applications.

Metal IonStability Constant (logK)
Mn(II)12.5 ± 0.1
Co(II)16.0 ± 0.1
Ni(II)17.5 ± 0.1
Cu(II)19.8 ± 0.1
Zn(II)15.7 ± 0.1
Data sourced from spectrophotometric titrations of PDMA with divalent metal ions.[4]

Potential Therapeutic Applications: An Emerging Field

The ability of this compound derivatives to chelate metal ions, particularly iron, opens up possibilities for their investigation as therapeutic agents in diseases characterized by metal dysregulation. Furthermore, the structural scaffold of this compound, being an amino acid derivative, lends itself to chemical modifications to explore a wider range of biological activities. While direct evidence for the therapeutic efficacy of this compound derivatives is currently limited, research on other natural acid derivatives provides a strong rationale for their future investigation in the following areas:

Anticancer Activity

Many natural and synthetic acid derivatives have demonstrated potent anticancer activities. For example, derivatives of madecassic acid have been shown to induce apoptosis and inhibit DNA replication in cancer cell lines.[5] Given that iron is essential for cancer cell proliferation, iron-chelating agents are being explored as a strategy to selectively target and inhibit tumor growth. The development of this compound derivatives that can effectively sequester iron within the tumor microenvironment could represent a novel therapeutic approach.

Antimicrobial and Antifungal Activity

The discovery of new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of usnic acid and 2-aminobenzoic acid have shown significant antimicrobial and antifungal properties, with some exhibiting potent activity against resistant strains.[6][7] The metal-chelating ability of this compound derivatives could contribute to antimicrobial activity by depriving microbes of essential metal ions. Furthermore, modifications to the this compound scaffold could lead to compounds with direct inhibitory effects on microbial growth or biofilm formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional evaluation of this compound and its derivatives.

Synthesis of this compound and its Analogs

The total synthesis of this compound is a multi-step process requiring stereochemical control.[8] The following is a generalized workflow for the synthesis of phytosiderophore analogs, based on published methods for this compound and PDMA.[3][8]

Experimental Workflow: Synthesis of this compound Analog

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification and Characterization start1 Protected Amino Acid step1 Coupling Reaction start1->step1 start2 Alkylating Agent start2->step1 step2 Cyclization step1->step2 step3 Deprotection step2->step3 purify HPLC Purification step3->purify charac NMR & Mass Spectrometry purify->charac product This compound Analog charac->product

General workflow for the synthesis of this compound analogs.

Protocol:

  • Coupling of Protected Amino Acid: Start with a suitably protected amino acid precursor. The choice of protecting groups is critical to prevent unwanted side reactions. The protected amino acid is then coupled with an appropriate alkylating agent containing the desired side chain. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base.

  • Cyclization: Following the coupling reaction, the linear precursor is subjected to cyclization to form the characteristic azetidine ring of the mugineic acid family. This step often involves an intramolecular nucleophilic substitution.

  • Deprotection: The protecting groups are removed from the cyclized intermediate. The choice of deprotection conditions depends on the specific protecting groups used.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to yield the pure this compound analog.

  • Characterization: The structure of the final compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantification of Metal Chelation Activity

The metal binding affinity of this compound derivatives can be quantified using spectrophotometric titrations.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the this compound derivative and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer (e.g., HEPES) at a known pH.

  • Spectrophotometric Titration:

    • Place a known concentration of the metal ion solution in a cuvette.

    • Measure the initial absorbance spectrum of the metal ion solution using a UV-Vis spectrophotometer.

    • Incrementally add small aliquots of the this compound derivative solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the absorbance spectrum.

  • Data Analysis:

    • The changes in absorbance at specific wavelengths, corresponding to the formation of the metal-ligand complex, are monitored.

    • The data is then fitted to a binding isotherm model (e.g., 1:1, 1:2 binding) to calculate the stability constant (logK) of the complex.

Analysis by HPLC-MS/MS

A sensitive method for the simultaneous detection and quantification of phytosiderophores and their metal complexes is liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[9][10]

Protocol:

  • Sample Preparation: Root exudates or other biological samples are collected and filtered to remove particulate matter.

  • Chromatographic Separation: The sample is injected onto an HPLC system equipped with a suitable column (e.g., a mixed-mode reversed-phase/weak-anion exchange column). A gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate) is used to separate the different phytosiderophore species and their metal complexes.[10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization source of a tandem mass spectrometer.

    • Full Scan MS: The instrument is first operated in full scan mode to identify the molecular ions of the expected this compound derivatives and their metal complexes.

    • Tandem MS (MS/MS): For confirmation and quantification, the instrument is operated in MS/MS mode. The molecular ion of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are detected in the second quadrupole. This provides high specificity and sensitivity.

  • Quantification: Quantification is achieved by comparing the peak areas of the target analytes in the sample to those of a calibration curve generated using authentic standards.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the derivative compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the log of the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (bacterium or fungus) in a suitable growth medium.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Phytosiderophore-Mediated Iron Uptake Pathway

The best-characterized signaling and transport pathway involving this compound is the Strategy II iron uptake system in graminaceous plants. This pathway is tightly regulated by the iron status of the plant.

Phytosiderophore-Mediated Iron Uptake Pathway

G cluster_plant Plant Root Cell cluster_rhizosphere Rhizosphere Fe_deficiency Iron Deficiency Signal Biosynthesis This compound Biosynthesis Fe_deficiency->Biosynthesis Avenic_Acid_A This compound Biosynthesis->Avenic_Acid_A Efflux Efflux Transporter (e.g., TOM1) Avenic_Acid_A->Efflux Chelation Chelation Efflux->Chelation Fe_PS_Complex Fe(III)-Avenic Acid A Complex Uptake Uptake Transporter (e.g., YS1) Fe_PS_Complex->Uptake Fe_utilization Iron Utilization Uptake->Fe_utilization Fe_soil Insoluble Fe(III) in Soil Fe_soil->Chelation Chelation->Fe_PS_Complex

Pathway of iron uptake mediated by this compound.
Workflow for Discovery and Evaluation of Bioactive this compound Derivatives

For researchers and drug development professionals, a structured workflow is essential for the identification of novel bioactive this compound derivatives.

Workflow for Bioactive this compound Derivative Discovery

G cluster_design Design & Synthesis cluster_screening Primary Screening cluster_secondary Secondary Evaluation design Computational Design of Analogs synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification metal_chelation Metal Chelation Assay purification->metal_chelation cytotoxicity Cytotoxicity Screening purification->cytotoxicity antimicrobial Antimicrobial Screening purification->antimicrobial dose_response Dose-Response Studies (IC50 / MIC determination) metal_chelation->dose_response cytotoxicity->dose_response antimicrobial->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Workflow for discovering and evaluating bioactive derivatives.

Conclusion

This compound and its derivatives represent a fascinating class of molecules with well-established roles in plant biology and significant, yet largely untapped, potential in the biomedical field. Their inherent ability to chelate essential metal ions like iron provides a strong foundation for exploring their utility as anticancer and antimicrobial agents. The development of synthetic analogs, such as PDMA, has demonstrated the feasibility of modifying the phytosiderophore scaffold to enhance stability and efficacy for specific applications.

For researchers, scientists, and drug development professionals, the field of this compound derivatives offers a promising frontier. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for those looking to embark on the synthesis and functional evaluation of these compounds. Future research focused on creating and screening libraries of this compound derivatives is crucial to unlocking their full therapeutic potential and translating the elegant solutions found in nature into novel therapies for human diseases.

References

An In-depth Technical Guide to Early Research on Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Avenic acid A is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores. First identified in the root exudates of oats (Avena sativa), its primary biological role is to chelate ferric iron (Fe³⁺) in the soil, thereby solubilizing it for uptake by graminaceous (grass family) plants. Early research was pivotal in elucidating its chemical nature, biosynthetic pathway, and mechanism of action in plant iron acquisition. This guide provides a technical overview of these foundational studies, detailing the experimental protocols used and summarizing key findings to serve as a resource for researchers in plant biology, biochemistry, and metal homeostasis.

Discovery and Biological Function

The concept of iron-solubilizing compounds secreted by oat roots under iron-deficient conditions was first proposed in the early 1970s.[1] Subsequent research led to the isolation and structural determination of this compound from oat root washings.[1] It was identified as a key player in the "Strategy II" iron acquisition system employed by grasses.

This strategy involves the synthesis and secretion of phytosiderophores, which are high-affinity chelators for Fe³⁺. This compound acts as a hexadendate ligand, meaning it uses six points of attachment to bind to the iron ion, forming a stable Fe(III)-avenic acid A complex.[1] This chelation process is crucial in alkaline soils where iron bioavailability is extremely low due to the formation of insoluble ferric hydroxides. While highly specific for Fe³⁺, this compound can also chelate other divalent and trivalent metal ions.[1]

Biosynthesis of this compound

Early isotopic labeling studies were fundamental in deciphering the biosynthetic pathway of this compound. The entire carbon and nitrogen skeleton of the molecule was found to be derived from L-methionine. The currently accepted pathway, established through these early experiments, proceeds through the key intermediate 2'-deoxymugineic acid (DMA).[2]

The proposed biosynthetic pathway is as follows: L-methionine → S-adenosylmethionine → Nicotianamine → 3''-keto-azetidine-3-carboxylic acid → 2'-deoxymugineic acid (DMA) → this compound

The synthesis is tightly regulated by the iron status of the plant; iron deficiency strongly upregulates the expression of genes encoding the biosynthetic enzymes, leading to increased production and secretion of this compound.[2]

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_0 Core Pathway cluster_1 Regulation Met L-Methionine SAM S-Adenosylmethionine Met->SAM NA Nicotianamine SAM->NA NAS Keto 3''-keto-azetidine- 3-carboxylic acid NA->Keto NAAT DMA 2'-deoxymugineic acid (DMA) Keto->DMA DMAS AA This compound DMA->AA (Hydroxylation & Rearrangement) Fe_def Iron Deficiency Upreg Upregulation of NAS, NAAT, DMAS Fe_def->Upreg Upreg->NA Upreg->Keto Upreg->DMA

Biosynthetic Pathway of this compound.

Mechanism of Iron Uptake

Once the stable Fe(III)-avenic acid A complex is formed in the rhizosphere (the soil region directly influenced by root secretions), it is transported into the root epidermal cells. This transport is mediated by specific plasma membrane proteins.[1] Early research pointed towards the Yellow Stripe1/Yellow Stripe-Like (YS1/YSL) family of transporters as being responsible for this uptake.[1] The founding member of this family, ZmYS1 from maize, was the first transporter identified that could move the intact Fe(III)-phytosiderophore complex across the cell membrane.[1]

Iron Uptake Workflow Mechanism of Iron Uptake via this compound cluster_rhizosphere Rhizosphere (Soil) cluster_root Root Epidermal Cell AA_secreted This compound (secreted by root) Fe_AA_complex Soluble Fe(III)-Avenic Acid A Complex AA_secreted->Fe_AA_complex Chelation Fe3_insoluble Insoluble Fe³⁺ Fe3_insoluble->Fe_AA_complex YS1 YS1/YSL Transporter Fe_AA_complex->YS1 Transport Fe_AA_inside Fe(III)-Avenic Acid A (in cytoplasm) YS1->Fe_AA_inside Fe2_released Fe²⁺ (released) Fe_AA_inside->Fe2_released Reduction & Release Metabolism Utilization in Metabolism Fe2_released->Metabolism

Iron Uptake Workflow in Graminaceous Plants.

Key Experimental Protocols and Data

The elucidation of the this compound biosynthetic pathway heavily relied on stable isotope labeling experiments. These studies provided definitive evidence for L-methionine as the sole precursor.

A foundational study involved feeding isotopically labeled precursors to iron-deficient oat plants (Avena sativa L. cv Amuri II) and analyzing the resulting this compound.[2][3]

  • Plant Cultivation : Oat seedlings were grown hydroponically in a complete nutrient solution until iron deficiency symptoms (chlorosis) appeared. This was achieved by omitting iron from the nutrient solution.

  • Precursor Feeding : The roots of the iron-deficient plants were submerged in a solution containing either L-methionine-1-¹³C or D,L-methionine-3,3,4,4-d₄ for a defined period (e.g., 24-48 hours).

  • Collection of Root Exudates : After the feeding period, the roots were thoroughly washed with deionized water to collect the secreted phytosiderophores.

  • Isolation and Purification : The root washings were collected and subjected to a series of chromatographic steps. This typically involved passing the solution through a cation-exchange resin column (e.g., Dowex 50W X8), eluting with an ammonia solution, followed by further purification using anion-exchange chromatography and/or preparative paper chromatography.

  • Analysis : The purified samples containing this compound and the intermediate 2'-deoxymugineic acid were analyzed using ¹³C-NMR and ²H-NMR spectroscopy to determine the positions and extent of isotope incorporation.

While early papers often focused on structural elucidation rather than precise quantification of yields or kinetics, the NMR results provided clear quantitative evidence of precursor incorporation. The key findings from these experiments are summarized below.[2]

Isotopic PrecursorAnalyteKey Quantitative FindingImplication
L-methionine-1-¹³CThis compoundThree molecules of L-methionine were incorporated.Confirms L-methionine as the sole building block for the entire carbon-nitrogen skeleton.
D,L-methionine-3,3,4,4-d₄2'-deoxymugineic acidAll deuterium atoms from the three methionine precursors were retained.The C-4 position of the azetidine ring remains saturated during DMA synthesis.
D,L-methionine-3,3,4,4-d₄This compoundOne deuterium atom at the C-4 position was lost.Suggests a hydroxylation or oxidation step at the C-4 position occurs during the conversion of DMA to this compound.

digraph "Isotope Labeling Experimental Workflow" {
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start [label="Cultivate Oats in\nFe-deficient medium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; feed [label="Feed roots with\nlabeled L-Methionine\n(¹³C or ²H)"]; collect [label="Collect root exudates"]; purify [label="Isolate & Purify\nthis compound via\nChromatography"]; analyze [label="Analyze via\n¹³C-NMR & ²H-NMR"]; end [label="Determine Isotope\nIncorporation Pattern", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> feed; feed -> collect; collect -> purify; purify -> analyze; analyze -> end; }

Isotope Labeling Experimental Workflow.

Conclusion

The early research on this compound laid a robust foundation for understanding plant iron nutrition, particularly in essential cereal crops. Through elegant experiments involving isotopic labeling and structural analysis, scientists were able to identify its role as a phytosiderophore, delineate its biosynthetic pathway from L-methionine, and propose a mechanism for its role in iron uptake. This knowledge not only advanced the field of plant physiology but also has broader implications for agricultural science, including the potential for developing crops with enhanced iron uptake efficiency for cultivation in nutrient-poor soils. The principles of metal chelation and transport discovered in this system continue to be relevant in various biological contexts.

References

Avenic Acid A: A Technical Guide to a Key Phytosiderophore in Plant Iron Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Avenic acid A is a non-proteinogenic amino acid that plays a crucial role in the iron acquisition strategy of graminaceous plants, such as oats (Avena sativa). As a member of the mugineic acid family of phytosiderophores, this compound is synthesized and secreted by plant roots in response to iron deficiency. It acts as a high-affinity chelator for ferric iron (Fe³⁺) in the rhizosphere, facilitating its solubilization and subsequent uptake by the plant. This technical guide provides an in-depth overview of this compound, covering its chemical properties, biosynthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

This compound is characterized by the following molecular identifiers and properties:

PropertyValue
CAS Number 76224-57-2
Molecular Formula C₁₂H₂₂N₂O₈
Molecular Weight 322.31 g/mol
IUPAC Name 2-[[3-[[1-carboxy-3-(carboxyamino)propyl]amino]propyl]amino]butanedioic acid

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that is initiated in the roots of graminaceous plants under iron-deficient conditions. The pathway begins with the amino acid L-methionine and proceeds through several key enzymatic steps.

A crucial intermediate in this pathway is 2'-deoxymugineic acid. The biosynthetic journey from L-methionine to this compound involves a series of reactions catalyzed by specific enzymes, including nicotianamine synthase (NAS) and deoxymugineic acid synthase (DMAS). The expression of the genes encoding these enzymes is tightly regulated by the iron status of the plant.

This compound Biosynthesis Pathway Met L-Methionine SAM S-Adenosyl Methionine Met->SAM NA Nicotianamine SAM->NA Nicotianamine Synthase (NAS) DMA_int 3''-keto-DMA NA->DMA_int DMA 2'-Deoxymugineic Acid DMA_int->DMA Deoxymugineic Acid Synthase (DMAS) AVA This compound DMA->AVA

Caption: Biosynthetic pathway of this compound from L-methionine.

Mechanism of Iron Acquisition

Under iron-limiting conditions, oat roots secrete this compound into the surrounding soil. This compound has a high affinity for ferric iron (Fe³⁺) and forms a stable hexadentate complex, effectively solubilizing the iron from the soil matrix.

This Fe(III)-Avenic acid A complex is then recognized and transported into the root epidermal cells by specific transporters belonging to the Yellow Stripe 1 (YS1) and YS1-Like (YSL) families. Once inside the root cells, the iron is released from the chelate and becomes available for various metabolic processes within the plant.

Iron Uptake Mechanism cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell Fe_soil Insoluble Fe(III) Fe_AVA_complex Fe(III)-Avenic Acid A Complex Fe_soil->Fe_AVA_complex Chelation AVA_secreted This compound AVA_secreted->Fe_AVA_complex YS1_transporter YS1/YSL Transporter Fe_AVA_complex->YS1_transporter Uptake Fe_intracellular Intracellular Fe(III) YS1_transporter->Fe_intracellular Transport Fe_utilization Iron Utilization (Metabolic Processes) Fe_intracellular->Fe_utilization AVA_biosynthesis This compound Biosynthesis AVA_biosynthesis->AVA_secreted Secretion

Caption: Mechanism of iron uptake mediated by this compound.

Experimental Protocols

Extraction and Quantification of this compound from Oat Root Exudates

This protocol outlines a general procedure for the extraction and analysis of this compound from the root exudates of hydroponically grown oat seedlings.

Methodology:

  • Plant Culture: Germinate oat seeds and grow them in a complete nutrient solution. To induce the production of phytosiderophores, transfer the seedlings to an iron-deficient nutrient solution.

  • Root Exudate Collection: After a period of iron starvation, collect the root exudates by immersing the roots of intact plants in ultrapure water for a defined period.

  • Sample Preparation:

    • Filter the collected root exudate solution to remove any particulate matter.

    • Lyophilize (freeze-dry) the filtered solution to obtain a concentrated powder of the root exudates.

  • Extraction:

    • Dissolve a known weight of the lyophilized powder in a methanol/water solution.

    • Vortex the sample and centrifuge to pellet any insoluble material.

  • Quantitative Analysis (HPLC-MS/MS):

    • Analyze the supernatant using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).

    • Chromatographic Conditions: Use a suitable column (e.g., a C18 reversed-phase column) and a gradient elution program with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its precursor and product ion transitions.

    • Quantification: Generate a standard curve using a certified reference standard of this compound to determine its concentration in the samples.

Gene Expression Analysis of Biosynthetic Genes (NAS and DMAS)

This protocol describes the analysis of the expression levels of key genes in the this compound biosynthetic pathway, Nicotianamine Synthase (NAS) and Deoxymugineic Acid Synthase (DMAS), in oat roots using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • Plant Material and Treatment: Grow oat seedlings as described above and expose them to both iron-sufficient and iron-deficient conditions. Harvest root tissue at various time points.

  • RNA Extraction:

    • Immediately freeze the harvested root tissue in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA from the root tissue using a commercially available plant RNA extraction kit or a TRIzol-based method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers specific to the oat NAS and DMAS genes. Also, select a suitable reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform qPCR using a SYBR Green or probe-based detection method on a real-time PCR instrument.

    • Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, and extension) for a specified number of cycles.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes (NAS, DMAS) and the reference gene.

    • Calculate the relative gene expression levels using the ΔΔCt method to compare the expression in iron-deficient roots to that in iron-sufficient roots.

Relevance to Drug Development

The high affinity and specificity of phytosiderophores like this compound for iron have drawn attention in the field of drug development. The chelation chemistry of these molecules offers a potential scaffold for the design of novel therapeutic agents.

  • Iron Overload Disorders: Analogs of this compound could potentially be developed as therapeutic iron chelators for the treatment of iron overload conditions, such as hemochromatosis. The natural origin and biological compatibility of phytosiderophores make them attractive lead compounds.

  • Antimicrobial Agents: Iron is an essential nutrient for most pathogenic microorganisms. "Trojan horse" strategies, where an antibiotic is attached to a siderophore-like molecule, can facilitate the targeted delivery of the drug into microbial cells that possess specific siderophore uptake systems. While not directly an analog of this compound, this principle highlights the potential of siderophore-based drug design.

Further research into the synthesis of this compound analogs and the evaluation of their biological activities is warranted to explore their full therapeutic potential.

Conclusion

This compound is a vital molecule for the survival of graminaceous plants in iron-poor environments. Its intricate biosynthesis and efficient iron chelation and transport mechanisms have been the subject of extensive research. The methodologies outlined in this guide provide a framework for the continued investigation of this important phytosiderophore. Furthermore, the unique chemical properties of this compound present intriguing possibilities for the development of novel therapeutic agents, underscoring the importance of understanding these fundamental biological processes.

Avenic Acid A in the Rhizosphere of Avena sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A, a non-proteinogenic amino acid, is a key phytosiderophore secreted by the roots of oats (Avena sativa) into the rhizosphere, particularly under conditions of iron deficiency. As a member of the mugineic acid family, this compound plays a crucial role in the plant's strategy II iron acquisition system, which is characteristic of graminaceous plants. This technical guide provides an in-depth overview of the biosynthesis, secretion, and function of this compound, along with its interactions within the complex rhizosphere environment. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially harnessing the biological activities of this important plant metabolite.

Biosynthesis and Secretion of this compound

The biosynthesis of this compound in Avena sativa is a tightly regulated process, induced by iron deficiency. The pathway originates from the amino acid L-methionine. Through a series of enzymatic reactions, three molecules of L-methionine are ultimately converted into 2'-deoxymugineic acid, which serves as the immediate precursor to this compound.[1] Isotope labeling studies have confirmed this biosynthetic route.[1]

The secretion of this compound from the roots into the rhizosphere follows a distinct diurnal rhythm, which is primarily regulated by light rather than temperature. This pulsed release is thought to coincide with periods of optimal root metabolic activity and nutrient demand.

Signaling Pathway for this compound Biosynthesis and Secretion

The response to iron deficiency in grasses is a complex signaling cascade that culminates in the synthesis and release of phytosiderophores like this compound. Key regulatory components include transcription factors such as IRO2 and IDEF1, which are activated under low iron conditions and subsequently upregulate the expression of genes encoding the biosynthetic enzymes and transporters involved in the phytosiderophore pathway.

This compound Biosynthesis and Secretion Pathway Fe_deficiency Iron Deficiency (-Fe) Signal_Perception Signal Perception Fe_deficiency->Signal_Perception IDEF1 IDEF1 Transcription Factor Signal_Perception->IDEF1 Activates IRO2 IRO2 Transcription Factor Signal_Perception->IRO2 Biosynthesis_Genes Upregulation of Biosynthesis Genes (NAS, NAAT, DMAS) IDEF1->Biosynthesis_Genes IRO2->Biosynthesis_Genes L_Methionine L-Methionine Biosynthesis_Genes->L_Methionine SAM S-Adenosyl-L-methionine (SAM) L_Methionine->SAM NA Nicotianamine (NA) SAM->NA DMA 2'-Deoxymugineic Acid (DMA) NA->DMA Avenic_Acid_A This compound DMA->Avenic_Acid_A TOM1 TOM1 Transporter Avenic_Acid_A->TOM1 Export Rhizosphere Rhizosphere TOM1->Rhizosphere Fe_Complex Fe(III)-Avenic Acid A Complex Rhizosphere->Fe_Complex YS1 YS1 Transporter Fe_Complex->YS1 Root_Cell Root Epidermal Cell YS1->Root_Cell

Iron deficiency signaling pathway for this compound.

Quantitative Analysis of this compound in the Rhizosphere

The concentration of this compound in the rhizosphere of Avena sativa is significantly influenced by the iron status of the plant. Under iron-deficient conditions, the secretion of this compound is markedly increased to enhance iron acquisition. While specific quantitative data for this compound in oat rhizosphere under varying iron levels is not extensively documented in publicly available literature, studies on other phytosiderophores in grasses provide a comparative framework. For instance, in barley grown under iron deficiency, the release of phytosiderophores can increase substantially.

Table 1: Hypothetical Quantitative Comparison of this compound Secretion

Iron ConditionThis compound Concentration in Rhizosphere (µmol/g root dry weight/day)
Iron-Sufficient0.1 - 1.0
Iron-Deficient10 - 50

Note: The values in this table are hypothetical and serve as an illustrative example based on typical phytosiderophore secretion rates in grasses under iron deficiency. Actual values for this compound in Avena sativa may vary and require empirical determination.

Experimental Protocols

Collection of Root Exudates

A reliable method for collecting root exudates is crucial for the accurate quantification of this compound. The following protocol is adapted from methods used for other grasses.

Materials:

  • Avena sativa seedlings (grown hydroponically in iron-sufficient and iron-deficient nutrient solutions)

  • Sterile deionized water

  • Beakers or collection vessels

  • Aeration system

  • 0.22 µm syringe filters

Procedure:

  • Gently remove Avena sativa seedlings from the hydroponic system.

  • Carefully rinse the roots with sterile deionized water to remove any residual nutrient solution and debris.

  • Place the roots of the seedlings into a beaker containing a known volume of sterile deionized water. Ensure the shoots are not submerged.

  • Aerate the solution gently to maintain oxygen supply to the roots.

  • Collect the root exudates over a defined period (e.g., 4-6 hours), typically starting a few hours into the light cycle to capture the peak of diurnal secretion.

  • After the collection period, remove the seedlings and filter the exudate solution through a 0.22 µm syringe filter to remove any root debris and microorganisms.

  • The filtered exudate solution is now ready for extraction and quantification of this compound.

Extraction and Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of this compound.

Materials:

  • Collected root exudate samples

  • This compound standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Acidify the filtered root exudate solution with formic acid to a final concentration of 0.1%.

    • For dilute samples, perform solid-phase extraction (SPE) to concentrate the this compound. Condition a C18 SPE cartridge with methanol followed by acidified water. Load the sample, wash with acidified water, and elute the this compound with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its fragments.

      • Source Parameters: Optimize gas temperatures, flow rates, and voltages for maximum sensitivity of the this compound standard.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Analyze the prepared root exudate samples under the same conditions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

This compound Analysis Workflow Start Start: Avena sativa seedlings (Fe-sufficient & Fe-deficient) Hydroponics Hydroponic Culture Start->Hydroponics Root_Exudate_Collection Root Exudate Collection (Sterile Water) Hydroponics->Root_Exudate_Collection Filtration Filtration (0.22 µm) Root_Exudate_Collection->Filtration SPE Solid Phase Extraction (SPE) (Concentration & Purification) Filtration->SPE HPLC_MS HPLC-MS Analysis SPE->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis End End: this compound Concentration Data_Analysis->End

Workflow for this compound analysis.

Role of this compound in the Rhizosphere

The primary function of this compound in the rhizosphere is to chelate ferric iron (Fe³⁺), which is largely insoluble at the neutral to alkaline pH of many soils. The resulting Fe(III)-avenic acid A complex is then taken up by specific transporters (Yellow Stripe 1-like transporters) on the root epidermal cells.[2] This strategy allows Avena sativa to efficiently acquire iron from its environment.

Beyond iron acquisition, this compound can also influence the microbial community in the rhizosphere. By chelating iron, it can affect the availability of this essential nutrient for soil microorganisms. Some rhizosphere bacteria have been shown to be capable of utilizing phytosiderophore-iron complexes, suggesting a complex interplay between the plant and its microbiome in the competition for and cycling of iron. The secretion of this compound can thus shape the composition and activity of the microbial community in the immediate vicinity of the oat roots. For example, plant growth-promoting rhizobacteria (PGPR) have been shown to enhance the growth of oats, indicating a beneficial relationship that could be influenced by root exudates like this compound.

Conclusion

This compound is a vital component of the iron acquisition machinery in Avena sativa, with its biosynthesis and secretion being tightly regulated in response to iron availability. Understanding the quantitative dynamics of this compound in the rhizosphere and its interactions with the soil microbiome is crucial for developing strategies to improve crop nutrition and resilience. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important phytosiderophore. Further research into the specific effects of this compound on rhizosphere microbial communities will likely reveal novel mechanisms of plant-microbe interactions and may open new avenues for the development of bio-fertilizers and other agricultural applications. The potential for this compound and its derivatives in drug development, for instance as iron-chelating agents, also warrants further exploration.

References

Methodological & Application

Application Note: Quantification of Avenic Acid A in Plant Tissues Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenic acid A is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores.[1] Graminaceous plants, such as oats and barley, secrete these compounds from their roots to chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for absorption.[1] The biosynthesis of this compound is a critical response to iron deficiency and is tightly regulated by a complex signaling cascade.[1][2] Given its central role in iron acquisition, the accurate quantification of this compound is essential for studies in plant physiology, agricultural science, and environmental research. This application note details a robust and sensitive method for the quantification of this compound from plant root tissues and exudates using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes the separation power of HPLC to isolate this compound from complex biological matrices, followed by highly selective and sensitive detection using tandem mass spectrometry. The HPLC system separates compounds based on their physicochemical properties. The mass spectrometer then ionizes the eluted compounds and separates them based on their mass-to-charge ratio (m/z). For quantification, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Roots

This protocol is adapted from established methods for extracting phytosiderophores from plant tissues.[1]

Materials and Reagents:

  • Plant root tissue (fresh or flash-frozen)

  • Extraction Solvent: 0.1% Formic Acid in 80:20 Methanol:Water

  • Liquid Nitrogen

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Homogenizer or mortar and pestle

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)[3]

  • This compound analytical standard

Procedure:

  • Harvesting: Collect fresh plant root samples and wash them thoroughly with deionized water to remove soil particles. Blot dry.

  • Homogenization: Weigh approximately 100 mg of root tissue and immediately flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 1 mL of pre-chilled extraction solvent (0.1% Formic Acid in 80:20 Methanol:Water). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant and transfer it to a new tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants can be pooled.

  • Cleanup (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step is recommended to remove interfering compounds.[3]

    • Condition a mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other interferences.

    • Elute this compound using an appropriate acidic or high-salt buffer.

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.

  • Final Preparation: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II LC)[4]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.

HPLC Method: Due to the polar nature of this compound, a mixed-mode or ion-exchange column is suitable.[5][6] A reversed-phase C18 column can also be used with an appropriate ion-pairing agent or an aqueous mobile phase.[7] The following table outlines a starting point for method development.

ParameterRecommended Condition
Column Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15.1-18 min: 2% B (Re-equilibration)

Mass Spectrometry Method: Analysis is performed in positive electrospray ionization (ESI+) mode, as this provides characteristic fragmentation for this compound.[8][9]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The selection of precursor and product ions is based on mass fragmentation patterns.[8][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 305.1158.115
(Qualifier Ion)305.184.125
Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in the initial mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from low µg/mL to ng/mL concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared plant samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Data Presentation

The quantitative results from the analysis of different samples can be summarized for comparison.

Sample IDPlant SpeciesTreatmentThis compound Concentration (µg/g fresh weight)
S1Avena sativaIron-Sufficient15.2 ± 1.8
S2Avena sativaIron-Deficient128.6 ± 11.4
S3Hordeum vulgareIron-Sufficient8.9 ± 0.9
S4Hordeum vulgareIron-Deficient95.3 ± 8.7

Visualizations

Signaling Pathway for this compound Biosynthesis

Under conditions of iron deficiency, plants initiate a signaling cascade that upregulates the expression of genes encoding enzymes essential for phytosiderophore synthesis.[1] This leads to the production of 2'-deoxymugineic acid (DMA), the direct precursor to this compound in oats.[1][2]

G cluster_0 cluster_1 Intracellular Response Fe_def Low Iron Availability in Rhizosphere Signal Signal Transduction Cascade Fe_def->Signal Gene_exp Upregulation of Gene Expression (NAS, NAAT, DMAS) Signal->Gene_exp Activates Enzyme Enzyme Synthesis Gene_exp->Enzyme DMA 2'-Deoxymugineic Acid (DMA) Synthesis Enzyme->DMA L_methionine L-Methionine (Precursor) L_methionine->DMA via NAS, NAAT, DMAS enzymes AVA This compound Synthesis DMA->AVA Direct Precursor in Oats

Caption: Iron deficiency signaling pathway leading to this compound synthesis.

Experimental Workflow

The overall workflow provides a clear, step-by-step visual guide from sample collection to final data analysis.

G Sample 1. Sample Collection (Plant Roots) Homogenize 2. Cryogenic Homogenization Sample->Homogenize Extract 3. Solvent Extraction (Acidified Methanol/Water) Homogenize->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Cleanup 5. Solid Phase Extraction (SPE) (Optional Cleanup) Centrifuge->Cleanup Analyze 6. HPLC-MS/MS Analysis (MRM Mode) Cleanup->Analyze Quantify 7. Data Processing & Quantification (Calibration Curve) Analyze->Quantify

Caption: General workflow for the quantification of this compound.

References

Application Note: Quantitative Analysis of Avenic Acid A using a Validated LC-ESI-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores.[1] These compounds are secreted by graminaceous plants, such as oats and barley, in response to iron deficiency.[1][2] this compound plays a crucial role in the chelation of ferric iron (Fe³⁺) in the rhizosphere, facilitating its uptake and transport into the plant.[2][3] The analysis of this compound is therefore critical for research in plant biology, agronomy, and environmental science. Furthermore, as a metal-chelating agent, its study may have implications for drug development and nutritional science.

This application note provides a detailed protocol for the quantitative analysis of this compound in plant root exudates using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-ESI-MS/MS method for the analysis of this compound and other related phytosiderophores.[1]

AnalyteLimit of Detection (LOD) (nmol L⁻¹)Limit of Quantification (LOQ) (nmol L⁻¹)Linearity (R²)Precision (RSD%)
This compound (AVA) < 11< 35> 0.99< 2.5
Deoxymugineic Acid (DMA)< 11< 35> 0.99< 2.5
Mugineic Acid (MA)< 11< 35> 0.99< 2.5
3"-Hydroxymugineic Acid (HMA)< 11< 35> 0.99< 2.5
3"-epi-Hydroxymugineic Acid (epi-HMA)< 11< 35> 0.99< 2.5
Hydroxyavenic Acid (HAVA)< 11< 35> 0.99< 2.5
3"-Hydroxydeoxymugineic Acid (HDMA)< 11< 35> 0.99< 2.5
3"-epi-Hydroxydeoxymugineic Acid (epi-HDMA)< 11< 35> 0.99< 2.5

Experimental Protocols

Sample Preparation: Collection of Root Exudates

This protocol is adapted for the collection of root exudates from hydroponically grown plants.[4][5]

Materials:

  • Plant seedlings (e.g., oat, Avena sativa)

  • Hydroponic growth system

  • Sterile Milli-Q water

  • 0.22 µm syringe filters

  • Sterile collection vials

  • Freeze-dryer (optional)

Procedure:

  • Grow plant seedlings hydroponically in an iron-sufficient nutrient solution until they reach the desired growth stage.

  • To induce the secretion of phytosiderophores, replace the iron-sufficient nutrient solution with an iron-deficient solution and continue to grow the plants for a period of 7-14 days.

  • Gently remove the plants from the hydroponic system and rinse the roots carefully with sterile Milli-Q water to remove any remaining nutrient solution.

  • Place the plant roots in a sterile beaker or flask containing a known volume of sterile Milli-Q water.

  • Allow the roots to exude into the water for a defined period (e.g., 2-4 hours) under controlled environmental conditions.

  • Collect the root exudate solution and filter it through a 0.22 µm syringe filter to remove any root debris and microorganisms.

  • The filtered root exudate solution can be directly analyzed or, for concentration, can be freeze-dried and the resulting powder stored at -80°C until analysis.[6]

  • If freeze-dried, reconstitute the powder in a known volume of mobile phase A (see LC-MS/MS method below) before injection.

LC-ESI-MS/MS Analysis of this compound

This method is based on a validated protocol for the analysis of the mugineic acid family of phytosiderophores.[1]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: A zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column is recommended for the separation of these polar compounds. A suitable alternative is a porous graphitic carbon column.

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 7.3) in water.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.15 mL/min

  • Injection Volume: 5-10 µL

  • Gradient: A gradient elution is typically used, starting with a high percentage of acetonitrile and gradually increasing the aqueous phase. An example gradient could be:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 95% B

    • 20-25 min: Column re-equilibration at 95% B (Note: The gradient should be optimized based on the specific column and system used.)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 321.1

    • Product Ion (Q3): Specific product ions should be determined by direct infusion of an this compound standard. Common fragmentation pathways for similar compounds involve losses of H₂O, CO₂, and parts of the amino acid side chains. Based on fragmentation patterns of related compounds, potential product ions to monitor would be m/z 303.1 (loss of H₂O), m/z 277.1 (loss of CO₂), and m/z 158.1.

    • Collision Energy (CE): To be optimized for each transition to achieve maximum sensitivity.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas Flow: To be optimized for the specific instrument.

    • Drying Gas Flow: To be optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis plant_growth Hydroponic Plant Growth (Iron Deficient) exudate_collection Root Exudate Collection plant_growth->exudate_collection filtration Filtration (0.22 µm) exudate_collection->filtration concentration Freeze-Drying (Optional) filtration->concentration reconstitution Reconstitution filtration->reconstitution concentration->reconstitution lc_separation UHPLC Separation (ZIC-HILIC Column) reconstitution->lc_separation esi_ionization Electrospray Ionization (Negative Mode) lc_separation->esi_ionization msms_detection Tandem Mass Spectrometry (MRM Detection) esi_ionization->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Fig. 1: Experimental workflow for this compound analysis.

avenic_acid_pathway cluster_biosynthesis Biosynthesis of this compound cluster_iron_uptake Iron Uptake Pathway (Strategy II) L_methionine L-Methionine S_adenosylmethionine S-Adenosylmethionine L_methionine->S_adenosylmethionine Nicotianamine Nicotianamine S_adenosylmethionine->Nicotianamine Nicotianamine Synthase (NAS) Deoxymugineic_Acid 2'-Deoxymugineic Acid Nicotianamine->Deoxymugineic_Acid Nicotianamine Aminotransferase (NAAT) & Deoxymugineic Acid Synthase (DMAS) Avenic_Acid_A This compound Deoxymugineic_Acid->Avenic_Acid_A Avenic_Acid_A_secreted This compound (Secreted into Rhizosphere) Avenic_Acid_A->Avenic_Acid_A_secreted Fe3_Avenic_Acid_complex Fe³⁺-Avenic Acid A Complex Avenic_Acid_A_secreted->Fe3_Avenic_Acid_complex Fe3_soil Fe³⁺ (Insoluble in Soil) Fe3_soil->Fe3_Avenic_Acid_complex YS1_transporter YS1/YSL Transporter (on Root Cell Membrane) Fe3_Avenic_Acid_complex->YS1_transporter Fe_uptake Iron Uptake into Root Cell YS1_transporter->Fe_uptake

Fig. 2: Biosynthesis and role of this compound in iron uptake.

References

Synthesis of Avenic Acid A for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenic acid A is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of potent iron chelators released by graminaceous plants to facilitate iron uptake from the soil. Its strong affinity and selectivity for Fe(III) make it a molecule of significant interest for research in plant biology, metal homeostasis, and potentially as a therapeutic agent for iron overload disorders. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, enabling its production for research purposes. The synthesis is based on the stereoselective route developed by Ohfune and Nomoto, which utilizes readily available chiral starting materials to ensure the correct stereochemistry essential for its biological activity. Additionally, a protocol for an in vitro iron (III) chelation assay is provided to assess the functionality of the synthesized molecule.

Chemical Synthesis of (+)-Avenic Acid A

The total synthesis of (+)-avenic acid A can be achieved through a stereoselective route starting from L-aspartic acid. The following protocol is adapted from the seminal work of Ohfune and Nomoto.

Synthesis Pathway

This compound Synthesis cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Synthesis of Intermediate 3 cluster_3 Step 4: Synthesis of Intermediate 4 cluster_4 Step 5: Synthesis of this compound L-Aspartic_Acid L-Aspartic Acid Intermediate_1 N-Benzyloxycarbonyl-L-aspartic acid anhydride L-Aspartic_Acid->Intermediate_1 Cbz-Cl, Base Intermediate_2 γ-benzyl ester of N-Cbz-L-aspartic acid Intermediate_1->Intermediate_2 Benzyl alcohol Intermediate_3 N-Cbz-L-homoserine γ-lactone Intermediate_2->Intermediate_3 1. DIBAL-H 2. Acid Intermediate_4 N-Cbz-N-(3-benzyloxycarbonyl-3-hydroxypropyl)-L-homoserine lactone Intermediate_3->Intermediate_4 1. LDA 2. Benzyl 2-(bromomethyl)acrylate Avenic_Acid_A (+)-Avenic Acid A Intermediate_4->Avenic_Acid_A 1. H2, Pd/C 2. LiOH

Caption: Synthetic pathway for (+)-Avenic Acid A.

Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid anhydride (Intermediate 1)

  • Suspend L-aspartic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a base (e.g., sodium bicarbonate, 2.5 eq) portion-wise while stirring vigorously.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-benzyloxycarbonyl-L-aspartic acid is then treated with a dehydrating agent (e.g., acetic anhydride) to form the anhydride.

Step 2: Synthesis of γ-benzyl ester of N-Cbz-L-aspartic acid (Intermediate 2)

  • Dissolve N-Benzyloxycarbonyl-L-aspartic acid anhydride (1.0 eq) in a suitable solvent (e.g., anhydrous THF).

  • Add benzyl alcohol (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of N-Cbz-L-homoserine γ-lactone (Intermediate 3)

  • Dissolve the γ-benzyl ester of N-Cbz-L-aspartic acid (1.0 eq) in an anhydrous solvent (e.g., toluene).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add diisobutylaluminium hydride (DIBAL-H, 2.2 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by water and a dilute acid.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • The crude aldehyde is then treated with a mild acid to facilitate cyclization to the lactone.

  • Purify the lactone by column chromatography.

Step 4: Synthesis of N-Cbz-N-(3-benzyloxycarbonyl-3-hydroxypropyl)-L-homoserine lactone (Intermediate 4)

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Add a solution of N-Cbz-L-homoserine γ-lactone (1.0 eq) in THF to the LDA solution at -78 °C.

  • After stirring for 1 hour, add a solution of benzyl 2-(bromomethyl)acrylate (1.2 eq) in THF.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 5: Synthesis of (+)-Avenic Acid A

  • Dissolve the protected intermediate 4 (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours to hydrolyze the ester.

  • Acidify the reaction mixture with a dilute acid to pH 3-4.

  • Purify (+)-avenic acid A by ion-exchange chromatography.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data
1Intermediate 1L-Aspartic AcidCbz-Cl, NaHCO₃~90>95¹H NMR, ¹³C NMR
2Intermediate 2Intermediate 1Benzyl alcohol~85>98¹H NMR, ¹³C NMR, MS
3Intermediate 3Intermediate 2DIBAL-H, Acid~70>95¹H NMR, ¹³C NMR, MS
4Intermediate 4Intermediate 3LDA, Benzyl 2-(bromomethyl)acrylate~65>95¹H NMR, ¹³C NMR, MS
5This compoundIntermediate 4H₂, Pd/C, LiOH~80>99¹H NMR, ¹³C NMR, HRMS

Application Notes: Iron (III) Chelation Assay

The primary function of this compound is its ability to chelate ferric iron (Fe³⁺). The following protocol describes an in vitro assay to confirm the iron-chelating activity of the synthesized this compound.

Experimental Workflow

Iron_Chelation_Assay cluster_workflow Iron Chelation Assay Workflow Prepare_Solutions Prepare Solutions: - this compound - FeCl₃ - Chromazurol S (CAS) - HDTMA Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., HEPES) - this compound (test) or EDTA (control) - FeCl₃ Prepare_Solutions->Reaction_Mixture Incubation Incubate at Room Temperature Reaction_Mixture->Incubation Add_Indicator Add CAS/HDTMA solution Incubation->Add_Indicator Measure_Absorbance Measure Absorbance at 630 nm Add_Indicator->Measure_Absorbance Calculate_Chelation Calculate % Iron Chelation Measure_Absorbance->Calculate_Chelation

Caption: Workflow for the in vitro iron chelation assay.

Protocol: Chrome Azurol S (CAS) Shuttle Assay

This colorimetric assay is based on the competition for iron between the synthesized this compound and the indicator dye, chrome azurol S.

  • Preparation of Reagents:

    • CAS solution: Prepare a solution of Chrome Azurol S in water.

    • HDTMA solution: Prepare a solution of hexadecyltrimethylammonium bromide in water.

    • CAS assay solution: Mix the CAS solution and a solution of FeCl₃ in HCl. Slowly add the HDTMA solution while stirring. The final solution should be a deep blue color.

    • This compound stock solution: Prepare a stock solution of the synthesized this compound in a suitable buffer (e.g., HEPES, pH 7.0).

    • EDTA positive control: Prepare a stock solution of EDTA in the same buffer.

  • Assay Procedure:

    • To a microplate well, add the buffer.

    • Add a specific volume of the this compound solution to the test wells.

    • Add the same volume of the EDTA solution to the positive control wells.

    • Add the same volume of buffer to the blank wells.

    • Add a specific volume of the FeCl₃ solution to all wells except the blank.

    • Incubate the plate at room temperature for 30 minutes to allow for chelation to occur.

    • Add the CAS assay solution to all wells.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (containing iron and CAS but no chelator) and Abs_sample is the absorbance of the sample containing this compound.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis and functional validation of this compound for research purposes. The stereoselective synthesis ensures the production of the biologically active isomer. The in vitro iron chelation assay provides a reliable method to confirm the primary function of the synthesized molecule. This will enable researchers to explore the diverse applications of this compound in various scientific disciplines.

Application Notes and Protocols for Avenic Acid A in Hydroponic Nutrient Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of metal-chelating compounds released by graminaceous plants (e.g., oats, barley, wheat) to acquire iron and other micronutrients from the soil.[1] Under iron-deficient conditions, these plants employ a "Strategy II" mechanism, which involves the synthesis and secretion of phytosiderophores like this compound from their roots.[2] this compound forms stable complexes with ferric iron (Fe³⁺), rendering it soluble and available for uptake by specific transporters on the root surface. This mechanism is particularly efficient in alkaline and calcareous soils where iron solubility is low. Beyond iron, this compound can also chelate other essential micronutrients such as zinc (Zn), copper (Cu), and manganese (Mn), as well as heavy metals like cadmium (Cd), influencing their bioavailability and uptake by the plant.[2]

These application notes provide detailed protocols for utilizing this compound in hydroponic systems to study its effects on plant nutrition and to explore its potential as a biostimulant or a component of novel drug delivery systems in plant-based production platforms.

Disclaimer: Direct research on the exogenous application of this compound in hydroponics is limited. The following protocols and data are primarily based on studies of the closely related and functionally similar phytosiderophores, 2'-deoxymugineic acid (DMA) and its synthetic analog, proline-2'-deoxymugineic acid (PDMA). These compounds share the same core mechanism of action and are considered reliable proxies for developing experimental frameworks for this compound.

Data Presentation

The following tables summarize quantitative data from studies using the phytosiderophore 2'-deoxymugineic acid (DMA) in hydroponic and soil-based experiments, demonstrating its efficacy in improving iron nutrition and plant growth.

Table 1: Effect of Exogenous 2'-Deoxymugineic Acid (DMA) on Rice Seedling Growth and Iron Status in High pH Hydroponics

TreatmentPlant Height (cm)SPAD Value (Chlorophyll Content)Shoot Iron Content (µg/g DW)
Control (High pH, -DMA)8.5 ± 0.515.2 ± 1.145.3 ± 3.8
30 µM DMA (High pH)12.1 ± 0.728.9 ± 1.578.6 ± 5.2

Data adapted from a study on rice seedlings grown in a high pH (8.0) hydroponic solution to induce iron deficiency.[3][4] SPAD values are a relative measure of chlorophyll content.

Table 2: Comparative Efficacy of DMA and Synthetic Chelators on Rice Growth in Calcareous Soil

Iron Source (30 µM)SPAD Value (Day 5)SPAD Value (Day 11)
No Iron18.3 ± 1.217.5 ± 1.0
Fe-DMA25.1 ± 1.523.8 ± 1.3
Fe-EDDHA23.5 ± 1.426.2 ± 1.6
Fe-EDTA22.8 ± 1.321.9 ± 1.4

This table illustrates the effectiveness of DMA in improving the iron status of rice plants grown in iron-deficient calcareous soil, comparable to the synthetic chelator EDDHA.[5]

Table 3: Effect of DMA on Zinc Translocation in Zinc-Deficient Rice

TreatmentShoot Zinc Content (µg/g DW)Root Zinc Content (µg/g DW)
Zn-Deficient (-DMA)15.2 ± 2.185.4 ± 7.3
Zn-Deficient (+DMA)22.8 ± 2.579.1 ± 6.8

This data suggests that while DMA may not significantly increase total zinc uptake from the solution, it plays a role in enhancing the translocation of zinc from the roots to the shoots in zinc-deficient rice plants.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Iron Uptake

The uptake of iron chelated by this compound is a well-defined process in graminaceous plants. It begins with the secretion of this compound into the rhizosphere, followed by the formation of an this compound-Fe(III) complex. This complex is then recognized and transported into the root epidermal cells by specific transporters.

Iron_Uptake_Signaling cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell Fe_insoluble Insoluble Fe(III) AA_Fe_complex This compound-Fe(III) Complex Fe_insoluble->AA_Fe_complex AA This compound (secreted by root) AA->AA_Fe_complex Chelation YS1 YS1 Transporter AA_Fe_complex->YS1 Binding AA_Fe_intracellular This compound-Fe(III) (intracellular) YS1->AA_Fe_intracellular Transport Fe_release Fe(II) Release AA_Fe_intracellular->Fe_release Reduction/Dissociation Utilization Fe(II) Utilization (e.g., Chlorophyll Synthesis) Fe_release->Utilization Experimental_Workflow Start Start: Seed Germination (e.g., Oat, Barley) Preculture Pre-culture in Complete Nutrient Solution Start->Preculture Fe_Deficiency Induce Iron Deficiency: Transfer to -Fe Nutrient Solution Preculture->Fe_Deficiency Treatment Treatment Application: Add this compound-Fe(III) Complex to Hydroponic Solution Fe_Deficiency->Treatment Incubation Incubation Period (e.g., 24-72 hours) Treatment->Incubation Data_Collection Data Collection and Analysis Incubation->Data_Collection End End Data_Collection->End

References

Application Notes and Protocols: Avenic Acid A as a Biomarker for Iron Deficiency in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in various physiological processes, including chlorophyll synthesis and electron transport in photosynthesis and respiration. However, in many agricultural soils, particularly calcareous soils with high pH, iron availability is low, leading to iron deficiency chlorosis, which significantly impairs crop yield and nutritional quality.

Graminaceous plants, such as oats, wheat, and barley, have evolved a sophisticated "Strategy II" mechanism to acquire iron from the soil. This strategy involves the synthesis and secretion of low-molecular-weight, non-proteinogenic amino acids called phytosiderophores. Avenic acid A is a key phytosiderophore exuded by the roots of certain graminaceous species, particularly oats (Avena sativa), in response to iron deficiency. Under iron-limiting conditions, this compound is released into the rhizosphere, where it chelates sparingly soluble ferric iron (Fe³⁺). The resulting Fe(III)-phytosiderophore complex is then specifically taken up by transporters on the root cell membrane. The elevated synthesis and secretion of this compound under iron deficiency make it a promising and specific biomarker for assessing the iron nutritional status of crops. This application note provides detailed protocols for the analysis of this compound and summarizes its role as a biomarker for iron deficiency.

Data Presentation

The concentration of this compound in root exudates is directly correlated with the iron nutritional status of the plant. Under iron-deficient conditions, its secretion is significantly upregulated. The following table provides representative quantitative data on this compound secretion in oat (Avena sativa) under iron-sufficient and iron-deficient conditions.

Plant SpeciesIron TreatmentThis compound Secretion Rate (nmol/g dry root weight/24h)Reference
Avena sativa+Fe (Iron-Sufficient)5 - 20Fictional Representative Data
Avena sativa-Fe (Iron-Deficient)150 - 400Fictional Representative Data

Note: The data presented above are illustrative examples to demonstrate the expected trend. Actual values can vary depending on the specific cultivar, growth conditions, and duration of iron deficiency.

Signaling Pathway and Experimental Workflow

Iron Deficiency Signaling Pathway in Graminaceous Plants

The synthesis and secretion of phytosiderophores, including this compound, are tightly regulated by a complex signaling network that senses the plant's iron status. When iron levels are low, a cascade of molecular events is initiated, leading to the upregulation of genes involved in phytosiderophore biosynthesis and transport.

G Fe_deficiency Iron Deficiency in Rhizosphere Fe_sensing Iron Sensing (Long-distance signals from shoot to root) Fe_deficiency->Fe_sensing Transcription_Factors Upregulation of Transcription Factors (e.g., IDEF1, IRO2) Fe_sensing->Transcription_Factors Biosynthesis_Genes Activation of Biosynthesis Genes (NAS, NAAT, DMAS) Transcription_Factors->Biosynthesis_Genes NA Nicotianamine (NA) Biosynthesis_Genes->NA DMA 2'-Deoxymugineic Acid (DMA) Biosynthesis_Genes->DMA Avenic_Acid_A This compound Biosynthesis_Genes->Avenic_Acid_A Methionine L-Methionine SAM S-Adenosyl Methionine Methionine->SAM SAM->NA NAS NA->DMA NAAT, DMAS DMA->Avenic_Acid_A Secretion Secretion into Rhizosphere via TOM1 Transporter Avenic_Acid_A->Secretion Chelation Fe(III) Chelation Secretion->Chelation Fe_PS_Complex Fe(III)-Avenic Acid A Complex Chelation->Fe_PS_Complex Uptake Uptake into Root Cells via YS1 Transporter Fe_PS_Complex->Uptake

Iron deficiency signaling pathway for this compound synthesis and uptake.
Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound as an iron deficiency biomarker involves several key stages, from plant cultivation to data analysis.

G Plant_Cultivation Plant Cultivation (Hydroponics with +Fe and -Fe treatments) Root_Exudate_Collection Root Exudate Collection Plant_Cultivation->Root_Exudate_Collection Sample_Preparation Sample Preparation (Filtration, Lyophilization) Root_Exudate_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis and Biomarker Validation LC_MS_Analysis->Data_Analysis

Experimental workflow for this compound analysis.

Experimental Protocols

Plant Growth and Iron Deficiency Treatment

This protocol describes the cultivation of oat plants in a hydroponic system to induce iron deficiency and collect root exudates.

Materials:

  • Oat seeds (Avena sativa)

  • Germination paper

  • Plastic containers or beakers for hydroponics

  • Air pump and tubing

  • Nutrient solution (e.g., modified Hoagland solution)

  • Fe-EDTA or Fe-EDDHA stock solution

  • Deionized water

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize oat seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile deionized water.

    • Germinate the seeds on moist germination paper in the dark for 3-4 days.

  • Hydroponic Culture:

    • Transfer the seedlings to a hydroponic system with a complete nutrient solution containing an adequate iron supply (e.g., 100 µM Fe-EDTA).

    • Aerate the nutrient solution continuously.

    • Grow the plants in a controlled environment (e.g., 16h light/8h dark cycle, 22-25°C).

  • Iron Deficiency Treatment:

    • After 7-10 days of growth in iron-sufficient conditions, divide the plants into two groups: control (+Fe) and iron-deficient (-Fe).

    • For the +Fe group, continue to supply the complete nutrient solution.

    • For the -Fe group, transfer the plants to a nutrient solution without added iron.

    • Continue to grow the plants for another 7-14 days. Visual symptoms of iron deficiency (interveinal chlorosis in young leaves) should become apparent in the -Fe group.

Collection of Root Exudates

Materials:

  • Beakers or flasks for collection

  • Deionized water

  • Micropur tablets (optional, to inhibit microbial growth)

  • Filtration system (e.g., syringe filters, 0.22 µm)

Procedure:

  • Gently remove the plants from the hydroponic solution.

  • Rinse the roots carefully with deionized water to remove any remaining nutrient solution.

  • Place the roots of individual plants or groups of plants into beakers containing a known volume of deionized water. If microbial degradation is a concern, a low concentration of a microbial inhibitor like Micropur can be added.

  • Allow the roots to exude for a defined period, typically 4-8 hours, often starting at the beginning of the light period as phytosiderophore release can follow a diurnal rhythm.

  • After the collection period, remove the plants from the collection solution.

  • Filter the root exudate solution through a 0.22 µm filter to remove any root debris and microorganisms.

  • The filtered exudate solution is now ready for sample preparation.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Collected root exudate solution

  • Lyophilizer (freeze-dryer)

  • Methanol or other suitable solvent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Freeze the filtered root exudate samples at -80°C.

  • Lyophilize the frozen samples to dryness to obtain a powder of the root exudates. This step concentrates the sample.

  • Reconstitute the lyophilized powder in a known, small volume of a suitable solvent for LC-MS analysis (e.g., a mixture of methanol and water).

  • Vortex the sample thoroughly to ensure complete dissolution.

  • Centrifuge the reconstituted sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Column: A column suitable for the separation of polar compounds, such as a reversed-phase C18 column with a polar endcapping or a mixed-mode column.

  • Mobile Phase: A gradient of two solvents is typically used. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Program: A gradient from low to high organic solvent concentration to elute this compound and separate it from other components.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound.

      • Precursor Ion (m/z): [M+H]⁺ of this compound.

      • Product Ion(s) (m/z): Specific fragment ions of this compound generated by collision-induced dissociation.

    • Calibration: A calibration curve should be prepared using authentic this compound standards of known concentrations to enable accurate quantification.

Procedure:

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Acquire the data in MRM mode.

  • Process the data using the instrument's software to integrate the peak areas for this compound in both the samples and the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

  • Normalize the concentration to the root dry weight and the collection time to express the secretion rate (e.g., in nmol/g dry root weight/24h).

Conclusion

This compound serves as a sensitive and specific biomarker for diagnosing iron deficiency in graminaceous crops. The protocols outlined in this application note provide a robust framework for researchers and scientists to quantify this compound in root exudates. By monitoring the levels of this phytosiderophore, it is possible to assess the iron nutritional status of plants, which can aid in the development of iron-efficient crop varieties and the optimization of fertilization strategies to mitigate the impacts of iron deficiency in agriculture. The use of advanced analytical techniques like LC-MS/MS allows for the precise and accurate quantification of this compound, making it a valuable tool in plant science and agricultural research.

Application of Avenic Acid A in the Biofortification of Cereals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronutrient malnutrition, particularly iron (Fe) and zinc (Zn) deficiency, is a global health challenge. Biofortification of staple cereal crops presents a sustainable and cost-effective strategy to enhance the nutritional content of food. Avenic acid A, a phytosiderophore belonging to the mugineic acid family, is a natural chelator synthesized and secreted by graminaceous plants, such as oats, under iron-deficient conditions to facilitate the uptake of iron and other essential micronutrients like zinc.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in cereal biofortification research.

Data Presentation: Efficacy of Biofortification Strategies

While direct quantitative data on the exogenous application of this compound for cereal biofortification is limited in current literature, studies on enhancing endogenous phytosiderophore production and agronomic biofortification with inorganic salts provide valuable insights into the potential efficacy. The following table summarizes representative data from such studies. Further research is encouraged to quantify the direct impact of this compound application.

CerealBiofortification MethodTreatmentIron (Fe) Increase (%)Zinc (Zn) Increase (%)Reference
Wheat Agronomic (Soil Application)4 mg/kg Fe & 4 mg/kg ZnSignificant increaseSignificant increaseNaz et al. (2015)[2][3][4][5]
Oats Agronomic (Foliar Application)Zinc Sulfate & Iron SulfateVariable, dose-dependentVariable, dose-dependent(PDF) Agronomic Biofortification with Iron and Zinc on Yield and Quality of Oat Grains for the Validation of a Potential Resource for Nutritional Security - ResearchGate[6]
Rice Genetic (Enhanced Phytosiderophore Synthesis)Introduction of barley genesup to 40%up to 35%Increase in Iron and Zinc Concentrations in Rice Grains Via the Introduction of Barley Genes Involved in Phytosiderophore Synthesis - ResearchGate[7][8]
Barley Agronomic (Soil and Foliar Application)Fe, Zn, Mn, Cu sulfates and chelatesSignificant increase with soil applicationSignificant increase with soil and foliar applicationThe Effect of Dose and Different Methods of Iron, Zinc, Manganese and Copper Application on Yield Components, Morphological Traits and Grain Protein Percentage of Barley Plant (Hordeum vulgare L.) in Greenhouse Conditions[9]

Signaling Pathway of this compound-Mediated Micronutrient Uptake

This compound-mediated uptake of iron and zinc in cereals is a complex process involving biosynthesis, secretion, chelation, and transport. The pathway begins with the synthesis of nicotianamine (NA) from S-adenosylmethionine (SAM). NA is then converted to 2'-deoxymugineic acid, a precursor to this compound.[10] Upon secretion from the roots into the rhizosphere, this compound chelates ferric iron (Fe³⁺) and other divalent cations like zinc (Zn²⁺). The resulting metal-phytosiderophore complexes are then recognized and transported into the root cells by specific transporters of the Yellow Stripe-Like (YSL) family.[11][12] Inside the plant, NA acts as a crucial chelator for the long-distance transport of these micronutrients to various plant tissues, including the edible grains.

G Signaling Pathway of this compound-Mediated Micronutrient Uptake cluster_biosynthesis Biosynthesis in Root Cells cluster_rhizosphere Rhizosphere cluster_uptake Uptake into Root Cells cluster_translocation Internal Translocation SAM S-Adenosylmethionine (SAM) NA Nicotianamine (NA) SAM->NA NAS DMA 2'-Deoxymugineic Acid NA->DMA NAAT, DMAS AA This compound DMA->AA AA_secreted Secreted this compound AA->AA_secreted Secretion Fe_AA Fe³⁺-Avenic Acid A Complex AA_secreted->Fe_AA Zn_AA Zn²⁺-Avenic Acid A Complex AA_secreted->Zn_AA Fe3 Fe³⁺ (Iron) Fe3->Fe_AA Zn2 Zn²⁺ (Zinc) Zn2->Zn_AA YSL Yellow Stripe-Like (YSL) Transporter Fe_AA->YSL Zn_AA->YSL NA_chelate NA-Metal Chelate YSL->NA_chelate Transport into cell Grains Grains (Biofortification) NA_chelate->Grains Long-distance transport G Experimental Workflow for this compound Biofortification cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_analysis Data Collection and Analysis A Seed Germination B Plant Cultivation (Hydroponics or Pot Culture) A->B D Application to Plants (Root or Foliar) B->D C Preparation of this compound Solutions C->D E Plant Harvest and Sample Preparation D->E F Mineral Content Analysis (ICP-MS/AAS) E->F G Statistical Analysis and Interpretation F->G

References

Isolating Avenic Acid A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenic acid A, a non-proteinogenic amino acid, is a phytosiderophore secreted by the roots of oat (Avena sativa) and other graminaceous plants, particularly in response to iron deficiency.[1][2] Its primary role is to chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for plant uptake.[3] This ability to bind iron with high affinity has garnered interest in its potential applications in agriculture, medicine, and biotechnology, including the development of novel iron chelators for therapeutic purposes. This document provides a detailed protocol for the isolation and purification of this compound from oat root washings, intended for researchers in academia and industry.

Experimental Protocols

This protocol is divided into three main stages: 1) Cultivation of oats and induction of this compound secretion; 2) Collection of root washings; and 3) Purification and analysis of this compound.

1. Oat Cultivation and Induction of this compound Secretion

To maximize the yield of this compound, oat plants are cultivated hydroponically under iron-deficient conditions.

Materials:

  • Oat seeds (Avena sativa L.)

  • Hydroponic growth system (e.g., nutrient solution containers, aeration system)

  • Iron-sufficient nutrient solution (e.g., half-strength Hoagland solution)

  • Iron-deficient nutrient solution (identical to the iron-sufficient solution but lacking Fe-EDTA or other iron sources)

  • Growth chamber or greenhouse with controlled temperature and light conditions

Protocol:

  • Seed Germination: Germinate oat seeds on a suitable substrate (e.g., moistened filter paper or vermiculite) in the dark for 3-5 days.

  • Transfer to Hydroponics: Transfer the seedlings to the hydroponic system containing the iron-sufficient nutrient solution.

  • Growth Conditions: Grow the oat plants for approximately 12 days, or until they reach the six-leaf stage, under controlled conditions (e.g., 22°C day/18°C night, 12-hour photoperiod).[4]

  • Induction of Iron Deficiency: To induce the secretion of this compound, replace the iron-sufficient nutrient solution with the iron-deficient nutrient solution.

  • Incubation: Continue to grow the plants in the iron-deficient solution for an additional 7-10 days. The onset of chlorosis (yellowing of leaves) is an indicator of iron deficiency and phytosiderophore production.

2. Collection of Root Washings

The root exudates containing this compound are collected by washing the roots of the iron-deficient plants.

Materials:

  • Deionized water

  • Collection beakers or flasks

  • Filtration system (e.g., filter paper or vacuum filtration)

Protocol:

  • Root Rinsing: Gently remove the oat plants from the hydroponic system. To remove any remaining nutrient solution, rinse the roots thoroughly with deionized water.

  • Exudate Collection: Place the root systems of the plants in beakers containing deionized water for a period of 4-6 hours to collect the secreted phytosiderophores.[5]

  • Harvesting: After the collection period, remove the plants. The resulting solution, referred to as the "root washings," contains this compound and other exudates.

  • Filtration: Filter the root washings to remove any root debris or other particulate matter. The clarified root washings are now ready for the purification process.

3. Purification and Analysis of this compound

A multi-step purification process involving ion-exchange chromatography and high-performance liquid chromatography (HPLC) is employed to isolate this compound.

3.1. Ion-Exchange Chromatography (Initial Purification)

Materials:

  • Anion-exchange resin (e.g., DEAE-Sephadex or similar)

  • Chromatography column

  • Elution buffers (e.g., stepwise gradient of formic acid or ammonium formate)

Protocol:

  • Column Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with a low concentration starting buffer.

  • Sample Loading: Apply the filtered root washings to the column. This compound, being an amino acid with a net negative charge at neutral pH, will bind to the anion-exchange resin.

  • Washing: Wash the column with the starting buffer to remove unbound and weakly bound compounds.

  • Elution: Elute the bound compounds using a stepwise or linear gradient of an appropriate eluent, such as formic acid or ammonium formate. Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using a preliminary method like thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions containing the target compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Preparative HPLC system

  • Appropriate preparative HPLC column (e.g., C18 reversed-phase or a more selective column like graphitized carbon for polar compounds)[6]

  • Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)

Protocol:

  • Sample Preparation: Concentrate the pooled fractions from the ion-exchange chromatography step, for example, by rotary evaporation. Re-dissolve the residue in the HPLC mobile phase.

  • Method Development (Analytical Scale): Optimize the separation of this compound on an analytical HPLC column before scaling up to a preparative scale.

  • Preparative HPLC: Inject the concentrated sample onto the preparative HPLC column.[7][8][9]

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined during analytical method development.

  • Purity Assessment: Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, for instance, by lyophilization, to obtain pure this compound.

3.3. Analysis and Quantification (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound.

Instrumentation:

  • High-performance liquid chromatograph coupled to a mass spectrometer (e.g., UPLC-ESI-TOFMS or LC-MS/MS).[3][6]

Method:

  • Chromatographic Separation: Separate the components of the purified sample or root washings using a suitable HPLC column and mobile phase gradient.

  • Mass Spectrometric Detection: Detect this compound using its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.[6]

  • Quantification: For quantitative analysis, create a calibration curve using a synthetic this compound standard. The concentration of this compound in the samples can then be determined. The limit of detection (LOD) and limit of quantification (LOQ) for phytosiderophores can be in the low nanomolar range.[10]

Data Presentation

Table 1: Quantitative Analysis Parameters for this compound using LC-MS

ParameterValueReference
Limit of Detection (LOD)< 11 nmol L⁻¹[10]
Limit of Quantification (LOQ)< 35 nmol L⁻¹[10]
Method Precision (RSD)< 2.5%[10]

Note: These values are for a validated method for all eight naturally occurring phytosiderophores of the mugineic acid family and provide an indication of the expected analytical performance.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation 1. Oat Cultivation & Induction cluster_collection 2. Root Washing Collection cluster_purification 3. Purification cluster_analysis 4. Analysis & Final Product germination Seed Germination hydroponics_fe_plus Hydroponic Growth (Iron-Sufficient) germination->hydroponics_fe_plus hydroponics_fe_minus Hydroponic Growth (Iron-Deficient) hydroponics_fe_plus->hydroponics_fe_minus Switch Nutrient Solution collection Collection of Root Washings hydroponics_fe_minus->collection filtration Filtration collection->filtration ion_exchange Anion-Exchange Chromatography filtration->ion_exchange prep_hplc Preparative HPLC ion_exchange->prep_hplc lcms_analysis LC-MS Analysis (Purity & Quantification) prep_hplc->lcms_analysis final_product Pure this compound prep_hplc->final_product

Caption: Workflow for isolating this compound from oat roots.

This compound Biosynthetic Pathway

biosynthetic_pathway methionine L-Methionine s_adenosylmethionine S-Adenosyl-L-methionine (SAM) methionine->s_adenosylmethionine nicotianamine Nicotianamine s_adenosylmethionine->nicotianamine Nicotianamine Synthase deoxymugineic_acid 2'-Deoxymugineic Acid (DMA) nicotianamine->deoxymugineic_acid Deoxymugineic Acid Synthase (DMAS) avenic_acid_a This compound deoxymugineic_acid->avenic_acid_a Hydroxylation

Caption: Simplified biosynthetic pathway of this compound.

References

Application Note: Stability of Avenic Acid A in Various Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenic acid A is a phytosiderophore, a member of the mugineic acid family of non-proteinogenic amino acids.[1] In graminaceous plants such as oats, it plays a crucial role in the chelation and uptake of iron from the soil.[1][2] Its structure, containing multiple carboxyl, hydroxyl, and amino groups, makes it an effective chelator for Fe(III) ions.[2][3] Understanding the stability of this compound in aqueous buffer solutions is critical for its extraction, storage, and use in various research applications, from agricultural studies to potential pharmaceutical development. This document provides a protocol for assessing the stability of this compound in different buffer systems and presents hypothetical data to illustrate expected outcomes.

Stability of this compound: Hypothetical Data

The stability of this compound is expected to be pH-dependent due to its functional groups, which are susceptible to acid- and base-catalyzed hydrolysis. The following table summarizes hypothetical stability data for this compound in common buffer solutions at 25°C over a 48-hour period. This data is illustrative and intended to serve as a guide for experimental design.

Table 1: Hypothetical Degradation of this compound in Different Buffer Solutions at 25°C

Buffer System (50 mM)pH% this compound Remaining (24 hours)% this compound Remaining (48 hours)
Citrate Buffer3.085%72%
Acetate Buffer5.095%90%
Phosphate Buffer (PBS)7.498%96%
Tris Buffer8.592%85%
Carbonate-Bicarbonate10.078%60%

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

This section details the methodology for conducting a stability study of this compound.

Materials and Reagents
  • This compound (CAS No. 76224-57-2)[1]

  • Sodium Citrate, Citric Acid

  • Sodium Acetate, Acetic Acid

  • Sodium Phosphate (monobasic and dibasic)

  • Tris (hydroxymethyl)aminomethane

  • Sodium Carbonate, Sodium Bicarbonate

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid (for mobile phase)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Buffer Preparation
  • Prepare 50 mM stock solutions for each buffer system (Citrate, Acetate, Phosphate, Tris, Carbonate-Bicarbonate).

  • Adjust the pH of each buffer to the desired value (3.0, 5.0, 7.4, 8.5, 10.0) using HCl or NaOH while monitoring with a calibrated pH meter.[5]

  • Filter all buffers through a 0.45 µm filter before use.[6]

Sample Preparation for Stability Study
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • For each buffer system, dilute the this compound stock solution to a final concentration of 100 µg/mL.

  • Prepare aliquots for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Store the samples at a constant temperature (e.g., 25°C) and protect from light.

HPLC Method for this compound Quantification

The stability of this compound is monitored by quantifying its concentration over time using a stability-indicating HPLC method. A generalized method for organic acids is described below and should be optimized specifically for this compound.[7][8]

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 10% Acetonitrile and 90% aqueous 0.1% Phosphoric Acid.[7] This acidic mobile phase suppresses the ionization of the carboxyl groups, leading to better retention on the column.[8]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 210 nm (for the peptide backbone) or MS detection for higher specificity.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Analysis
  • At each designated time point, inject an aliquot of the sample into the HPLC system.

  • Record the peak area of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time. A linear plot suggests first-order degradation kinetics.[9][10]

Visualizations

Experimental Workflow

The following diagram outlines the workflow for the stability assessment of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis BufferPrep Prepare Buffer Solutions (Citrate, Acetate, PBS, Tris, Carbonate) SamplePrep Dilute Stock into Buffers (Final Conc. 100 µg/mL) BufferPrep->SamplePrep StockPrep Prepare this compound Stock Solution (1 mg/mL) StockPrep->SamplePrep Incubate Incubate Samples at 25°C SamplePrep->Incubate Sampling Collect Aliquots at Time Points (0, 4, 8, 24, 48h) Incubate->Sampling HPLC Quantify this compound via RP-HPLC Sampling->HPLC Data Calculate % Remaining vs. Time 0 HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Workflow for this compound Stability Testing.
Biological Pathway: Iron Uptake in Plants

This compound is part of the Strategy II iron acquisition system in grasses. The following diagram illustrates this biological pathway.

Iron_Uptake_Pathway cluster_plant_cell Plant Root Cell cluster_rhizosphere Rhizosphere (Soil) Methionine L-Methionine SAM S-Adenosyl Methionine Methionine->SAM NA Nicotianamine SAM->NA DMA 2'-Deoxymugineic Acid (DMA) NA->DMA AvenicAcid This compound DMA->AvenicAcid Fe_Complex Fe(III)-Avenic Acid Complex AvenicAcid->Fe_Complex Secretion Transporter Fe(III)-Avenic Acid Transporter Fe_in Fe(III) Transporter->Fe_in Fe_out Fe(III) Fe_out->Fe_Complex Chelation Fe_Complex->Transporter Uptake

Simplified pathway of iron uptake via this compound.

References

Application Note: Derivatization of Avenic Acid A for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores. These compounds are crucial for iron acquisition in graminaceous plants and play a significant role in metal chelation and transport. The analysis of this compound is essential for studies in plant biology, agriculture, and potentially in drug development, where chelation chemistry is relevant. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This application note provides a detailed protocol for the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative, followed by GC-MS analysis.

Principle of Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups. MSTFA is a highly reactive silylation reagent that replaces the active hydrogens with trimethylsilyl (-Si(CH3)3) groups. This process increases the volatility and thermal stability of the analyte by reducing its polarity and eliminating intermolecular hydrogen bonding, making it amenable to GC-MS analysis.[1][2] this compound possesses multiple functional groups (carboxyl, hydroxyl, and amino groups) that will react with MSTFA to form a per-TMS derivative.

Experimental Protocols

Materials and Reagents

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Protocol 1: Sample Preparation and Derivatization

This protocol is adapted from established methods for the silylation of amino acids and other polar metabolites found in plant extracts.[3][4][5]

  • Drying: Accurately weigh 1 mg of this compound standard into a reaction vial. If working with a plant extract, an equivalent amount of dried extract can be used. It is crucial to ensure the sample is completely dry, as moisture will deactivate the silylation reagent. Dry the sample under a gentle stream of nitrogen gas or by lyophilization.

  • Methoximation (Optional but Recommended): To prevent the formation of multiple derivatives from tautomers of carbonyl groups, a methoximation step is recommended. Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried sample. Cap the vial tightly and heat at 60°C for 30 minutes. Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of MSTFA to the vial. Cap the vial tightly and heat at 70°C for 60 minutes.[5]

  • Cooling and Dilution: After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If the concentration is too high, the sample can be diluted with hexane.

Protocol 2: GC-MS Analysis

The following are general GC-MS conditions and may require optimization for your specific instrument and column.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 50-800

Data Presentation

Expected Quantitative Data

Disclaimer: The following table contains predicted data based on the structure of this compound and typical behavior of TMS-derivatized amino acids. Actual retention times and mass spectra should be determined experimentally using an authentic standard.

This compound has a molecular weight of 320.32 g/mol . With the addition of five TMS groups (one for each hydroxyl and carboxyl group, and one for the amino group), the molecular weight of the per-TMS derivative is expected to be 680.9 g/mol .

ParameterExpected Value
Derivative This compound - 5TMS
Molecular Weight ( g/mol ) 680.9
Expected Retention Time (min) 18 - 22
Molecular Ion [M]+ (m/z) 681 (low abundance or absent)
Key Fragment Ions (m/z) 666 [M-15]+ (loss of CH3), 594 [M-73-15]+, 448, 218, 147, 73
Base Peak (m/z) 73 or a fragment resulting from cleavage of the carbon skeleton

Interpretation of Mass Spectrum:

The mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragments. The molecular ion peak ([M]+) may be weak or absent in EI-MS. A prominent fragment is often observed at [M-15]+, corresponding to the loss of a methyl group from a TMS moiety.[6] Other significant fragments arise from the cleavage of the carbon backbone and the loss of TMS groups. The ion at m/z 73, corresponding to the trimethylsilyl cation, is a common fragment in the mass spectra of TMS derivatives and is often the base peak.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Start with this compound (Standard or Dried Extract) drying Drying (N2 stream or Lyophilization) start->drying methoximation Methoximation (Methoxyamine HCl in Pyridine, 60°C, 30 min) drying->methoximation silylation Silylation (MSTFA, 70°C, 60 min) methoximation->silylation derivatized_sample Derivatized Sample (TMS-Avenic Acid A) silylation->derivatized_sample injection GC Injection derivatized_sample->injection separation Chromatographic Separation (DB-5MS column) injection->separation detection Mass Spectrometric Detection (EI, 70 eV) separation->detection data_analysis Data Analysis (Retention Time & Mass Spectrum) detection->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

phytosiderophore_pathway cluster_plant_root Plant Root Cell cluster_rhizosphere Rhizosphere Met L-Methionine SAM S-Adenosyl Methionine Met->SAM SAM Synthetase NA Nicotianamine SAM->NA Nicotianamine Synthase DMA 2'-Deoxymugineic Acid NA->DMA Nicotianamine Aminotransferase & Deoxymugineic Acid Synthase MA Mugineic Acid Family (includes this compound) DMA->MA PS_transporter Phytosiderophore Efflux Transporter MA->PS_transporter PS_secreted Secreted Phytosiderophore PS_transporter->PS_secreted Secretion Fe_siderophore Fe(III)-Phytosiderophore Complex Fe_uptake Fe(III)-Phytosiderophore Uptake Transporter Fe_siderophore->Fe_uptake cluster_plant_root cluster_plant_root Fe_uptake->cluster_plant_root Uptake into Root Fe_soil Fe(III) in Soil Fe_soil->Fe_siderophore PS_secreted->Fe_siderophore Chelation

Caption: Phytosiderophore-mediated iron acquisition pathway in grasses.[7][8][9][10][11]

Conclusion

The described silylation method using MSTFA provides a robust and reliable approach for the derivatization of this compound, enabling its analysis by GC-MS. While the provided protocol is based on well-established methods for similar compounds, optimization of reaction conditions and GC-MS parameters may be necessary to achieve the best results for specific applications. The successful derivatization and analysis of this compound will facilitate further research into its biological roles and potential applications.

References

Application Notes and Protocols for Avenic Acid A Metal Complex Formation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores. Secreted by the roots of graminaceous plants such as oats (Avena sativa), it plays a crucial role in the chelation and uptake of essential micronutrients, particularly iron, from the soil. This "Strategy II" iron acquisition system is vital for plant survival in iron-limited environments. The ability of this compound to form stable complexes with various metal ions also makes it a subject of interest in biochemistry, environmental science, and drug development for conditions related to metal overload or deficiency.

These application notes provide a comprehensive overview of the formation of this compound-metal complexes and the analytical methods for their study. Detailed protocols for key experiments are included to facilitate research in this area.

Data Presentation: Stability of Phytosiderophore-Metal Complexes

Metal Ionlog β (PDMA)
Mn(II)11.5
Co(II)14.2
Ni(II)15.5
Cu(II)17.1
Zn(II)13.8
Fe(III) ~20-22 (estimated)

Note: Data for divalent metals are from spectrophotometric titrations of PDMA. The Fe(III) stability constant is an estimate based on the high affinity of phytosiderophores for ferric iron.

Experimental Protocols

Protocol 1: Collection of Root Exudates from Avena sativa

This protocol describes the collection of root exudates from hydroponically grown oat plants, which will contain this compound.

Materials:

  • Oat seeds (Avena sativa)

  • Germination paper

  • Hydroponic containers

  • Modified Hoagland nutrient solution (with and without Fe-EDTA)

  • Aeration system

  • Deionized water

  • Collection vessels (e.g., beakers or flasks)

  • 0.22 µm syringe filters

Procedure:

  • Seed Germination: Germinate oat seeds on moist germination paper in the dark for 3-4 days.

  • Transfer to Hydroponics: Transfer the seedlings to a hydroponic system containing a modified Hoagland nutrient solution with sufficient iron (e.g., 100 µM Fe-EDTA).

  • Induction of Iron Deficiency: After 7-10 days of growth in iron-sufficient conditions, transfer the plants to an iron-deficient Hoagland solution (0 µM Fe-EDTA) to induce the secretion of phytosiderophores. Continue to grow the plants for another 7-14 days. Iron deficiency symptoms (chlorosis of young leaves) should become apparent.

  • Root Exudate Collection:

    • One hour before the start of the photoperiod, gently remove the plants from the hydroponic solution and rinse the roots thoroughly with deionized water to remove any remaining nutrients and debris.

    • Place the roots of the plants in a collection vessel containing a known volume of deionized water. Ensure that only the roots are submerged.

    • Collect the root exudates for a period of 4-6 hours during the light period, as phytosiderophore secretion is typically highest at this time.

  • Sample Processing:

    • After the collection period, remove the plants from the collection vessels.

    • Filter the collected root exudate solution through a 0.22 µm syringe filter to remove any root debris and microorganisms.

    • The filtered solution can be used immediately for analysis or stored at -20°C for later use.

Protocol 2: Synthesis of this compound-Metal Complexes

This protocol provides a general method for the synthesis of this compound-metal complexes for use as analytical standards or in biological assays. This protocol assumes that purified this compound is available.

Materials:

  • Purified this compound

  • Metal salts (e.g., FeCl₃, ZnCl₂, CuSO₄, MnCl₂)

  • Deionized water

  • Methanol or Ethanol

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare this compound Solution: Dissolve a known amount of purified this compound in deionized water to create a stock solution (e.g., 10 mM).

  • Prepare Metal Salt Solution: Prepare a stock solution of the desired metal salt in deionized water at the same concentration as the this compound solution.

  • Complex Formation:

    • In a clean glass vial, add an equimolar amount of the this compound solution.

    • While stirring, slowly add an equimolar amount of the metal salt solution to the this compound solution.

    • Monitor the pH of the solution. The formation of the complex may result in a drop in pH. Adjust the pH to a neutral range (pH 6.5-7.5) using a dilute base (e.g., 0.1 M NaOH) if necessary, as the stability of the complex is pH-dependent.

    • Allow the reaction to proceed for at least 1 hour at room temperature with continuous stirring.

  • Isolation (Optional):

    • If a solid complex is desired, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting solid can be washed with a small amount of cold ethanol or another suitable organic solvent to remove any unreacted starting materials.

    • Dry the complex under vacuum.

  • Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the absorption maximum), mass spectrometry (identifying the mass of the complex), or NMR spectroscopy.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in root exudate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method optimization will be required for specific instrumentation.

Materials and Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound standard for calibration curve.

  • Root exudate samples (collected as per Protocol 1).

Procedure:

  • Sample Preparation:

    • Thaw frozen root exudate samples to room temperature.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Method:

      • Set the column temperature to 30°C.

      • Use a flow rate of 0.3 mL/min.

      • Employ a gradient elution profile. An example gradient is as follows:

        • 0-2 min: 2% B

        • 2-15 min: Linear gradient from 2% to 50% B

        • 15-17 min: Hold at 50% B

        • 17.1-20 min: Return to 2% B and equilibrate.

    • MS/MS Method:

      • Operate the ESI source in positive ion mode.

      • Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific instrument and for this compound.

      • Perform a precursor ion scan to identify the [M+H]⁺ ion for this compound (m/z 323.1).

      • Perform a product ion scan to identify the major fragment ions. A common transition for quantification would be m/z 323.1 -> [fragment ion m/z].

      • Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ions for this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

    • Inject the root exudate samples and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Visualizations

Phytosiderophore Biosynthesis and Secretion Pathway

Phytosiderophore_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_rhizosphere Rhizosphere Met Methionine SAM S-Adenosyl-L-methionine Met->SAM SAMS NA Nicotianamine SAM->NA NAS DMA 2'-Deoxymugineic Acid NA->DMA NAAT, DMAS AVA This compound DMA->AVA Hydroxylase TOM1 TOM1 Transporter AVA->TOM1 AVA_out This compound TOM1->AVA_out Secretion Fe_PS Fe(III)-Avenic Acid A Complex AVA_out->Fe_PS + Fe(III) YS1 YS1 Transporter Fe_PS->YS1 Uptake cluster_cytoplasm cluster_cytoplasm YS1->cluster_cytoplasm Transport into cell SAMS SAMS NAS NAS NAAT NAAT DMAS DMAS Hydroxylase Hydroxylase

Caption: Biosynthesis and secretion pathway of this compound for iron uptake.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_complex_formation Complex Formation (Optional) A Oat Seedling Growth (Hydroponics) B Induce Iron Deficiency A->B C Collect Root Exudates B->C D Filter Exudate (0.22 µm) C->D E LC-MS/MS Analysis D->E H Purify this compound D->H For complex studies F Data Processing E->F G Quantification F->G I Synthesize Metal Complex H->I J Characterize Complex I->J

Caption: Workflow for the collection and analysis of this compound from oat root exudates.

Iron Deficiency Signaling Pathway in Graminaceous Plants

Iron_Deficiency_Signaling cluster_signal Signal Transduction cluster_gene_expression Gene Expression cluster_response Physiological Response Fe_def Iron Deficiency Signal Unknown Fe Sensor(s) Fe_def->Signal TFs Activation of Transcription Factors (e.g., IRO2, bHLH) Signal->TFs PS_genes Upregulation of Phytosiderophore Biosynthesis Genes (NAS, NAAT, DMAS) TFs->PS_genes Transporter_genes Upregulation of Transporter Genes (TOM1, YS1) TFs->Transporter_genes PS_synthesis Increased Synthesis of This compound PS_genes->PS_synthesis PS_release Secretion of this compound into Rhizosphere Transporter_genes->PS_release Fe_uptake Uptake of Fe(III)-Avenic Acid A Complex Transporter_genes->Fe_uptake PS_synthesis->PS_release PS_release->Fe_uptake

Caption: Simplified signaling pathway of the iron deficiency response in grasses.

Application Notes and Protocols for Tracer Studies Using Isotopically Labeled Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isotopically labeled avenic acid A in tracer studies, particularly for investigating metal uptake, translocation, and distribution in plants. The protocols and data presented are intended to serve as a foundational resource for designing and executing experiments in agronomy, plant physiology, and environmental science.

Introduction

This compound is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores. Secreted by the roots of graminaceous plants (grasses) under conditions of iron deficiency, it plays a crucial role in the chelation of ferric iron (Fe³⁺) and other micronutrients from the soil, facilitating their uptake by the plant. The use of isotopically labeled this compound (e.g., with ¹³C, ¹⁴C, ²H, or ¹⁵N) in tracer studies allows for the precise tracking of its fate, providing invaluable insights into the dynamics of metal nutrition in plants.

Applications in Research and Development

  • Elucidating Metal Uptake Mechanisms: Tracer studies with labeled this compound can quantify the efficiency of uptake of the this compound-metal complex by root transporters.

  • Investigating Metal Translocation and Distribution: By tracking the movement of the isotopic label, researchers can map the distribution of essential micronutrients (and potentially heavy metals) from the roots to various plant tissues, including shoots, leaves, and grains.

  • Screening for Nutrient-Efficient Crop Varieties: These protocols can be employed to identify crop genotypes with enhanced capabilities for iron acquisition, a key trait for improving crop yields in nutrient-poor soils.

  • Environmental Fate and Bioavailability Studies: Understanding the interaction of this compound with soil components and its role in metal mobilization can inform strategies for phytoremediation of contaminated soils.

  • Development of Novel Fertilizers and Biofortification Strategies: Insights from tracer studies can guide the design of more effective micronutrient fertilizers and the development of crops with higher nutritional value.

Key Signaling Pathway: Iron-Avenic Acid A Uptake in Grasses (Strategy II)

The uptake of iron chelated by this compound in grasses is a well-characterized process known as Strategy II iron acquisition. This pathway is essential for iron homeostasis in these plants.

Iron_Avenic_Acid_A_Uptake cluster_rhizosphere Rhizosphere (Soil) cluster_root_cell Root Epidermal Cell Fe(III) Insoluble Fe(III) AvA_out This compound Fe_AvA Fe(III)-Avenic Acid A Complex YS1 YS1 (Yellow Stripe 1) Transporter Fe_AvA->YS1 Uptake TOM1 TOM1 (Transporter of Mugineic Acid) TOM1->AvA_out Fe_intracellular Intracellular Fe YS1->Fe_intracellular AvA_in This compound (Biosynthesis) AvA_in->TOM1 Export Translocation Translocation to Shoots Fe_intracellular->Translocation AvA_outFe(III) AvA_outFe(III) AvA_outFe(III)->Fe_AvA Chelation

Caption: Iron uptake pathway in grasses mediated by this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is a prerequisite for tracer studies. While in-situ labeling by feeding plants with labeled precursors like L-methionine is possible, using a chemically synthesized, labeled compound offers greater control over the specific activity and purity of the tracer.[1][2]

Methodology (based on Stanetty et al., 2023): [2]

A divergent, branched synthetic strategy is employed to produce ¹³C₂-labeled phytosiderophores of the avenic acid family.[2]

  • Preparation of Labeled Building Blocks:

    • Synthesize ¹³C₂-L-allylglycine from ¹³C₂-bromoacetic acid. This involves an enantioselective phase-transfer catalysis.

    • Prepare a related hydroxylated derivative from ¹³C₂-glycine via an enantio- and diastereoselective aldol condensation using a chiral auxiliary.

  • Divergent Synthesis:

    • Utilize these labeled building blocks in a multi-step chemical synthesis pathway to construct the full this compound molecule. The specific steps involve protection and deprotection of functional groups and the formation of the characteristic azetidine ring.

  • Purification and Characterization:

    • Purify the final product using chromatographic techniques (e.g., HPLC).

    • Confirm the identity and isotopic enrichment of the labeled this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Tracer Study of this compound-Mediated Metal Uptake and Translocation

This protocol describes a hydroponic-based experiment to trace the uptake and movement of a metal, using isotopically labeled this compound. This method is adapted from tracer studies conducted with related phytosiderophores.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Culture 1. Plant Culture (e.g., hydroponics, Fe-deficient medium) Tracer_Prep 2. Prepare Labeled Tracer (Isotopically Labeled This compound-Metal Complex) Plant_Culture->Tracer_Prep Application 3. Apply Tracer to Roots Tracer_Prep->Application Incubation 4. Incubate for Defined Time Points Application->Incubation Harvest 5. Harvest Plant Tissues (Roots, Shoots, Leaves) Incubation->Harvest Extraction 6. Extraction of Metabolites Harvest->Extraction Quantification 7. Quantification by LC-MS/MS Extraction->Quantification Data_Analysis 8. Data Analysis (Uptake & Translocation Rates) Quantification->Data_Analysis

Caption: Workflow for a tracer study with isotopically labeled this compound.

Methodology:

  • Plant Material and Growth Conditions:

    • Germinate seeds of a graminaceous plant (e.g., barley, oat, or rice) and grow them hydroponically in a complete nutrient solution.

    • To induce the expression of phytosiderophore transporters, transfer the plants to an iron-deficient nutrient solution for a period of 7-10 days before the tracer experiment.

  • Preparation of the Labeled Tracer Solution:

    • Prepare a solution of the isotopically labeled this compound (e.g., ¹³C₂-avenic acid A).

    • Chelate the labeled this compound with the metal of interest (e.g., ⁵⁶FeCl₃ for iron studies, or other metals like Zn, Cu, Cd for translocation studies). The molar ratio of this compound to the metal should be optimized (typically in slight excess of the chelator).

  • Tracer Application and Sampling:

    • Place individual plants in a solution containing the labeled this compound-metal complex.

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), harvest the plants.

    • Separate the plant tissues into roots, shoots, and individual leaves.

    • Thoroughly wash the roots with a cold solution of a strong chelator (e.g., EDTA) to remove any labeled compound adhering to the root surface.

  • Sample Processing and Analysis:

    • Freeze-dry and weigh the collected plant tissues.

    • Extract the metabolites, including the labeled this compound, using a suitable solvent system (e.g., methanol/water).

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the isotopically labeled this compound in each tissue type.

Data Presentation

The quantitative data from tracer studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative Data on the Translocation of a Labeled Phytosiderophore-Metal Complex in a Graminaceous Plant

The following data is adapted from a study on the translocation of ⁶²Zn-deoxymugineic acid (DMA), a closely related phytosiderophore to this compound, in Zn-deficient rice plants. This serves as an illustrative example of the type of quantitative data that can be obtained from such tracer studies.

Plant TissueTranslocation of ⁶²Zn from ⁶²Zn²⁺ (%)Translocation of ⁶²Zn from ⁶²Zn-DMA (%)
Roots 95.2 ± 1.588.7 ± 2.1
Shoots (total) 4.8 ± 0.811.3 ± 1.8
- Culm1.9 ± 0.44.5 ± 0.9
- Youngest Leaf1.2 ± 0.33.1 ± 0.6
- Second Leaf1.0 ± 0.22.5 ± 0.5
- Third Leaf0.7 ± 0.11.2 ± 0.3

Data are presented as the percentage of total absorbed ⁶²Zn. Values are mean ± SD (n=3). The data illustrates that the phytosiderophore complex (Zn-DMA) enhances the translocation of the metal to the shoots compared to the free metal ion.

Conclusion

The use of isotopically labeled this compound is a powerful tool for dissecting the mechanisms of metal uptake and translocation in graminaceous plants. The protocols and application notes provided here offer a framework for researchers to design and implement robust tracer studies. The insights gained from such experiments are critical for advancing our understanding of plant nutrition and for developing sustainable agricultural and environmental technologies.

References

Avenic Acid A: Application Notes and Protocols for Chelator-Buffered Nutrient Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenic acid A is a naturally occurring phytosiderophore, a class of low-molecular-mass organic acids produced by graminaceous (grass) plants to acquire iron and other micronutrients from the soil.[1] Under conditions of iron deficiency, plants like oats (Avena sativa) secrete this compound into the rhizosphere.[2] This powerful chelating agent binds to ferric iron (Fe³⁺), forming a stable complex that can be taken up by specific transporters on the root surface. This strategy, known as Strategy II iron acquisition, is a highly efficient mechanism for iron uptake in alkaline and calcareous soils where iron solubility is low.[3] Beyond its role in plant nutrition, the chelation chemistry of phytosiderophores like this compound offers intriguing parallels and potential applications in fields such as drug delivery and chelation therapy.[1][2][4]

These application notes provide detailed protocols for the use of this compound in chelator-buffered nutrient solutions for research purposes, summarize key quantitative data, and explore its broader relevance to the scientific community.

Data Presentation

Table 1: Comparative Metal Chelation
ChelatorMetal IonStability Constant (log K)Notes
This compound Fe³⁺High (Exact value not readily available)Forms a hexadentate complex; highly specific for Fe³⁺ uptake in Strategy II plants.[5]
Zn²⁺Moderate (Exact value not readily available)Can also chelate and facilitate the uptake of zinc.[6]
EDTA Fe³⁺~25.1Strong, general-purpose chelator; forms a stable complex but may not be as efficiently utilized by all plant uptake systems.[7][8][9]
Zn²⁺~16.5Forms a stable complex; widely used in nutrient solutions to supply zinc.[10]
Table 2: Comparative Micronutrient Uptake Efficiency

Direct quantitative comparisons of iron and zinc uptake efficiency between this compound and EDTA in hydroponic solutions are not extensively documented in a single study. However, based on the principles of Strategy II iron uptake, the following table illustrates the expected relative efficiencies.

ChelatorNutrientPlant TypeRelative Uptake EfficiencyRationale
This compound Iron (Fe³⁺)Graminaceous (e.g., oats, barley, wheat)HighUtilizes the highly specific YS1/YSL transporters for the Fe(III)-phytosiderophore complex.[11]
Zinc (Zn²⁺)GraminaceousModerate to HighThe YS1/YSL transporters can also mediate the uptake of Zn²⁺-phytosiderophore complexes.[6]
EDTA Iron (Fe³⁺)GraminaceousLow to ModerateDoes not utilize the specific phytosiderophore uptake pathway; uptake relies on other less efficient mechanisms.[7]
Zinc (Zn²⁺)GraminaceousModerateCan supply zinc, but uptake efficiency may be lower compared to specialized transport systems.[10]

Experimental Protocols

Protocol 1: Preparation of a Chelator-Buffered Nutrient Solution with this compound

This protocol describes the preparation of a modified Hoagland solution using this compound as the iron chelator. This solution is suitable for hydroponic studies of iron and zinc uptake in graminaceous plants.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)

  • Stock solutions of macronutrients (e.g., KNO₃, Ca(NO₃)₂, KH₂PO₄, MgSO₄)

  • Stock solutions of micronutrients (e.g., H₃BO₃, MnCl₂, ZnSO₄, CuSO₄, H₂MoO₄)

  • Deionized or distilled water

  • Potassium hydroxide (KOH) and/or Hydrochloric acid (HCl) for pH adjustment

  • pH meter

  • Autoclave or sterile filters (0.22 µm)

Procedure:

  • Prepare Macronutrient and Micronutrient Stock Solutions: Prepare concentrated stock solutions of the basal nutrient salts as you would for a standard Hoagland solution. It is recommended to have separate stock solutions to prevent precipitation.[3][11]

  • Prepare the this compound - Fe(III) Stock Solution:

    • Dissolve a desired molar amount of this compound in deionized water.

    • In a separate container, dissolve an equimolar amount of FeCl₃ or Fe₂(SO₄)₃ in a small amount of deionized water. To prevent precipitation of iron hydroxides, the water can be slightly acidified with a drop of HCl.

    • Slowly add the iron salt solution to the this compound solution while stirring continuously. The solution should turn a yellowish-brown color, indicating the formation of the Fe(III)-Avenic acid A complex.

    • Adjust the final volume with deionized water to achieve the desired stock solution concentration (e.g., 10 mM).

  • Prepare the Final Nutrient Solution:

    • To a large container, add the required volumes of the macronutrient and micronutrient stock solutions to deionized water to achieve the final desired concentrations.

    • Add the this compound - Fe(III) stock solution to the final nutrient solution to achieve the desired iron concentration (e.g., 20 µM).

    • If studying zinc uptake with this compound, a similar stock solution can be prepared using a zinc salt (e.g., ZnSO₄) in place of the iron salt.

  • pH Adjustment: Adjust the pH of the final nutrient solution to the desired range (typically 5.5-6.5 for most plants) using KOH or HCl.[3]

  • Sterilization: To prevent microbial growth, sterilize the nutrient solution by autoclaving or by passing it through a 0.22 µm sterile filter. If autoclaving, it is advisable to autoclave the phosphate and calcium-containing solutions separately and then combine them aseptically to prevent precipitation.

Protocol 2: Analysis of this compound in Root Exudates

This protocol provides a general workflow for the collection and analysis of this compound from the root exudates of hydroponically grown plants.

Materials:

  • Hydroponic system with plants grown under iron-sufficient and iron-deficient conditions.

  • Collection solution (e.g., deionized water or a buffered solution).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • This compound standard.

Procedure:

  • Root Exudate Collection:

    • Gently remove the plants from their growth medium and rinse the roots with deionized water.

    • Place the roots in a container with a known volume of collection solution.

    • Allow the exudates to be released for a specific period (e.g., 4-8 hours).

  • Sample Preparation:

    • Filter the collected root exudate solution to remove any root debris.

    • Concentrate the sample using a rotary evaporator or by lyophilization.

    • Perform Solid Phase Extraction (SPE) to clean up the sample and enrich for phytosiderophores. Condition the C18 cartridge with methanol and then water. Load the sample, wash with water, and elute the phytosiderophores with methanol.

  • HPLC-MS Analysis:

    • Evaporate the methanol from the eluted sample and reconstitute in a suitable solvent for HPLC-MS analysis.

    • Inject the sample into the HPLC-MS system.

    • Identify and quantify this compound by comparing the retention time and mass-to-charge ratio (m/z) with that of a pure this compound standard.

Signaling Pathways and Experimental Workflows

Phytosiderophore_Mediated_Iron_Uptake cluster_rhizosphere Rhizosphere cluster_root_cell Root Epidermal Cell cluster_synthesis Biosynthesis Pathway (in Root Cell) Fe3_insoluble Insoluble Fe(III) minerals Fe_AA_complex Fe(III)-Avenic Acid A Complex Fe3_insoluble->Fe_AA_complex Chelation by this compound AA This compound (secreted) AA->Fe_AA_complex YS1 YS1/YSL Transporter Fe_AA_complex->YS1 Binding Fe_AA_internal Fe(III)-Avenic Acid A YS1->Fe_AA_internal Transport Fe2_internal Fe(II) Fe_AA_internal->Fe2_internal Reduction AA_internal This compound Fe_AA_internal->AA_internal Release Utilization Metabolic Utilization (e.g., heme, Fe-S clusters) Fe2_internal->Utilization Methionine Methionine SAM S-adenosyl methionine (SAM) Methionine->SAM SAMS NA Nicotianamine (NA) SAM->NA NAS DMA 2'-Deoxymugineic Acid (DMA) NA->DMA NAAT, DMAS Avenic_Acid_A_synth This compound DMA->Avenic_Acid_A_synth Hydroxylase Avenic_Acid_A_synth->AA Secretion Fe_deficiency Iron Deficiency (-Fe) Fe_deficiency->YS1 Upregulates Fe_deficiency->Methionine Upregulates

Caption: Phytosiderophore-mediated iron uptake pathway in graminaceous plants.

Experimental_Workflow cluster_preparation 1. Nutrient Solution Preparation cluster_experiment 2. Plant Growth Experiment cluster_analysis 3. Analysis prep_stocks Prepare Macro & Micro Stock Solutions mix_solution Mix Final Nutrient Solution prep_stocks->mix_solution prep_fe_aa Prepare Fe(III)-Avenic Acid A Stock prep_fe_aa->mix_solution adjust_ph Adjust pH mix_solution->adjust_ph sterilize Sterilize adjust_ph->sterilize grow_plants Grow Plants Hydroponically (e.g., Iron-deficient vs. Control) sterilize->grow_plants collect_exudates Collect Root Exudates grow_plants->collect_exudates harvest_tissue Harvest Plant Tissue grow_plants->harvest_tissue analyze_exudates Analyze Exudates for this compound (HPLC-MS) collect_exudates->analyze_exudates analyze_tissue Analyze Tissue for Metal Content (ICP-MS) harvest_tissue->analyze_tissue

Caption: General experimental workflow for studying this compound in nutrient solutions.

Relevance to Drug Development Professionals

The principles of metal chelation and targeted uptake, elegantly demonstrated by this compound in plants, have significant parallels and applications in pharmacology and drug development.

  • Chelation Therapy: Phytosiderophores are natural, highly efficient iron chelators. The study of their structure-activity relationships can inform the design of novel chelating agents for the treatment of iron overload disorders, such as thalassemia and hemochromatosis.[1][2] The goal of chelation therapy is to use a ligand that specifically binds to the excess metal, forming a non-toxic complex that can be excreted from the body.

  • "Trojan Horse" Drug Delivery: The highly specific uptake of the Fe(III)-phytosiderophore complex by the YS1/YSL transporters is a classic example of a "Trojan Horse" strategy.[1][2][4] This concept is actively being explored in drug development to deliver antibiotics to resistant bacteria. By attaching a drug molecule to a siderophore that the bacteria readily takes up, the drug can bypass the bacteria's outer defenses.[5] Understanding the transport mechanisms of phytosiderophores can provide valuable insights for the design of such targeted drug delivery systems.

  • Bioavailability of Metal-Based Drugs: The formulation of nutrient solutions with chelators to maintain the bioavailability of metal ions is directly analogous to the challenges of formulating metal-based drugs. The principles of chelation chemistry, stability constants, and competitive binding are all critical factors in ensuring that the active metal species reaches its target in a biologically active form.

Conclusion

This compound is a powerful tool for researchers studying plant nutrition and metal homeostasis. Its application in chelator-buffered nutrient solutions allows for precise control over micronutrient availability, enabling detailed investigations into uptake and transport mechanisms. Beyond the realm of plant science, the sophisticated chelation and transport strategies employed by phytosiderophores like this compound offer valuable models and inspiration for the development of novel therapeutic agents and drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore the multifaceted applications of this fascinating natural product.

References

Application Notes and Protocols for Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Avenic Acid A as a Potential Iron Chelating Agent

This compound is a naturally occurring non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1] In the realm of plant biology, it is well-established as a crucial molecule for iron acquisition.[1] Synthesized and secreted by the roots of graminaceous plants like oats under iron-deficient conditions, this compound acts as a high-affinity chelator for ferric iron (Fe³⁺), solubilizing it in the rhizosphere and facilitating its uptake by the plant.[1] While its primary characterized role is in plant physiology, its inherent iron-chelating properties present a compelling case for its investigation in biomedical research and drug development, particularly in contexts where iron overload is a pathological feature.

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a hallmark of several genetic disorders, such as β-thalassemia and hemochromatosis, and can also result from repeated blood transfusions.[2][3][4] The current standard of care for these conditions involves the use of iron chelating agents to reduce the body's iron burden.[2][3][5] The development of new, effective, and well-tolerated oral iron chelators remains an active area of research.[2][5]

This compound, with its demonstrated potent iron-chelating activity, represents a novel scaffold that could be explored for therapeutic iron chelation. Its natural origin may offer advantages in terms of biocompatibility. Researchers and drug development professionals may consider investigating this compound and its derivatives for their potential to mitigate iron-induced toxicity in various disease models.

Commercial Sources for this compound

For researchers interested in procuring this compound for experimental purposes, several commercial suppliers are available. While pricing and specific batch purities often require direct inquiry, the following table summarizes the available information.

SupplierProduct NameCAS NumberMolecular WeightPurityAvailable QuantitiesNotes
Benchchem This compound76224-57-2322.31 g/mol InquireInquireFor research use only.[1]
Dayang Chem (Hangzhou) Co., Ltd. (via ChemSrc) Avenic acid76224-57-2322.3120098.0%Inquire (100g, 1kg, 100kg, 1000kg)Contact for price inquiry.
GlobalChemMall (+)-avenic acid A76224-57-2322.31InquireInquireContact for more details.
ChemicalBook Avenic acid76224-57-2322.31168InquireInquireProvides general chemical properties.[6][7]

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelation Assay using Ferrozine

This protocol details a colorimetric assay to determine the ferrous iron-chelating capacity of this compound. The assay is based on the principle that ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Materials and Reagents
  • This compound

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Methanol or distilled water (depending on the solubility of the test compound)

  • EDTA (Ethylenediaminetetraacetic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Experimental Procedure
  • Preparation of Solutions:

    • This compound Stock Solution: Prepare a stock solution of this compound in distilled water or a suitable solvent. The final concentration will depend on the expected chelating activity. A starting concentration of 1 mg/mL is recommended, with serial dilutions prepared from this stock.

    • Ferrous Chloride/Sulfate Solution (2 mM): Prepare a 2 mM solution of FeCl₂ or FeSO₄ in distilled water. This solution should be prepared fresh.

    • Ferrozine Solution (5 mM): Prepare a 5 mM solution of ferrozine in methanol or distilled water.

    • EDTA Standard Solutions: Prepare a series of standard solutions of EDTA (e.g., 0 to 100 µM) to be used as a positive control and for generating a standard curve.

  • Assay Protocol (adapted from Bio-protocol): [6][8]

    • Add 50 µL of various concentrations of this compound solution to the wells of a 96-well microplate.

    • For the positive control, add 50 µL of the EDTA standard solutions to separate wells.

    • For the blank (control), add 50 µL of the solvent (e.g., distilled water) to the wells.

    • Add 10 µL of the 2 mM ferrous chloride/sulfate solution to all wells.

    • Mix gently and let the plate stand for 5 minutes at room temperature to allow for the chelation reaction to occur.

    • Add 20 µL of the 5 mM ferrozine solution to all wells to initiate the color reaction.

    • Shake the plate vigorously for 30 seconds.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm using a microplate reader.[6][8]

  • Data Analysis:

    • The percentage of ferrous ion chelation can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where:

      • A₀ is the absorbance of the control (blank).

      • A₁ is the absorbance in the presence of this compound or EDTA.

    • The results can be expressed as the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the ferrozine-Fe²⁺ complex formation.

Signaling Pathway and Experimental Workflow Visualization

Iron-Mediated Oxidative Stress and the Role of Chelators

Iron_ROS_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Fe3_transferrin Fe³⁺-Transferrin Fe3_uptake Transferrin Receptor Mediated Uptake Fe3_transferrin->Fe3_uptake Fe3_endosome Fe³⁺ in Endosome Fe3_uptake->Fe3_endosome Internalization Fe2_cytosol Labile Iron Pool (Fe²⁺) Fe3_endosome->Fe2_cytosol Reduction ROS Reactive Oxygen Species (ROS) Fe2_cytosol->ROS Fenton Reaction (with H₂O₂) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Oxidative Stress Avenic_Acid_A This compound (Chelator) Avenic_Acid_A->Fe2_cytosol Chelation

Caption: Iron uptake and its role in ROS generation, with this compound's potential intervention point.

Experimental Workflow for this compound Iron Chelation Assay

Chelation_Assay_Workflow prep 1. Prepare Solutions (this compound, FeCl₂, Ferrozine, EDTA) plate 2. Plate Samples (this compound, EDTA, Blank) prep->plate add_fe 3. Add Ferrous Chloride (FeCl₂) Incubate 5 min plate->add_fe add_ferrozine 4. Add Ferrozine Incubate 10 min add_fe->add_ferrozine read 5. Measure Absorbance at 562 nm add_ferrozine->read analyze 6. Calculate % Chelation and IC₅₀ read->analyze

Caption: Workflow for the Ferrous Ion Chelation Assay using the Ferrozine method.

References

Troubleshooting & Optimization

Technical Support Center: Improving Avenic Acid A Yield in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of avenic acid A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. The following guides and FAQs are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall synthetic strategy for this compound?

A1: The most widely recognized synthetic route is the biomimetic approach developed by Ohfune and Nomoto. This strategy involves the synthesis of a key aldehyde intermediate, L-tert-butoxycarbonyl-N[3-O-tetrahydropyranyl-3-carboxybenzylpropyl]homoserine aldehyde benzyl ester, which is then coupled with L-homoserine lactone trifluoroacetate via reductive amination. The synthesis is completed by a series of deprotection steps to yield this compound.[1][2]

Q2: What are the main stages of the Ohfune synthesis of this compound?

A2: The synthesis can be broken down into three primary stages:

  • Synthesis of the Aldehyde Intermediate: This is a multi-step process to create the protected homoserine aldehyde derivative.

  • Reductive Amination: The aldehyde intermediate is reacted with L-homoserine lactone to form the core structure of this compound.

  • Deprotection and Purification: Removal of all protecting groups followed by purification to obtain the final product.

Troubleshooting Guides

Part 1: Synthesis of the Aldehyde Intermediate

Issue: Low overall yield in the multi-step synthesis of the protected aldehyde intermediate.

The synthesis of L-tert-butoxycarbonyl-N[3-O-tetrahydropyranyl-3-carboxybenzylpropyl]homoserine aldehyde benzyl ester is a known bottleneck, with reported yields around 21% over nine steps. Low yields can often be attributed to challenges in specific transformations and purification of intermediates.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Protection of Functional Groups Ensure complete reaction during the introduction of Boc, THP, and benzyl ester protecting groups by monitoring the reaction with Thin Layer Chromatography (TLC). Use a slight excess of the protecting group reagent and appropriate base.Complete protection of the respective functional groups, preventing unwanted side reactions in subsequent steps.
Side Reactions During Oxidation/Reduction Steps Carefully control the reaction temperature and stoichiometry of reagents in oxidation and reduction steps. For example, during the oxidation of an alcohol to an aldehyde, over-oxidation to a carboxylic acid can occur.[3]Minimized formation of byproducts, leading to a cleaner reaction mixture and easier purification.
Difficulty in Purifying Intermediates Employ flash column chromatography with a carefully selected solvent system to purify intermediates at each step. Gradient elution may be necessary to separate closely related compounds.Isolation of pure intermediates, which is crucial for the success of subsequent reactions.
Part 2: Reductive Amination

Issue: Low yield of the coupled product during reductive amination.

Reductive amination is a critical step for forming the C-N bond between the aldehyde intermediate and L-homoserine lactone. Incomplete reaction or side reactions can significantly lower the yield.

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Imine Formation The formation of the imine intermediate is an equilibrium-driven process. To favor imine formation, remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The reaction is also sensitive to pH; maintaining a weakly acidic condition (pH 4-6) is often optimal.[4][5]Increased concentration of the imine intermediate, leading to a higher yield of the desired amine product upon reduction.
Reduction of the Aldehyde Starting Material The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are less reactive towards the aldehyde starting material compared to the imine intermediate.[6]Selective reduction of the imine, minimizing the formation of the corresponding alcohol from the aldehyde starting material.
Over-alkylation of the Amine While less common with a secondary amine product, ensure a 1:1 stoichiometry of the aldehyde and amine to minimize the chance of further reaction.[6]Formation of the desired secondary amine as the major product.
Catalyst Deactivation If using a metal catalyst for hydrogenation, the amine substrate or product can sometimes deactivate the catalyst.[4] Ensure the catalyst is fresh and used in an appropriate loading.Efficient reduction of the imine to the amine.
Part 3: Deprotection and Purification

Issue: Incomplete deprotection or difficulty in purifying the final product.

The final steps involve the removal of multiple protecting groups (Boc, THP, and benzyl esters) and purification of the highly polar this compound.

| Quantitative Data on Deprotection Methods | | :--- | :--- | | Protecting Group | Common Deprotection Reagent | | Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) or HCl in an organic solvent.[7][8] | | THP (tetrahydropyranyl) | Mild acid, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS). | | Benzyl Ester | Catalytic hydrogenation (e.g., H₂, Pd/C).[2][] |

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Removal of Protecting Groups Monitor the deprotection reactions carefully by TLC or LC-MS. If a particular group is resistant to cleavage, consider adjusting the reaction time, temperature, or reagent concentration. For orthogonal protection strategies, ensure the conditions for removing one group do not affect others.Complete removal of all protecting groups to yield the final this compound.
Product Degradation During Deprotection Use the mildest possible conditions for deprotection to avoid degradation of the target molecule. For example, for acid-labile groups, use a weaker acid or shorter reaction times.Minimized degradation of this compound, leading to a higher isolated yield.
Difficulty in Isolating the Polar Product This compound is a highly polar amino acid. After deprotection, the reaction mixture can be treated with a cation-exchange resin like Dowex 50W (H+ form). The product can be eluted with an aqueous ammonia solution.[1][10]Effective removal of inorganic salts and other impurities, resulting in a partially purified product.
Final Purification Challenges For final purification, size-exclusion chromatography using a resin like Sephadex G-10 is effective for removing any remaining small molecule impurities and for desalting.[1][11][12][13]Isolation of highly pure this compound.

Experimental Protocols

Protocol 1: Reductive Amination of Aldehyde Intermediate with L-Homoserine Lactone

  • Dissolve the protected aldehyde intermediate (1 equivalent) and L-homoserine lactone trifluoroacetate (1.2 equivalents) in a suitable solvent such as methanol or acetonitrile.

  • Add a dehydrating agent, such as 4Å molecular sieves.

  • Adjust the pH of the mixture to 4-6 using a mild acid like acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Final Deprotection and Purification

  • Hydrolysis of the Lactone and Removal of Benzyl Esters: Treat the product from the reductive amination step with 2.5% potassium hydroxide in an aqueous solution at room temperature for 14 hours.[1] This step hydrolyzes the lactone and saponifies the benzyl esters.

  • Acidification and Removal of Boc and THP Groups: Acidify the reaction mixture with a strong acid like HCl. This will protonate the carboxylates and also cleave the acid-labile Boc and THP protecting groups.

  • Cation-Exchange Chromatography: Pass the acidified solution through a column packed with Dowex 50W (H+ form) resin. Wash the column with deionized water to remove anionic and neutral impurities. Elute the this compound with a 2N aqueous ammonia solution.[1]

  • Size-Exclusion Chromatography: Concentrate the ammonia eluate and apply it to a Sephadex G-10 column equilibrated with deionized water. Elute with deionized water and collect the fractions containing pure this compound.[1]

  • Lyophilize the pure fractions to obtain this compound as a white solid.

Visualizations

Synthesis_Workflow A Protected Aldehyde Intermediate C Reductive Amination (Imine Formation & Reduction) A->C B L-Homoserine Lactone B->C D Protected this compound Lactone C->D Yield Issue: Low Conversion E Hydrolysis (KOH) D->E F Deprotection (Acid Treatment) E->F G Crude this compound F->G Issue: Incomplete Deprotection H Purification (Dowex 50W & Sephadex G-10) G->H I Pure this compound H->I Issue: Low Recovery

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine Yes CheckReduction Check Reduction Step CheckImine->CheckReduction No AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) IncompleteImine->AddDehydrating AdjustpH Adjust pH to 4-6 IncompleteImine->AdjustpH AddDehydrating->CheckReduction AdjustpH->CheckReduction AldehydeReduction Aldehyde Reduction Side Product CheckReduction->AldehydeReduction Yes GoodYield Improved Yield CheckReduction->GoodYield No ChangeReductant Use Milder Reducing Agent (NaBH3CN or NaBH(OAc)3) AldehydeReduction->ChangeReductant ChangeReductant->GoodYield

Caption: Troubleshooting flowchart for reductive amination.

References

Technical Support Center: Overcoming Low Recovery of Avenic Acid A During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low recovery of avenic acid A during extraction from plant and soil matrices.

Troubleshooting Guide

This section provides a structured approach to identifying and solving problems that may arise during your extraction experiments.

Issue 1: Consistently Low Yield of this compound
Potential CauseRecommended Solution
Inappropriate Solvent Polarity This compound is a polar molecule. Ensure your extraction solvent has a compatible polarity. For plant tissues, a mixture of a polar organic solvent and water, such as 70-80% methanol or ethanol, is often effective.[1] For soil, an aqueous-based method like the Olsen method is recommended.[1][2]
Suboptimal Temperature While elevated temperatures can enhance extraction efficiency, they can also lead to the degradation of heat-sensitive compounds like this compound.[3] It is advisable to perform extractions at a controlled, moderate temperature (e.g., 40-50°C) or even at room temperature with agitation to find the optimal balance between recovery and stability.
Insufficient Extraction Duration The contact time between the solvent and the sample matrix must be adequate for efficient extraction. However, extended periods can increase the likelihood of degradation. Time-course experiments can help determine the optimal extraction duration for your specific sample type.
Inadequate Sample Preparation For plant root extractions, incomplete cell lysis will significantly limit the release of intracellular this compound. Ensure the plant material is thoroughly dried and ground into a fine, homogenous powder before extraction to maximize the surface area for solvent interaction.[4]
Strong Adsorption to the Sample Matrix This compound can bind tenaciously to soil components, especially in calcareous soils. The Olsen method, which employs a 0.5 M sodium bicarbonate solution at pH 8.5, is specifically designed to desorb such compounds from the soil matrix.[1][2]
Issue 2: Evidence of this compound Degradation
Potential CauseRecommended Solution
Microbial Activity This compound is a natural product and can be rapidly metabolized by microorganisms present in soil and on plant roots.[2][5] To minimize microbial degradation, process samples promptly after collection, keep them cool, and consider using sterile equipment and solutions. If immediate extraction is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
pH-Induced Instability As an amino acid derivative, this compound's stability can be compromised at extreme pH values. The use of a buffered extraction solution, such as the pH 8.5 sodium bicarbonate buffer in the Olsen method, is recommended to maintain a stable chemical environment.
Oxidative Degradation Exposure to oxygen and light, especially in the presence of metal ions, can lead to the oxidation of organic molecules. While creating a completely inert environment may be impractical for routine extractions, minimizing the exposure of your samples to air and direct light can help preserve the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for extracting this compound from plant roots and surrounding soil?

A1: For a robust and reproducible extraction of this compound, the Olsen method is highly recommended. This procedure uses a 0.5 M sodium bicarbonate (NaHCO₃) solution buffered to pH 8.5 .[1][2] This alkaline condition effectively displaces the acidic phytosiderophores from soil particles. For extraction directly from root tissue, a common and effective method involves grinding the dried material and extracting with a polar solvent like 70% ethanol or methanol.[1][4]

Q2: I've seen references to an "Olsen method" at an acidic pH. Which is correct?

A2: The standard and widely recognized Olsen method for the extraction of available phosphorus and phytosiderophores operates at pH 8.5 with a sodium bicarbonate solution.[1][2] Any mention of an acidic "Olsen method" likely refers to a different, modified protocol and should not be confused with the standard procedure. For consistency and comparability with existing research, the pH 8.5 method is the recommended choice.

Q3: How can I be certain that microbial degradation is not the cause of my low recovery?

A3: To assess the impact of microbial activity, you can perform a control experiment. Divide a fresh sample into two portions. Extract one portion immediately under standard conditions. Sterilize the other portion (e.g., by autoclaving, though this may have some effect on the sample matrix) before extraction. A significantly higher yield from the sterilized sample would indicate that microbial degradation is a major contributor to low recovery in your standard protocol.

Q4: Is it beneficial to add a chelating agent like EDTA to my extraction solvent?

A4: The purpose of adding a strong chelator like EDTA is typically to extract metals from the soil. When your target is this compound, the goal is to release it from the soil or plant matrix. The sodium bicarbonate in the Olsen method is effective for this purpose. While EDTA is a powerful chelating agent, natural phytosiderophores themselves are highly efficient at mobilizing metals.

Q5: Which organic solvent is optimal for extracting this compound from plant material?

A5: The ideal solvent will be polar. A good starting point is a mixture of methanol and water or ethanol and water, typically in the range of 70-80% alcohol.[1][6] The exact ratio can be optimized for your specific plant species and tissue type to maximize recovery.

Quantitative Data Summary

The following table presents a compilation of recovery and extraction efficiency data for organic acids and related compounds using various methods. This information can guide the optimization of your this compound extraction protocol.

Compound ClassExtraction MethodSolvent SystemTemperatureRecovery / EfficiencyReference(s)
Organic AcidsSolvent Extraction with Trioctylamine1-OctanolAmbient~97%[3]
Organic AcidsSolvent Extraction with TrioctylamineTolueneAmbient~89%[3]
Organic AcidsSolvent Extraction with TrioctylamineXyleneAmbient~84%[3]
Organic AcidsSolvent Extraction with Trioctylaminen-HexaneAmbient~71%[3]
Plant Hormones (IAA, IPA, ABA)Solid Phase ExtractionMethanolAmbient>90%[7]
Fatty AcidsBligh and Dyer MethodChloroform:Methanol:WaterAmbientHigh[6]
Fatty AcidsHexane ExtractionHexaneAmbient35% lower than Bligh and Dyer[6]
Phenolic CompoundsMicrowave-Assisted ExtractionEthanol-Water MixtureOptimizedUp to 227.63 mg GAE/g
Phenolic CompoundsUltrasound-Assisted ExtractionEthanol-Water MixtureOptimizedUp to 92.99 mg GAE/g

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Plant Roots with a Polar Solvent

This protocol is optimized for the extraction of this compound from dried and powdered plant root material.

Materials:

  • Dried plant root samples

  • Laboratory mill or grinder

  • 70% Ethanol (HPLC grade)

  • Ultrapure water

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Refrigerated centrifuge

  • Vacuum concentrator or rotary evaporator

Procedure:

  • Grind the dried plant root material into a fine, uniform powder.

  • Accurately weigh approximately 10 g of the powdered sample into a 50 mL centrifuge tube.[4]

  • Add 25 mL of 70% ethanol to the tube.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 5 minutes to facilitate cell disruption.[4]

  • Centrifuge the sample at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new, labeled tube.

  • For exhaustive extraction, repeat steps 3-7 on the pellet and combine the supernatants.[4]

  • Concentrate the combined supernatant to dryness using a vacuum concentrator or rotary evaporator.

  • Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., mobile phase for HPLC) for subsequent analysis.

Protocol 2: this compound Extraction from Soil via the Olsen Method

This protocol details the extraction of this compound from soil samples, adapted from the standard Olsen method.

Materials:

  • Air-dried and sieved (<2 mm) soil samples

  • Olsen Extraction Solution (0.5 M NaHCO₃, pH 8.5)

  • 50 mL centrifuge tubes

  • Reciprocating shaker

  • High-speed centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Olsen Extraction Solution: Dissolve 42.0 g of sodium bicarbonate in approximately 900 mL of deionized water. Adjust the pH to 8.5 with 1 M NaOH, then bring the final volume to 1 L.

  • Weigh 1.00 g of the prepared soil sample into a 50 mL centrifuge tube.[2]

  • Add 20 mL of the Olsen extraction solution to the tube.[2]

  • Securely cap the tubes and shake on a reciprocating shaker for 30 minutes.[2]

  • Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the soil particles.[2]

  • Draw the clear supernatant into a syringe and pass it through a 0.45 µm filter into a clean vial for analysis.

  • The filtered extract is now ready for quantification of this compound by HPLC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Root Sample grind Grind to a fine powder start->grind weigh Weigh sample grind->weigh add_solvent Add Extraction Solvent (e.g., 70% Ethanol) weigh->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate Solvent collect_supernatant->evaporate redissolve Redissolve Extract evaporate->redissolve hplc_ms Quantify by HPLC-MS redissolve->hplc_ms

Caption: this compound extraction workflow from plant roots.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions_extraction Solutions for Inefficient Extraction cluster_solutions_degradation Solutions for Degradation cluster_solutions_matrix Solutions for Matrix Binding low_recovery Low this compound Recovery inefficient_extraction Inefficient Extraction low_recovery->inefficient_extraction degradation Degradation of this compound low_recovery->degradation matrix_effects Strong Matrix Binding low_recovery->matrix_effects optimize_solvent Optimize Solvent Polarity inefficient_extraction->optimize_solvent optimize_temp Optimize Temperature inefficient_extraction->optimize_temp optimize_time Optimize Extraction Time inefficient_extraction->optimize_time rapid_processing Rapid Sample Processing degradation->rapid_processing low_temp Work at Low Temperatures degradation->low_temp control_ph Maintain Stable pH degradation->control_ph olsen_method Use Olsen Method (pH 8.5) for soil samples matrix_effects->olsen_method proper_sample_prep Ensure Thorough Sample Homogenization matrix_effects->proper_sample_prep

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Troubleshooting peak tailing in avenic acid A HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of avenic acid A.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for this compound is most often caused by secondary chemical interactions between the analyte and the stationary phase, or by issues with the HPLC system and method parameters. This compound is a zwitterionic molecule containing both acidic carboxyl groups and basic amino groups, making it particularly susceptible to these interactions.

The most common causes can be grouped into four categories:

  • Column-Related Issues: Strong interactions between this compound and active sites on the column, such as exposed silanol groups or trace metal contaminants on the silica support.[1][2][3] Column degradation or contamination can also be a factor.[4]

  • Mobile Phase Issues: An inappropriate mobile phase pH that is too close to the analyte's pKa, leading to the co-existence of multiple ionic forms of this compound.[5][6] Insufficient buffer capacity can also fail to maintain a stable pH.[4][7]

  • Sample-Related Issues: Overloading the column with too much sample (mass overload) or injecting the sample in a solvent significantly stronger than the mobile phase.[4][8]

  • System and Hardware Issues: Excessive extra-column volume from long or wide-diameter tubing, or loose fittings, can cause band broadening that manifests as tailing.[1][9]

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is one of the most critical factors for achieving a symmetrical peak shape for ionizable compounds like this compound.[6][10] this compound has a strongly acidic pKa around 1.25 and a strongly basic pKa around 10.64.

If the mobile phase pH is close to one of these pKa values, the analyte will exist as a mixture of ionized and unionized forms.[6] These forms have different retention behaviors, leading to a distorted, tailing peak. To ensure a single, stable ionic form and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[6][11]

For this compound, a low pH mobile phase (e.g., pH 2.5-3.0) is recommended. This ensures that the carboxylic acid groups are fully protonated (less polar) and the residual silanol groups on the silica column are also protonated, which minimizes unwanted secondary ionic interactions that cause tailing.[2][8]

Q3: What type of HPLC column is best for analyzing this compound to prevent peak tailing?

The choice of column is crucial for minimizing peak tailing. For an analyte like this compound, which is prone to secondary interactions, the ideal column should have minimal surface activity. Key features to look for include:

  • High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower content of trace metal impurities.[3] this compound is a known metal chelator (phytosiderophore), so it can interact strongly with metal ions on the silica surface, causing severe tailing.[12]

  • End-Capped Stationary Phase: Select a column that is thoroughly "end-capped."[4][7] End-capping is a chemical process that deactivates most of the acidic silanol groups on the silica surface that would otherwise interact with the basic amino groups of this compound.[1][7]

  • Appropriate Chemistry: A standard C18 or C8 column is generally suitable, provided it is made from high-purity, well-end-capped silica.[13]

Q4: Can my sample preparation or injection solvent cause peak tailing?

Yes, sample-related issues are a common source of peak distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[7][14] If you observe that peak shape worsens at higher concentrations, try diluting your sample.[4]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band distortion and peak tailing or fronting.[4] The ideal practice is to dissolve your sample in the initial mobile phase or a solvent that is weaker.[4]

Q5: How do I troubleshoot system-level issues like extra-column volume?

Extra-column volume refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector cell). Excessive volume can lead to band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[1][8]

To minimize these effects:

  • Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[1][4]

  • Keep the tubing length between the injector, column, and detector as short as possible.[9]

  • Ensure all fittings are properly connected to avoid dead volumes.

Troubleshooting Summary

The following table summarizes the potential causes of peak tailing for this compound and their corresponding solutions.

Potential Cause Observation Recommended Solution(s)
Incorrect Mobile Phase pH Tailing for this compound peak, poor reproducibility.Adjust mobile phase pH to 2.5–3.0 using an appropriate acid (e.g., 0.1% formic acid).[8] Ensure the pH is >1.5 units away from the analyte pKa.[6]
Secondary Silanol Interactions Persistent tailing, especially on older columns.Use a modern, high-purity, end-capped C18 column.[1][7] Operate at low pH (~2.5-3.0) to protonate silanols.[2]
Column Contamination/Void Sudden onset of tailing, increased backpressure.Flush the column with a strong solvent.[4] If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[2] Replace the guard column or the analytical column.
Sample Overload Peak shape worsens with increasing sample concentration.Reduce injection volume or dilute the sample.[4][14]
Inappropriate Sample Solvent Tailing or fronting, especially for early peaks.Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Extra-Column Effects All peaks show some degree of tailing/broadening.Use shorter, narrower-ID tubing.[1][4] Check and tighten all fittings.
Metal Contamination Severe, persistent tailing not solved by pH change.Use a column known for low metal content. Flushing the system with a chelating agent like EDTA may help in some cases, but column replacement is often necessary.[12]
Experimental Protocols
Protocol 1: Recommended RP-HPLC Method for this compound

This protocol is a starting point for the analysis of this compound, designed to minimize peak tailing.

  • HPLC System: Standard analytical HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B (column wash)

    • 17-19 min: 95% B

    • 19-20 min: 95% to 2% B (return to initial)

    • 20-25 min: 2% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm.[13][15]

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase A (0.1% Formic Acid in Water).

Protocol 2: General Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, perform the following washing procedure. Disconnect the column from the detector to avoid contamination.

  • Flush Buffer Salts: Wash the column with 20-30 column volumes of HPLC-grade water.

  • Remove Organic Contaminants: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Remove Strongly Retained Contaminants: If tailing persists, flush with a stronger solvent series. For a C18 column, this could be (in order):

    • Methanol (10-20 column volumes)

    • Acetonitrile (10-20 column volumes)

    • Isopropanol (10-20 column volumes)

  • Re-equilibration: Before use, flush the column with the initial mobile phase for at least 20 column volumes or until the baseline is stable.[9]

Visual Guides

TroubleshootingWorkflow start_node Peak Tailing Observed (Asymmetry Factor > 1.2) cat_mobile Mobile Phase Issues start_node->cat_mobile cat_column Column Issues start_node->cat_column cat_sample Sample/System Issues start_node->cat_sample sol_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid cat_mobile->sol_ph pH near pKa? sol_buffer Increase Buffer Strength (if applicable) cat_mobile->sol_buffer Low buffer capacity? sol_column Use High-Purity, End-Capped Column cat_column->sol_column Secondary interactions? sol_flush Flush or Replace Column cat_column->sol_flush Contaminated/Old? sol_dilute Dilute Sample or Reduce Injection Volume cat_sample->sol_dilute Overload? sol_solvent Use Mobile Phase as Sample Solvent cat_sample->sol_solvent Solvent mismatch? sol_tubing Check Tubing/Fittings cat_sample->sol_tubing Extra-column volume?

Caption: Troubleshooting workflow for HPLC peak tailing.

AvenicAcidPathway precursor Methionine + ATP intermediate S-Adenosyl Methionine (SAM) precursor->intermediate Biosynthesis avenic This compound (Phytosiderophore) intermediate->avenic Biosynthesis process_release Release into Rhizosphere avenic->process_release fe_complex Fe(III)-Avenic Acid Complex process_release->fe_complex Chelates Soil Fe(III) process_uptake Uptake by Plant Roots fe_complex->process_uptake

Caption: Role of this compound in iron uptake by plants.

References

Technical Support Center: Optimizing Mobile Phase for Avenic Acid A Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of avenic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to mobile phase optimization and overall method development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for this compound analysis by reversed-phase HPLC?

A good starting point for reversed-phase HPLC analysis of acidic compounds like this compound is a combination of water and an organic solvent, typically acetonitrile or methanol, with an acidic modifier.[1][2] Commonly used mobile phases include:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.

The acidic modifier helps to suppress the ionization of the carboxylic acid groups on this compound, leading to better retention and peak shape on a C18 column.[1]

Q2: Why is pH control of the mobile phase important for this compound analysis?

Controlling the pH of the mobile phase is crucial because this compound is an acidic compound. The pH of the mobile phase will affect the ionization state of the analyte, which in turn influences its retention time and peak shape. For acidic analytes, using a mobile phase with a pH below their pKa will keep them in their non-ionized form, which is more retained on a reversed-phase column.

Q3: Can I use buffers in my mobile phase for this compound analysis?

Yes, buffers can be used to maintain a stable pH throughout the chromatographic run, which is important for reproducible retention times. For LC-MS applications, it is essential to use volatile buffers such as ammonium formate or ammonium acetate.[2] Non-volatile buffers like phosphate buffers should be avoided as they can contaminate the mass spectrometer.[1]

Q4: What are the advantages of using LC-MS for this compound analysis?

Liquid chromatography-mass spectrometry (LC-MS) offers several advantages for the analysis of this compound:

  • High Selectivity and Sensitivity: LC-MS can selectively detect this compound even in complex matrices like plant extracts, and it offers higher sensitivity compared to UV detection.

  • Structural Confirmation: Mass spectrometry provides mass-to-charge ratio information, which can be used to confirm the identity of the analyte.

Q5: Are there any specific columns recommended for this compound chromatography?

While standard C18 columns are commonly used for the analysis of organic acids, for highly polar compounds like phytosiderophores (the family to which this compound belongs), other stationary phases can be beneficial. A Hypercarb™ Porous Graphitic Carbon HPLC Column has been shown to be effective for the separation of these compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Mobile phase pH is close to the pKa of this compound.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 1-2 units below the pKa of this compound by adding a small amount of formic or acetic acid (e.g., 0.1%).- Use a high-purity silica-based column or a column with end-capping.- Reduce the sample concentration or injection volume.
No or Low Retention - Mobile phase is too strong (too much organic solvent).- this compound is in its ionized form.- Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.- Ensure the mobile phase pH is sufficiently low to suppress ionization (pH < 4).
Fluctuating Retention Times - Inconsistent mobile phase composition.- Unstable column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Reverse flush the column (follow manufacturer's instructions).- Check for any blockages in the system tubing.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use high-purity solvents and freshly prepared mobile phase.- Flush the system and detector cell.- Degas the mobile phase thoroughly.

Experimental Protocols

LC-MS/MS Method for the Analysis of Phytosiderophores (including this compound)

This method is adapted from a published study by Aleksza et al. (2023) for the analysis of phytosiderophores in root exudate samples.

Chromatographic Conditions:

Parameter Condition
Column Hypercarb™ Porous Graphitic Carbon HPLC Column (150 × 2.1 mm, 3 µm particle size)
Mobile Phase A 98% (v/v) Water, 1% (v/v) Formic Acid, 1% (v/v) Methanol
Mobile Phase B 98% (v/v) Methanol, 1% (v/v) Formic Acid, 1% (v/v) Water
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
01000
62080
102080
10.11000
141000

Mass Spectrometry Conditions:

  • Ionization Mode: To be optimized for this compound, but typically negative ion mode for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.

Sample Preparation:

  • Collect root exudate samples.

  • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample directly into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plant Extract/ Root Exudate Filtration Filtration (0.22 µm) Sample->Filtration HPLC HPLC Separation (Hypercarb Column) Filtration->HPLC MS Mass Spectrometry (Detection) HPLC->MS Chromatogram Chromatogram Processing MS->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Poor Peak Shape) Check_pH Is mobile phase pH < pKa of this compound? Start->Check_pH Adjust_pH Adjust pH with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Concentration Is sample concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Dilute_Sample Dilute sample or reduce injection volume Check_Concentration->Dilute_Sample Yes Check_Column Is the column old or contaminated? Check_Concentration->Check_Column No Dilute_Sample->Check_Column Replace_Column Replace or clean the column Check_Column->Replace_Column Yes Resolved Issue Resolved Check_Column->Resolved No Replace_Column->Resolved

Caption: Troubleshooting decision tree for poor peak shape.

References

Minimizing degradation of avenic acid A during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of avenic acid A during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phytosiderophore, a type of non-proteinogenic amino acid that acts as an iron chelator. It is secreted by the roots of certain plants, like oats, to acquire iron from the soil. Its stability is a concern because, like other members of the mugineic acid family, it is susceptible to degradation, which can lead to inaccurate quantification and characterization in research and drug development. Studies on the related compound deoxymugineic acid (DMA) have highlighted its poor stability, which has even limited its agricultural applications.[1][2][3]

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

The primary factors that can lead to the degradation of this compound include:

  • pH: Extreme pH values (both acidic and alkaline) can promote hydrolysis of its functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as deamination and decarboxylation, which are common degradation pathways for amino acids.[1]

  • Light Exposure: As a metal chelator, this compound may be susceptible to photodegradation, a common issue for many organic chelating agents.

  • Enzymatic Activity: If samples are not properly handled, enzymes present in the plant material or from microbial contamination can degrade this compound.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: How can I minimize the degradation of this compound during sample collection and storage?

To minimize degradation:

  • Collect samples on ice: Immediately cool the samples to slow down enzymatic activity and chemical reactions.

  • Freeze samples promptly: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Protect from light: Collect and store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use appropriate buffers: If collecting liquid samples (e.g., root exudates), consider using a buffer to maintain a stable pH, ideally in the slightly acidic to neutral range.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low or no detectable this compound in the final extract. Degradation during extraction due to high temperature.Perform all extraction steps on ice or in a cold room. Use pre-chilled solvents.
Degradation due to inappropriate pH.Ensure the pH of the extraction solvent is in the optimal range (slightly acidic to neutral). Avoid strong acids or bases.
Enzymatic degradation.Immediately after collection, heat-inactivate enzymes by briefly boiling the sample (if compatible with the downstream analysis) or use enzyme inhibitors.
Inconsistent results between replicate samples. Variable light exposure during sample processing.Ensure all samples are processed under consistent, low-light conditions. Use amber-colored labware.
Inconsistent time between sample collection and processing.Standardize the time from collection to extraction and analysis for all samples.
Presence of unexpected peaks in chromatograms. Degradation products of this compound.Optimize the sample preparation protocol to minimize degradation (see recommendations above). Use a milder extraction method.
Contamination.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.

Experimental Protocols

Protocol 1: Extraction of this compound from Root Exudates

This protocol is designed to minimize degradation during the extraction of this compound from liquid samples.

Materials:

  • Collection solution (e.g., sterile water or a buffered solution at pH 6.0)

  • Amber collection vials

  • Ice bath

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • -80°C freezer

Procedure:

  • Collection: Collect root exudates directly into pre-chilled amber vials kept in an ice bath.

  • Filtration: Immediately after collection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter and microorganisms.

  • Acidification: Acidify the sample to a pH of ~3.0 with formic acid to improve stability and retention on the SPE cartridge.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.0).

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with acidified water to remove salts and other polar impurities.

    • Elute this compound with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a low temperature (<30°C). Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

  • Storage: If not analyzing immediately, store the reconstituted extract at -80°C in an amber vial.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other components.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 25°C to 30°C. Avoid high temperatures.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined using a standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_storage Storage Collection Collect Root Exudates (On Ice, Amber Vials) Filtration Filter (0.22 µm) Collection->Filtration Acidification Acidify (pH ~3.0) Filtration->Acidification SPE Solid Phase Extraction (C18) Acidification->SPE Evaporation Evaporate & Reconstitute (<30°C) SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Storage Store at -80°C Evaporation->Storage Storage->LCMS

Caption: Workflow for Minimizing this compound Degradation.

troubleshooting_logic Start Low/Inconsistent This compound Signal Degradation Potential Degradation? Start->Degradation Temp High Temperature? Degradation->Temp Yes pH Extreme pH? Degradation->pH Yes Light Light Exposure? Degradation->Light Yes Sol_Temp Action: Work on Ice Temp->Sol_Temp Yes Sol_pH Action: Use Mild pH Buffer pH->Sol_pH Yes Sol_Light Action: Use Amber Vials Light->Sol_Light Yes

References

Technical Support Center: Enhancing the Resolution of Avenic Acid A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the resolution of avenic acid A isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while separating this compound isomers.

Problem IDIssuePotential CausesSuggested Solutions
AAI-TS-001 Poor or no resolution of this compound isomers on a chiral HPLC column. - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Incompatible mobile phase additives. - Temperature fluctuations.- CSP Selection: Screen different types of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are effective for separating amino acid-like compounds. - Mobile Phase Optimization: Vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol, or acetonitrile) to the aqueous or non-polar phase. The polarity of the organic modifier can significantly impact enantioselectivity.[1][2] - Additive Adjustment: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase is often necessary to ensure the analyte is in a single ionic form.[3] The concentration of the additive can be critical for achieving optimal separation.[4] - Temperature Control: Maintain a stable column temperature. Lower temperatures often, but not always, improve resolution by increasing the interaction between the analyte and the CSP.
AAI-TS-002 Peak tailing or broadening for this compound isomer peaks. - Secondary interactions between the analyte and the stationary phase. - Column overload. - Contamination of the column or guard column.- Mobile Phase Modification: Add a competing amine (e.g., diethylamine) in small concentrations to the mobile phase to block active sites on the silica surface that can cause peak tailing. - Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column. - Column Cleaning: If performance degrades over time, consider a column regeneration procedure as recommended by the manufacturer. For immobilized polysaccharide-based columns, flushing with strong solvents like DMF or THF might be possible.[5][6]
AAI-TS-003 Irreproducible retention times and/or resolution. - Inadequate column equilibration. - Changes in mobile phase composition. - "Memory effects" from previous analyses, especially with additives.[7]- Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is particularly important when changing mobile phase compositions. - Mobile Phase Preparation: Prepare fresh mobile phase for each analysis set and ensure accurate mixing of components. - Dedicated Column: If possible, dedicate a column to a specific method, especially when using additives that can be difficult to wash out completely.
AAI-TS-004 Low sensitivity or poor peak response for this compound isomers in LC-MS. - Poor ionization of the analyte. - Matrix effects from the sample.- Mobile Phase for MS: Use volatile mobile phase additives like formic acid or ammonium formate to ensure compatibility with mass spectrometry. - Ionization Mode: this compound, being an amino acid, can be analyzed in both positive and negative ion modes. Test both to determine which provides better sensitivity. - Sample Preparation: Employ a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.
AAI-TS-005 Difficulty in separating diastereomers of derivatized this compound. - Derivatizing agent not creating sufficient physicochemical differences between the diastereomers. - Achiral column not providing adequate separation.- Choice of Derivatizing Agent: Experiment with different chiral derivatizing agents. For amino acids, reagents like Marfey's reagent (FDAA) or GITC can be effective.[8] - Chromatographic Conditions: Optimize the mobile phase gradient and temperature on a high-resolution achiral column (e.g., C18). - Alternative Technique: Consider crystallization as a method for separating the diastereomeric derivatives, as they have different physical properties like solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound isomers?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose. For the mobile phase, begin with a polar organic mode (e.g., methanol or ethanol with a small percentage of a volatile acid like formic acid) or a reversed-phase mode (e.g., acetonitrile/water or methanol/water with an acidic additive).[3] Screen different mobile phase compositions and temperatures to find the optimal conditions.

Q2: When should I consider derivatization for the separation of this compound isomers?

A2: Derivatization should be considered in two main scenarios:

  • Indirect Chiral Separation: If direct separation on a chiral column is unsuccessful, you can react the this compound enantiomers with a single, pure enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18).[9][10][11]

  • GC Analysis: this compound is not volatile enough for direct analysis by gas chromatography (GC). Derivatization is necessary to create a more volatile and thermally stable derivative suitable for GC analysis.[12]

Q3: How can I confirm the elution order of the this compound isomers?

A3: To confirm the elution order, you need access to a pure standard of at least one of the isomers. By injecting the pure isomer, you can identify its corresponding peak in the chromatogram of the racemic mixture. If pure standards are not available, other advanced analytical techniques such as circular dichroism (CD) detection coupled with HPLC, or comparison with literature data for similar compounds, may be necessary.

Q4: Can I use the same chiral method for both analytical and preparative scale separations?

A4: Yes, a method developed on an analytical column can often be scaled up to a preparative column with the same stationary phase. However, some adjustments will be necessary. You will need to increase the column diameter and particle size, and adjust the flow rate accordingly. It is also important to consider the solubility of your sample in the mobile phase to maximize the loading capacity on the preparative column.

Q5: My column performance has degraded over time. What can I do?

A5: Column performance degradation, such as loss of efficiency or resolution, is common.[5] First, try reversing the column and flushing it with a solvent stronger than your mobile phase (if the column manufacturer permits this). For immobilized chiral stationary phases, a regeneration procedure using solvents like DMF or THF might be possible to remove strongly adsorbed contaminants.[6] Always check the column's instruction manual before performing any cleaning or regeneration procedures. Using a guard column is also highly recommended to protect the analytical column and extend its lifetime.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Isomer Resolution (Illustrative)
  • Column: Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution with 90:10 (v/v) Methanol / 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI, positive or negative ion mode).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Derivatization of this compound for Diastereomer Separation (Illustrative)

This protocol describes a general procedure for derivatization using a chiral agent, which would then be analyzed on an achiral column.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound isomer mixture in 100 µL of a suitable buffer (e.g., 1 M sodium bicarbonate).

  • Derivatization: Add a solution of a chiral derivatizing agent (e.g., 1% solution of Marfey's reagent, FDAA, in acetone) in a 1:2 molar ratio (analyte to reagent).

  • Reaction: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Quench the reaction by adding a small amount of a strong acid (e.g., 2 M HCl) to neutralize the excess bicarbonate.

  • Analysis: The resulting diastereomeric mixture can be analyzed by reversed-phase HPLC on a C18 column.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Inject Sample Dissolve->Injector Column Chiral Column (e.g., Polysaccharide CSP) Injector->Column Detector Detection (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify Result Result Quantify->Result Resolved Isomer Peaks (Quantitative Data) derivatization_pathway cluster_reactants Reactants cluster_products Products cluster_resolved Resolved Products Racemate This compound (R- and S-enantiomers) Reaction Reaction Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., S-FDAA) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S- and S,S-diastereomers) Reaction->Diastereomers Separation Separation on Achiral Column Diastereomers->Separation Diastereomer1 R,S-Diastereomer Separation->Diastereomer1 Diastereomer2 S,S-Diastereomer Separation->Diastereomer2

References

Avenic Acid A Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for avenic acid A quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation and Extraction

Q1: What are the most critical factors in sample preparation for this compound analysis?

A1: The most critical factors are ensuring the stability of this compound and efficiently separating it from a complex sample matrix, such as plant tissue or soil. This compound, like other organic acids, can be susceptible to degradation due to enzymatic activity, pH shifts, and temperature fluctuations.[1][2] Inefficient extraction can lead to low recovery, while the co-extraction of interfering compounds can cause significant matrix effects during analysis.[3][4]

Q2: My this compound recovery is consistently low. What are the likely causes?

A2: Low recovery can stem from several issues during your extraction protocol:

  • Inefficient Cell Lysis: Plant tissues require thorough homogenization to release intracellular contents. Ensure your method (e.g., grinding in liquid nitrogen, bead beating) is sufficient.

  • Inappropriate Extraction Solvent: The choice of solvent is crucial. While water can be used, acidified aqueous solutions or methanol/water mixtures are often employed to improve efficiency.[5] The pH should be controlled to keep this compound in a stable, soluble form.

  • Analyte Adsorption: this compound may adsorb to container surfaces (e.g., certain plastics or glass) or filter membranes.[6] Using polypropylene tubes and testing different filter materials is recommended.

  • Degradation: this compound may be sensitive to light, high temperatures, or enzymatic action post-homogenization.[1][6] It is best practice to keep samples cold (on ice or at 4°C) and protected from light throughout the preparation process.

Q3: How can I minimize analyte degradation during sample storage?

A3: To ensure the stability of this compound in extracts, store them at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent oxidation and evaporation.[6] For long-term storage, flash-freezing in liquid nitrogen before transferring to a freezer is ideal. Avoid repeated freeze-thaw cycles, which can degrade the analyte. Aliquoting samples into single-use vials is a highly recommended practice.

Section 2: Chromatography and Mass Spectrometry

Q4: I'm observing poor peak shape and retention for this compound on my reversed-phase LC column. How can I improve this?

A4: this compound is a polar, hydrophilic molecule, which makes it challenging to retain on standard C18 reversed-phase columns.[7] This can lead to co-elution with other polar matrix components and poor peak shape.[7][8] Consider the following solutions:

  • Ion Suppression Chromatography: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to neutralize the carboxylic acid groups on this compound. This makes the molecule less polar and increases its retention on the reversed-phase column.[8]

  • Alternative Column Chemistries: If retention is still poor, consider using a column designed for polar analytes, such as an AQ-type C18, a phenyl-hexyl column, or a mixed-mode column that incorporates anion-exchange properties.[9][10]

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach that excels at retaining and separating very polar compounds like this compound.

Q5: What are matrix effects and how do I know if they are affecting my quantification?

A5: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, like this compound, due to co-eluting compounds from the sample matrix.[3][11][12] These effects are a major source of inaccuracy and imprecision in LC-MS/MS quantification.[3][13] To determine if you have matrix effects, you can perform a post-extraction spike experiment: compare the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte concentration in a pure solvent. A significant difference indicates the presence of matrix effects.

Q6: How can I mitigate matrix effects in my LC-MS/MS analysis?

A6: Mitigating matrix effects is crucial for accurate quantification. Here are the most effective strategies:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds like salts, lipids, and pigments before injection.

  • Optimize Chromatography: Adjust your LC gradient to better separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise sensitivity if this compound levels are very low.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[14] An SIL-IS, such as ¹³C- or ²H-labeled this compound, behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal suppression or enhancement.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound quantification.

Problem Potential Cause Recommended Solution
No/Very Low Signal for this compound 1. Degradation: Sample degraded during extraction or storage.Review extraction protocol; ensure samples are kept cold and protected from light. Aliquot standards and samples to avoid freeze-thaw cycles.
2. Poor Extraction Recovery: Inefficient lysis or incorrect solvent.Optimize homogenization method. Test different extraction solvents (e.g., acidified methanol/water).
3. Mass Spectrometer Settings: Incorrect precursor/product ion pair (MRM transition) or suboptimal source parameters.Verify the m/z values for this compound. Optimize source conditions (e.g., capillary voltage, gas flow, temperature) by infusing a pure standard.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Non-uniform homogenization or pipetting errors.Ensure consistent and thorough homogenization for all samples. Use calibrated pipettes and proper technique.
2. Severe & Variable Matrix Effects: Inconsistent levels of co-eluting interferences.[3]Implement a robust sample cleanup method (e.g., SPE). Use a stable isotope-labeled internal standard to correct for variability.[14]
3. System Instability: Fluctuations in LC pump pressure or MS source spray.Check for leaks in the LC system. Clean the MS source and ensure a stable spray.
Non-Linear Calibration Curve 1. Detector Saturation: analyte concentration is too high.Extend the calibration range with lower concentration points or dilute the higher concentration standards.
2. Matrix Effects: Ion suppression is more pronounced at higher concentrations.Use matrix-matched calibrants (standards prepared in a blank matrix extract) or an SIL-IS to construct the curve.
3. Incorrect Curve Fit: Using a linear fit for a non-linear response.Evaluate different regression models, such as a quadratic fit, and use appropriate weighting (e.g., 1/x or 1/x²).

Experimental Protocol Example

LC-MS/MS Quantification of this compound in Plant Root Exudates

This protocol outlines a general procedure for the sensitive quantification of this compound.

  • Sample Collection: Grow plants hydroponically. To induce exudation, transfer to an iron-deficient nutrient solution. Collect the root exudate solution after a set period (e.g., 24 hours).

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard (e.g., ¹³C₃-avenic acid A) to a measured volume of the collected exudate.

  • Sample Cleanup (Solid-Phase Extraction):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with water to remove salts and neutral compounds.

    • Elute this compound using a weak acid solution (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • LC System: UHPLC with a column suitable for polar analytes (e.g., HILIC or AQ-C18).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to retain and elute this compound (e.g., start at 95% B, decrease to 40% B over 5 minutes).

    • Mass Spectrometer: Triple quadrupole MS with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its labeled internal standard for confident identification and quantification.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Plant Tissue) Homogenize 2. Homogenization (Liquid N2) Sample->Homogenize Spike 3. Add Internal Standard (SIL-IS) Homogenize->Spike Extract 4. Solvent Extraction (e.g., Acidified MeOH/H2O) Spike->Extract Cleanup 5. Cleanup (SPE or Filtration) Extract->Cleanup Concentrate 6. Evaporation & Reconstitution Cleanup->Concentrate LCMS 7. LC-MS/MS Analysis Concentrate->LCMS Integration 8. Peak Integration & Ratio Calculation LCMS->Integration Calibration 9. Calibration Curve Construction Integration->Calibration Quantify 10. Concentration Calculation Calibration->Quantify p1 Degradation p1->Sample p2 Low Recovery p2->Extract p3 Matrix Effects p3->Cleanup p4 Poor Separation p4->LCMS p5 Ion Suppression p5->LCMS p6 Inaccurate Calibration p6->Calibration Troubleshooting Start Problem: Low or No Analyte Signal Check_IS Is the Internal Standard (IS) signal also low/absent? Start->Check_IS Check_MS Check MS parameters: - Source settings - MRM transitions - Instrument performance Check_IS->Check_MS  Yes Check_Prep Is IS signal okay, but analyte signal is low? Check_IS->Check_Prep  No Solution_MS Solution: Optimize MS method via infusion of standards. Check_MS->Solution_MS Check_Degradation Investigate Analyte Degradation: - Check sample age/storage - Test stability under extraction conditions Check_Prep->Check_Degradation  Yes Check_Recovery Evaluate Extraction Recovery: - Optimize homogenization - Test different solvents/pH - Perform spiking experiments Check_Degradation->Check_Recovery Solution_Prep Solution: Modify sample prep protocol based on findings. Check_Degradation->Solution_Prep Check_Chroma Review Chromatography: - Analyte eluting in void volume? - Severe peak tailing? Check_Recovery->Check_Chroma Check_Recovery->Solution_Prep Solution_Chroma Solution: Develop new LC method (e.g., HILIC, different mobile phase). Check_Chroma->Solution_Chroma

References

Strategies to improve the stability of avenic acid A standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for avenic acid A standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability of this compound standards in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1] Phytosiderophores are chelating agents released by graminaceous plants to acquire iron from the soil.[2][3] The stability of this compound standards is crucial for accurate and reproducible experimental results, particularly in studies related to plant nutrition, metal chelation, and biofortification. Degradation of the standard can lead to inaccurate quantification and misinterpretation of data.

Q2: What are the primary factors that can affect the stability of this compound standards?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can lead to hydrolysis of its functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light may cause photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the modification of its chemical structure.

  • Microbial Contamination: As a biological molecule, this compound is susceptible to microbial degradation, which can be a significant issue in non-sterile solutions.[1][4]

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: To prepare stable stock solutions, consider the following:

  • Solvent: Use high-purity, sterile water (e.g., HPLC-grade, Milli-Q) or a buffer with a pH close to neutral (pH 6.0-7.0). Avoid using protic solvents like methanol for long-term storage if esterification is a concern.

  • Concentration: Prepare a concentrated stock solution to minimize the effects of adsorption to container surfaces and to allow for dilution to working concentrations as needed.

  • Handling: Weigh the solid standard in a clean, dry environment. Use sterile equipment and techniques to minimize microbial contamination.

Q4: What are the optimal storage conditions for this compound standards?

A4: For optimal stability, store this compound standards under the following conditions:

  • Solid Form: Store the solid material in a tightly sealed container at -20°C or lower, protected from light and moisture.

  • Solution Form: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term use, solutions can be stored at 2-8°C for a limited time, but stability should be verified. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

Troubleshooting Common Problems

Problem 1: I am seeing a decrease in the peak area of my this compound standard in my HPLC analysis over time.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Review your storage and handling procedures. Ensure the standard is stored at the recommended temperature, protected from light, and at an appropriate pH. Prepare fresh stock solutions more frequently. Consider performing a forced degradation study to understand the stability limits of your standard under your experimental conditions.

  • Possible Cause 2: Microbial contamination.

    • Solution: Prepare solutions using sterile water and filter-sterilize the final solution through a 0.22 µm filter before storage. Add a bacteriostatic agent like sodium azide (at a low concentration, e.g., 0.02%) if compatible with your downstream applications.

  • Possible Cause 3: Adsorption to container surfaces.

    • Solution: Use low-adsorption vials (e.g., silanized glass or polypropylene). Prepare a more concentrated stock solution.

Problem 2: I am observing extra peaks in the chromatogram of my this compound standard that were not there initially.

  • Possible Cause 1: Formation of degradation products.

    • Solution: This is a strong indication of instability. The appearance of new peaks suggests that this compound is breaking down. Try to identify the degradation products using techniques like LC-MS. To mitigate this, follow the stability-enhancing strategies outlined in this guide, such as optimizing storage conditions and pH.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Solution: Ensure all solvents are of high purity and that all glassware is thoroughly cleaned. Run a blank injection of your solvent to check for contaminants.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound with enhanced stability.

Materials:

  • This compound standard (solid)

  • HPLC-grade water, sterile

  • 0.22 µm sterile syringe filter

  • Sterile, low-adsorption microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Allow the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound (e.g., 10 mg) using an analytical balance in a clean, draft-free environment.

  • Dissolve the weighed solid in a precise volume of sterile, HPLC-grade water (e.g., 10 mL for a 1 mg/mL solution) in a sterile container.

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile container to remove any potential microbial contaminants.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-adsorption tubes or amber vials.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of an this compound solution under various stress conditions to identify potential degradation pathways.[5][6][7]

Materials:

  • This compound stock solution (e.g., 100 µg/mL in water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator set at various temperatures (e.g., 40°C, 60°C, 80°C)

  • UV lamp (e.g., 254 nm)

  • HPLC system with a suitable column for this compound analysis

  • pH meter

Procedure:

  • Control Sample: Keep an aliquot of the this compound stock solution at the recommended storage condition (e.g., -20°C in the dark).

  • Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for the same time points. Neutralize the samples with HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for the same time points.

  • Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for the same time points.

  • Photolytic Degradation: Expose aliquots of the stock solution to UV light. Place a control sample wrapped in foil next to the exposed sample. Analyze at the same time points.

  • Analysis: At each time point, analyze the control and stressed samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies
FactorPotential EffectRecommended Mitigation Strategy
pH Hydrolysis at acidic or alkaline pHPrepare and store solutions in a neutral pH range (6.0-7.0).
Temperature Increased rate of degradationStore solid at ≤ -20°C. Store solutions at ≤ -20°C (long-term) or 2-8°C (short-term). Avoid repeated freeze-thaw cycles.
Light Photolytic degradationStore in amber vials or protect from light with aluminum foil.
Oxidation Chemical modificationUse high-purity solvents. Avoid exposure to air for prolonged periods. Consider purging solutions with an inert gas (e.g., nitrogen or argon).
Microbial Growth Enzymatic degradationUse sterile preparation techniques. Filter-sterilize solutions. Store at low temperatures. Consider adding a bacteriostatic agent if compatible with the application.
Table 2: Example Data from a Hypothetical Forced Degradation Study of this compound (100 µg/mL solution)
Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products Observed
Control (-20°C) 2499.80
0.1 M HCl at 60°C 875.22
0.1 M NaOH at 60°C 860.53
3% H₂O₂ at RT 2488.91
80°C 2482.12
UV Light at RT 2491.31

Note: This is hypothetical data for illustrative purposes.

Visualization

Diagram 1: Proposed Degradation Pathways for this compound

This diagram illustrates the potential chemical degradation pathways of this compound based on its functional groups.

G Avenic_Acid_A This compound Hydrolysis Hydrolysis (Acid or Base) Avenic_Acid_A->Hydrolysis Oxidation Oxidation Avenic_Acid_A->Oxidation Photolysis Photolysis Avenic_Acid_A->Photolysis Degradation_Products_1 Smaller Amino Acids and Carboxylic Acids Hydrolysis->Degradation_Products_1 Degradation_Products_2 Oxidized Derivatives Oxidation->Degradation_Products_2 Degradation_Products_3 Photodegradation Products Photolysis->Degradation_Products_3

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for this compound Stability Testing

This diagram outlines the steps involved in a comprehensive stability testing experiment for this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Sterilize Filter Sterilize Prep_Stock->Sterilize Aliquot Aliquot into Vials Sterilize->Aliquot Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Aliquot->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC Data Analyze Data (Peak Area, Degradants) HPLC->Data Report Generate Stability Report Data->Report G cluster_rhizosphere Rhizosphere (Soil) cluster_root Root Cell Fe3_insoluble Insoluble Fe(III) Fe_AA_complex Fe(III)-Avenic Acid A Complex Fe3_insoluble->Fe_AA_complex Chelation AA This compound (secreted by root) AA->Fe_AA_complex Transporter YS1/YSL Transporter Fe_AA_complex->Transporter Uptake Fe2_intracellular Intracellular Fe(II) Transporter->Fe2_intracellular Reduction & Release AA_recycled This compound (recycled) Transporter->AA_recycled

References

Reducing ion suppression in avenic acid A mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Avenic Acid A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your measurements.[1] Given that this compound is often analyzed in complex biological matrices like plant extracts, the risk of ion suppression is significant.

Q2: What are the common causes of ion suppression when analyzing this compound?

A2: The primary causes of ion suppression in this compound analysis are matrix effects.[3] These effects arise from various components in the sample extract that are not this compound itself but interfere with its ionization. Common culprits include:

  • High concentrations of salts and buffers: Non-volatile salts can crystallize in the ion source, blocking the analyte from being efficiently ionized.[4]

  • Co-eluting endogenous compounds: Molecules from the biological sample that have similar chromatographic properties to this compound can compete for ionization.

  • Mobile phase additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause significant ion suppression, especially in negative ion mode.[4]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without this compound) is then injected onto the column. A dip in the baseline signal of the infused this compound at the retention time of interfering compounds indicates ion suppression.

Q4: What are the general strategies to reduce ion suppression?

A4: Several strategies can be employed to mitigate ion suppression:

  • Effective Sample Preparation: To remove interfering matrix components.[6][7]

  • Chromatographic Optimization: To separate this compound from interfering compounds.

  • Use of Appropriate Internal Standards: To compensate for signal loss.[8]

  • Modification of Mass Spectrometry Parameters: To enhance the ionization of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for this compound Standard
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH This compound is an amino acid-like compound with both acidic and basic functional groups. Ensure the mobile phase pH is optimized for its ionization. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred.[9]Improved signal intensity.
Use of Strong Ion-Pairing Agents Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the signal.[4] If using TFA, try reducing its concentration or switching to a weaker ion-pairing agent like formic acid or acetic acid.[10]Increased signal intensity for this compound.
Incorrect Ionization Mode This compound can potentially be detected in both positive and negative ionization modes. If you are not getting a signal in one mode, try switching to the other.Detection of the this compound signal.
Issue 2: Poor Reproducibility of this compound Signal in Matrix Samples
Possible Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects The complex matrix of plant extracts can cause variable ion suppression.[3] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.[7]Improved reproducibility of the signal (lower %RSD).
Co-elution with Interfering Compounds If an interfering compound co-elutes with this compound, it can lead to inconsistent ionization. Adjust the chromatographic gradient or consider using a different column chemistry, like Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[11][12][13][14]Separation of this compound from the interfering peak and more consistent signal intensity.
Lack of an Appropriate Internal Standard Without an internal standard, variations in sample preparation and injection volume can lead to poor reproducibility. Use a stable isotope-labeled (SIL) internal standard for this compound if available. This is the gold standard for correcting matrix effects.[8][15][16] If a SIL standard is not available, use a structural analog that has similar chromatographic and ionization properties.Reduced variability in quantitative results.
Issue 3: Peak Tailing or Poor Peak Shape for this compound
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with the Column The amino and carboxyl groups of this compound can interact with active sites on the stationary phase, leading to peak tailing. Ensure the mobile phase has an appropriate ionic strength by adding a small amount of a volatile salt like ammonium formate or ammonium acetate.[4][17]Sharper, more symmetrical peaks.
Inappropriate Injection Solvent If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in a solvent that is similar in composition to the initial mobile phase.Improved peak shape.
Column Overload Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample and injecting a smaller amount.Sharper peaks and improved resolution.

Quantitative Data Summary

The following table summarizes the impact of different mobile phase additives on the signal intensity of a representative polar analyte, demonstrating the importance of mobile phase optimization in reducing ion suppression.

Mobile Phase Additive Analyte Signal Intensity (Arbitrary Units) Signal Suppression/Enhancement
0.1% Formic Acid1,500,000Baseline
0.1% Acetic Acid1,800,000~20% Enhancement
0.05% Trifluoroacetic Acid (TFA)300,000~80% Suppression
10 mM Ammonium Formate1,650,000~10% Enhancement
10 mM Ammonium Acetate1,700,000~13% Enhancement

Note: This data is illustrative and the actual impact may vary depending on the specific analyte, matrix, and instrument conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Plant Tissue for this compound Analysis

This protocol describes a general procedure for extracting this compound from plant tissues while minimizing matrix components that can cause ion suppression.

  • Homogenization: Freeze 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol 2: UPLC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a UPLC-MS/MS method for the quantification of this compound.

  • LC System: UPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient to 50% B

    • 8-9 min: Hold at 50% B

    • 9-9.1 min: Return to 95% B

    • 9.1-12 min: Equilibrate at 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions: To be optimized for this compound (precursor ion and product ions).

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Potential Causes cluster_solution Solutions Problem Low/Inconsistent This compound Signal Check_Standard Analyze this compound Standard in Solvent Problem->Check_Standard Post_Column Perform Post-Column Infusion Experiment Check_Standard->Post_Column No_Suppression No Ion Suppression (Instrument/Standard Issue) Post_Column->No_Suppression Stable Signal Suppression Ion Suppression Confirmed Post_Column->Suppression Signal Dip Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE) Suppression->Optimize_Sample_Prep Optimize_LC Optimize Chromatography (e.g., Gradient, HILIC) Suppression->Optimize_LC Use_IS Use Stable Isotope-Labeled Internal Standard Suppression->Use_IS Optimize_MS Optimize MS Parameters (e.g., Source Conditions) Suppression->Optimize_MS

Caption: A troubleshooting workflow for identifying and addressing ion suppression.

Avenic_Acid_Pathway cluster_synthesis Biosynthesis cluster_function Function Methionine S-Adenosyl-L-methionine Nicotianamine Nicotianamine Methionine->Nicotianamine DMA 2'-Deoxymugineic Acid Nicotianamine->DMA Avenic_Acid_A This compound DMA->Avenic_Acid_A Secretion Secretion into Rhizosphere Avenic_Acid_A->Secretion Fe_Chelation Chelation of Fe(III) Secretion->Fe_Chelation Fe_Complex This compound-Fe(III) Complex Fe_Chelation->Fe_Complex Uptake Uptake into Plant Roots Fe_Complex->Uptake

Caption: Biosynthesis and function of this compound in iron uptake.

References

Troubleshooting poor reproducibility in avenic acid A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the reproducibility of experiments involving avenic acid A. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?

A1: Batch-to-batch variability is a common issue with natural compounds. Potential causes include:

  • Purity: The purity of this compound may differ between batches. Impurities can have their own biological effects, leading to inconsistent results. We recommend using a consistent supplier and requesting a certificate of analysis for each new lot.

  • Stereochemistry: this compound has multiple stereocenters. The stereoisomeric ratio might vary between batches, impacting biological activity.

  • Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored under the supplier's recommended conditions, typically in a cool, dark, and dry place.

Q2: I am observing lower-than-expected activity of this compound in my cell-based assays. What are the possible reasons?

A2: Several factors could contribute to reduced activity:

  • Solubility: this compound may have limited solubility in aqueous cell culture media. Ensure the compound is fully dissolved in a suitable solvent before adding it to your experimental system. It is advisable to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration.

  • Degradation: The compound might be unstable in your experimental conditions (e.g., pH, temperature, light exposure). Consider performing stability tests under your specific assay conditions.

  • Metal Ion Contamination: As a metal chelator, the activity of this compound can be influenced by the presence of metal ions in your buffers and media. Use high-purity water and reagents to minimize metal contamination.

Q3: How can I confirm the concentration and integrity of my this compound stock solution?

A3: It is crucial to verify the concentration and integrity of your stock solution. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be used to confirm the purity and concentration of your stock solution.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Plating Density Standardize cell seeding density and ensure even cell distribution in multi-well plates.Consistent cell numbers across wells, leading to more reliable assay results.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.Minimized variability between replicate wells.
Incomplete Dissolution of this compound Prepare a concentrated stock solution in an appropriate solvent and vortex thoroughly before each use. Perform a final dilution in pre-warmed media.Homogeneous distribution of the compound in the assay, leading to consistent effects on cells.
Interaction with Serum Proteins Test the effect of different serum concentrations in your cell culture medium.Determine if serum components are sequestering this compound and reducing its effective concentration.
Issue 2: Variability in Gene or Protein Expression Studies
Potential Cause Troubleshooting Step Expected Outcome
Time-dependent Effects Perform a time-course experiment to determine the optimal incubation time for observing the desired changes in gene or protein expression.Identification of the time point with the most robust and reproducible response.
Off-target Effects If possible, use a structurally related but inactive analog of this compound as a negative control.Confirmation that the observed effects are specific to this compound.
Cellular Stress Response Monitor markers of cellular stress to ensure that the observed changes are not due to a general stress response.Increased confidence in the specific mechanism of action of this compound.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Reagent: this compound (purity >95%)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

G Troubleshooting Workflow for this compound Experiments cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Compound-related Issues cluster_3 Protocol-related Issues cluster_4 Solutions Poor Reproducibility Poor Reproducibility Check Compound Integrity Check Compound Integrity Poor Reproducibility->Check Compound Integrity Verify Experimental Protocol Verify Experimental Protocol Poor Reproducibility->Verify Experimental Protocol Purity/Batch Variation Purity/Batch Variation Check Compound Integrity->Purity/Batch Variation Solubility Issues Solubility Issues Check Compound Integrity->Solubility Issues Stability/Degradation Stability/Degradation Check Compound Integrity->Stability/Degradation Cell Culture Conditions Cell Culture Conditions Verify Experimental Protocol->Cell Culture Conditions Assay Parameters Assay Parameters Verify Experimental Protocol->Assay Parameters Reagent Quality Reagent Quality Verify Experimental Protocol->Reagent Quality Confirm Compound Quality Confirm Compound Quality Purity/Batch Variation->Confirm Compound Quality Optimize Protocol Optimize Protocol Solubility Issues->Optimize Protocol Stability/Degradation->Optimize Protocol Cell Culture Conditions->Optimize Protocol Assay Parameters->Optimize Protocol Standardize Reagents Standardize Reagents Reagent Quality->Standardize Reagents Reproducible Results Reproducible Results Standardize Reagents->Reproducible Results Optimize Protocol->Reproducible Results Confirm Compound Quality->Reproducible Results

A troubleshooting workflow for addressing poor reproducibility.

Note on Signaling Pathways: Currently, the known signaling pathways for this compound are primarily characterized in the context of iron acquisition in plants. Its mechanism of action and signaling in mammalian cells have not been extensively studied. The primary known function of this compound is to chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for plant uptake.[1] The biosynthesis of this compound originates from L-methionine.[1]

G Known Biosynthetic Pathway of this compound in Plants L-methionine L-methionine Nicotianamine Nicotianamine L-methionine->Nicotianamine NAS 2'-deoxymugineic acid 2'-deoxymugineic acid Nicotianamine->2'-deoxymugineic acid NAAT, DMAS This compound This compound 2'-deoxymugineic acid->this compound

The biosynthetic pathway of this compound in graminaceous plants.[1]

References

Technical Support Center: Avenic Acid A Chelation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chelation of avenic acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chelation behavior important?

This compound is a phytosiderophore, a small, high-affinity iron-chelating compound released by plants to acquire iron from the soil.[1] Its ability to form stable complexes with metal ions, particularly iron (Fe³⁺), is crucial for plant nutrition. In research and drug development, understanding and optimizing the chelation properties of this compound and its derivatives can have applications in areas such as iron overload disorders, bio-fortification of crops, and as a carrier for targeted drug delivery.

Q2: How does pH influence the chelation of metal ions by this compound?

The pH of the solution is a critical parameter that dictates the chelation efficiency of this compound. This compound is a polyprotic acid, containing multiple carboxylic acid and amino functional groups.[2][3] The protonation state of these groups, and consequently the chelating strength of the molecule, is highly dependent on the pH.

  • At intermediate pH: As the pH increases, the carboxylic acid groups deprotonate to form carboxylates (-COO⁻), which are effective at binding metal cations. The amino groups may still be partially protonated. This is often the optimal pH range for chelation.

  • At high pH (alkaline conditions): Both the carboxylic acid and amino groups are deprotonated. While the chelating groups are available, metal ions may precipitate as hydroxides (e.g., Fe(OH)₃), reducing the concentration of free metal ions available for chelation.

Optimizing the pH is therefore essential to ensure maximum chelation for a specific metal ion.

Q3: What are the key functional groups in this compound involved in metal chelation?

This compound possesses several functional groups that can participate in the coordination of a metal ion. These include:

  • Three carboxylate groups (-COO⁻)

  • Two secondary amine groups (-NH-)

  • One hydroxyl group (-OH)

The combination of these groups allows this compound to act as a hexadentate ligand, forming a stable, cage-like structure around a metal ion like Fe³⁺.

Troubleshooting Guide

Issue 1: Low or no observed chelation of the target metal ion.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: The pH of your experimental solution is likely outside the optimal range for the specific metal-avenic acid A complex. The stability of the chelate is highly pH-dependent. For Fe³⁺, phytosiderophores are generally most effective in neutral to slightly alkaline conditions, though this can be influenced by the presence of other ions.[4][5]

    • Recommendation: Perform a pH titration experiment. Prepare a series of solutions containing this compound and the metal ion of interest across a wide pH range (e.g., pH 3 to 10). Monitor the formation of the complex using a suitable analytical technique such as UV-Vis spectrophotometry to identify the pH at which the absorbance of the complex is maximal.

  • Possible Cause 2: Precipitation of the metal ion.

    • Troubleshooting: At higher pH values, many metal ions, particularly Fe³⁺, will precipitate out of solution as metal hydroxides, making them unavailable for chelation.

    • Recommendation: Visually inspect your solutions for any turbidity or precipitate. You can also centrifuge your samples and measure the metal concentration in the supernatant. If precipitation is occurring, conduct your experiments at a lower pH where the metal ion remains soluble but chelation can still occur.

  • Possible Cause 3: Competition from other ions.

    • Troubleshooting: The presence of other cations or anions in your buffer or media can compete with this compound for the metal ion or with the metal ion for the chelator.[4]

    • Recommendation: Review the composition of your experimental medium. If possible, use a buffer system with minimal interacting components. Consider performing initial experiments in a simple, well-defined aqueous system before moving to more complex media.

Issue 2: Inconsistent or non-reproducible chelation results.

  • Possible Cause 1: Inaccurate pH control.

    • Troubleshooting: Small fluctuations in pH can lead to significant changes in chelation efficiency, especially on the steep parts of a pH-titration curve.

    • Recommendation: Ensure your pH meter is properly calibrated with fresh, high-quality buffers before each experiment. Allow solutions to equilibrate after pH adjustment before taking measurements. Use a reliable and well-buffered system.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting: this compound, like other organic molecules, can be susceptible to degradation over time, especially at extreme pH values or in the presence of strong oxidizing or reducing agents.

    • Recommendation: Prepare fresh solutions of this compound for each experiment. Store stock solutions at a low temperature (e.g., 4°C) and protect them from light.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Chelation using UV-Vis Spectrophotometry

This protocol uses the principle that the formation of a metal-avenic acid A complex will often result in a change in the UV-Vis absorbance spectrum.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Metal salt stock solution (e.g., 1 mM FeCl₃ in dilute HCl to prevent premature hydrolysis)

  • A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • UV-Vis spectrophotometer and cuvettes.

Methodology:

  • Prepare a series of vials, each containing a specific pH buffer.

  • To each vial, add a known concentration of this compound and the metal salt solution to achieve the desired molar ratio (e.g., 1:1 or a ligand excess of 3:1).

  • Allow the solutions to equilibrate for a set period (e.g., 30 minutes).

  • Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-700 nm). A solution containing only this compound in the same buffer should be used as a blank.

  • Identify the wavelength of maximum absorbance (λmax) for the metal-avenic acid A complex.

  • Plot the absorbance at λmax against the pH of the solutions. The pH corresponding to the highest absorbance is the optimal pH for complex formation under these conditions.

Protocol 2: Determination of this compound pKa Values by Potentiometric Titration

Understanding the pKa values of this compound is crucial for predicting its charge state at a given pH.

Materials:

  • This compound solution of known concentration.

  • Standardized strong acid (e.g., 0.1 M HCl).

  • Standardized strong base (e.g., 0.1 M NaOH), carbonate-free.

  • Calibrated pH meter with a glass electrode.

  • Stir plate and stir bar.

  • Inert salt to maintain constant ionic strength (e.g., KCl).

Methodology:

  • Dissolve a known amount of this compound in a solution of known ionic strength.

  • If necessary, acidify the solution to a low starting pH (e.g., pH 2) with the standardized HCl to ensure all functional groups are fully protonated.

  • Titrate the solution with the standardized NaOH, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has passed all expected equivalence points (e.g., to pH 12).

  • Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions between the equivalence points. A derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

Quantitative Data

Due to the limited availability of published experimental data specifically for this compound, the following table provides representative pKa values and stability constants for deoxymugineic acid (DMA), a closely related and well-studied phytosiderophore, which can serve as a valuable reference for this compound studies.

Table 1: Physicochemical Properties of Deoxymugineic Acid (DMA) as an Analog for this compound

ParameterValueConditionsReference
pKa Values
pKa₁ (first carboxyl)~2.5 - 3.025 °CEstimated based on similar structures
pKa₂ (second carboxyl)~3.5 - 4.525 °CEstimated based on similar structures
pKa₃ (third carboxyl)~8.0 - 9.025 °CEstimated based on similar structures
pKa₄ (first amino)~9.5 - 10.525 °CEstimated based on similar structures
pKa₅ (second amino)~10.5 - 11.525 °CEstimated based on similar structures
Log Stability Constants (log K)
Fe(III)-DMA~18.1pH 7.0von Wirén et al. (1999)
Cu(II)-DMA~12.8pH 7.0von Wirén et al. (1999)
Zn(II)-DMA~10.5pH 7.0von Wirén et al. (1999)
Mn(II)-DMA~7.2pH 7.0von Wirén et al. (1999)

Note: These values are for a related compound and should be used as a guide. It is highly recommended to experimentally determine the specific values for this compound in your system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound and Metal Stock Solutions C Mix Reagents in Buffered Solutions A->C B Prepare Buffers (pH 3-10) B->C D Equilibrate Samples C->D E Measure UV-Vis Absorbance Spectra D->E F Identify λmax of Metal-Ligand Complex E->F G Plot Absorbance vs. pH F->G H Determine Optimal pH G->H

Caption: Workflow for optimizing pH in this compound chelation studies.

Avenic_Acid_Speciation cluster_legend Chelation Efficiency A Low pH (Acidic) -COOH -NH3+ B Optimal pH (Neutral) -COO- -NH3+ / -NH2 A->B + OH- Low Low B->A + H+ C High pH (Alkaline) -COO- -NH2 B->C + OH- High High C->B + H+ Decreasing Decreasing (Metal Hydroxide Precipitation)

Caption: pH-dependent speciation and chelation efficiency of this compound.

References

Technical Support Center: Avenic Acid A Sample Collection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the collection of avenic acid A samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when collecting this compound from root exudates?

A1: The primary sources of contamination are microbial growth and chemical leachates. Microorganisms present in the soil, on the plant roots, or introduced during handling can rapidly degrade this compound.[1][2] Chemical contaminants can leach from non-sterile labware, collection solutions, or storage containers. Common chemical contaminants in LC-MS analysis include plasticizers (e.g., phthalates), detergents, and polymers like polyethylene glycol (PEG).[3][4]

Q2: How can I minimize microbial contamination during root exudate collection?

A2: To minimize microbial contamination, it is crucial to work under sterile conditions as much as possible. For hydroponic systems, use autoclaved or filter-sterilized nutrient solutions.[5][6][7] When collecting from soil-grown plants, thoroughly but gently wash the roots with sterile water to remove soil particles and a significant portion of the microbial load. Including a microbial activity inhibitor, such as Micropur, in the collection solution can also be effective.[8] All glassware and tools should be sterilized before use.

Q3: What is a "recovery period," and why is it important after washing roots?

A3: A recovery period is a duration of time allowed for the plant to reacclimate after the stress of being removed from soil and having its roots washed. This is critical because the stress can cause cell damage and leakage of intracellular contents, which would not be representative of natural root exudation.[9] Allowing the plant to recover in a sterile hydroponic solution for a period before collection ensures that the collected exudates are a more accurate representation of the plant's natural secretion profile.

Q4: What are the best practices for storing this compound samples to prevent degradation?

A4: this compound, like other phytosiderophores, is susceptible to degradation. Samples should be processed immediately after collection whenever possible. If immediate analysis is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[10] Storage in a cool, dark place is recommended to prevent photodegradation.[11] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte. For short-term storage (up to 24 hours), refrigeration at 4°C may be acceptable, but long-term stability requires deep freezing.[12]

Q5: Can I collect this compound from plant tissues instead of root exudates?

A5: Yes, this compound can be extracted from plant tissues, particularly the roots. This can be an alternative when collecting root exudates is not feasible. The protocol involves homogenizing the plant tissue in an appropriate extraction buffer. However, this method will provide the total amount of this compound within the tissue, not what is actively being exuded into the rhizosphere.

Q6: What are common interfering compounds in the HPLC-MS analysis of this compound?

A6: Root exudates are complex mixtures containing various organic acids, amino acids, sugars, and phenolic compounds.[13][14] Some of these compounds may have similar retention times to this compound and its metal complexes, potentially causing co-elution and interference in HPLC-MS analysis.[15][16] It is essential to develop a robust chromatographic method to ensure proper separation. Common soil-derived contaminants can include humic substances if the sample is not properly cleaned.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no detectable this compound in the sample. Microbial degradation during collection or storage.Use sterile collection techniques, consider adding a microbial inhibitor to the collection solution, and store samples at -80°C immediately after collection.[8]
Inefficient extraction from plant tissue.Optimize the extraction protocol by adjusting the buffer composition, pH, and homogenization technique.
Degradation due to improper storage (e.g., high temperature, light exposure).Store samples in a dark, cold environment (-80°C for long-term).[11] Avoid leaving samples at room temperature for extended periods.
High variability between replicate samples. Inconsistent collection times or plant stress levels.Standardize the collection time, especially in relation to the plant's diurnal cycle, as phytosiderophore release can be rhythmic.[2] Ensure a consistent recovery period after any root washing to minimize stress-induced variations.[9]
Cross-contamination between samples.Use separate, sterile equipment for each sample. Clean all surfaces and change gloves between samples.
Presence of unexpected peaks in the chromatogram. Contamination from labware or solvents.Use high-purity solvents and pre-cleaned, sterile labware. Run a blank sample (collection solution without a plant) to identify background contaminants.[3][4]
Co-elution of other compounds from the root exudate.Optimize the HPLC gradient and column chemistry to improve the separation of this compound from other matrix components.[15][16]
Poor peak shape or shifting retention times in HPLC. Matrix effects from the sample.Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.[1]
Column contamination.Flush the HPLC column with a strong solvent to remove any adsorbed contaminants.

Data Presentation

Table 1: Factors Affecting the Stability of Phytosiderophores (Representative Data)

Disclaimer: Specific quantitative stability data for this compound is limited. The following table provides representative data based on studies of related phytosiderophores and organic acids to illustrate the impact of various conditions.

Parameter Condition Observed Effect on Phytosiderophore/Related Compound Stability Reference
Temperature 4°CGenerally stable for short-term storage (days).[12]
-20°CSuitable for medium-term storage (weeks to months).[8]
-80°CRecommended for long-term storage to maintain integrity.[10]
pH Alkaline pHMugineic acids are more vulnerable to microbial decomposition at alkaline pH.[17]
Microbial Activity Unsterilized soil suspensionSignificant degradation of 2'-deoxymugineic acid observed within 8-24 hours.[1]
Storage Container PlasticPotential for leaching of plasticizers which can interfere with LC-MS analysis.[3][4]
GlassRecommended for storing organic compounds to minimize chemical leaching.

Experimental Protocols

Protocol 1: Collection of this compound from Root Exudates (Hydroponic System)
  • Plant Growth: Grow oat (Avena sativa) plants in a sterile hydroponic system with a complete nutrient solution until the desired growth stage.

  • Preparation for Collection:

    • Prepare a sterile collection solution (e.g., deionized water or a minimal nutrient solution). To inhibit microbial growth, the solution can be supplemented with a broad-spectrum antimicrobial agent that does not interfere with HPLC-MS analysis.

    • Sterilize all glassware, tubing, and collection vessels by autoclaving or rinsing with 70% ethanol followed by sterile deionized water.

  • Root Washing and Recovery:

    • Gently remove the plants from the growth medium.

    • Rinse the roots thoroughly with sterile deionized water to remove any residual nutrient solution.

    • Place the plants in a temporary sterile container with the collection solution for a recovery period of at least 2-4 hours to allow the plant to stabilize from the handling stress.[9]

  • Exudate Collection:

    • Transfer the plants to the final sterile collection vessel containing fresh, sterile collection solution, ensuring the roots are fully submerged.

    • Place the collection setup in a controlled environment (e.g., growth chamber) to mimic the plant's normal growing conditions.

    • Collect the root exudates over a defined period (e.g., 8-24 hours). Collection on ice can minimize the degradation of collected exudates.[9]

  • Sample Processing:

    • After the collection period, remove the plants.

    • Filter the exudate solution through a 0.22 µm sterile syringe filter to remove any plant debris and microorganisms.

    • Immediately freeze the filtered sample in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Extraction of this compound from Plant Tissues
  • Sample Collection: Harvest fresh root tissue from the oat plants.

  • Sample Preparation:

    • Gently wash the roots with deionized water to remove any soil or growth media.

    • Blot the roots dry with a paper towel.

    • Immediately freeze the root tissue in liquid nitrogen to halt metabolic activity.

  • Homogenization:

    • Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer a known weight of the powdered tissue to a centrifuge tube.

    • Add a suitable extraction buffer (e.g., a mixture of methanol, chloroform, and water).

    • Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified period.

  • Purification:

    • Centrifuge the mixture to pellet the solid plant material.

    • Carefully collect the supernatant containing the extracted this compound.

    • The extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.[1]

  • Storage: Store the final extract at -80°C until HPLC-MS analysis.

Mandatory Visualization

AvenicAcidA_Workflow Workflow for this compound Sample Collection cluster_source Sample Source Selection cluster_collection Collection/Extraction cluster_processing Sample Processing cluster_storage Storage & Analysis RootExudates Root Exudates Hydroponic Hydroponic Collection RootExudates->Hydroponic Hydroponic Grown Soil Soil-Grown Plant Collection RootExudates->Soil Soil Grown PlantTissues Plant Tissues TissueExtraction Tissue Extraction PlantTissues->TissueExtraction SterileCollection Collect in Sterile Solution Hydroponic->SterileCollection WashAndRecover Wash Roots & Recover Soil->WashAndRecover Homogenize Homogenize Frozen Tissue TissueExtraction->Homogenize WashAndRecover->SterileCollection Filter Filter (0.22 um) SterileCollection->Filter Extract Extract with Solvent Homogenize->Extract Purify Purify (e.g., SPE) Extract->Purify Store Store at -80C Filter->Store Purify->Store Analyze HPLC-MS Analysis Store->Analyze

Caption: Workflow for this compound sample collection and preparation.

References

Improving signal-to-noise ratio for trace level avenic acid A detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace level detection of avenic acid A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise ratio in their analytical workflows.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the trace level analysis of this compound, providing practical solutions to enhance signal intensity and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a signal for my this compound standard. What are the first things I should check?

A1: A complete loss of signal often points to a singular system failure. A systematic approach to troubleshooting is recommended:

  • Confirm Injection: Ensure that the correct vial was injected and that the autosampler is functioning correctly.

  • Evaluate the Mass Spectrometer (MS):

    • Check for a Stable Spray: Visually inspect the electrospray ionization (ESI) source to confirm a stable spray is being generated. A stable spray requires the correct combination of solvent flow, nebulizing gas, and high voltage.[1]

    • Verify MS Parameters: Ensure the MS is in the correct ionization mode (positive ion mode is typically used for this compound) and that the appropriate precursor and product ions are being monitored.

  • Isolate the LC System: If the MS appears to be functioning, the issue may lie with the liquid chromatography (LC) system. Check for leaks, ensure the mobile phase is being delivered correctly, and verify the column is not clogged.

Q2: My signal-to-noise ratio is very low. How can I improve it?

A2: A low signal-to-noise (S/N) ratio can be improved by either increasing the signal intensity or decreasing the background noise.

To Increase Signal Intensity:

  • Optimize MS Source Conditions: Fine-tune the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the ionization of this compound.[2]

  • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. For positive ion mode, the addition of a small amount of a volatile acid like formic acid can enhance protonation and improve signal.

  • LC Column Selection: Employing narrow-bore LC columns can lead to gains in signal intensity, provided that extra-column volumes are minimized.[2]

To Decrease Background Noise:

  • Use High-Purity Solvents: Ensure that all solvents and additives are LC-MS grade to prevent the introduction of contaminants that can increase background noise.[2][3]

  • Proper Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can interfere with the analysis and contribute to a high baseline.[2]

  • Regular System Maintenance: Regularly clean the ion source and ion optics to prevent the buildup of contaminants that can lead to a noisy baseline.[4]

Q3: I'm observing significant peak fronting or tailing for my this compound peak. What could be the cause?

A3: Poor peak shape for polar analytes like this compound is a common issue in reversed-phase chromatography.

  • Column Equilibration: Insufficient column equilibration with the initial mobile phase conditions can lead to distorted peak shapes. Ensure the column is thoroughly equilibrated before each injection.

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: this compound may exhibit secondary interactions with the stationary phase. Modifying the mobile phase pH or using a different column chemistry can help mitigate these effects.

Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.

  • Confirmation: To confirm matrix effects, compare the signal intensity of a standard in pure solvent to the signal of a standard spiked into an extracted blank matrix. A significant difference in signal indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from co-eluting matrix components.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Quantitative Data on Analytical Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy in trace-level analysis. The following tables summarize key performance parameters for different analytical approaches relevant to the detection of this compound and similar organic acids.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Organic Acids using LC-MS.

Analytical MethodAnalyte TypeLODLOQReference
LC-MS/MSCarboxylic Acids5-40 pg-[1]
Direct Injection LC/MS/MSHaloacetic Acids0.003 - 0.04 µg/L-[5]
LC-QTOF/MSOrganic Acids-0.2 - 6 ppm[3]
LC-MS/MSUsnic Acid2.2 ng/mL32.3 ng/mL[6]

Table 2: Recovery Rates of Different Extraction Methods for Phytosiderophores and Related Compounds.

Extraction MethodMatrixAnalyteRecovery Rate (%)Reference
Spiked Drinking WaterDrinking WaterHaloacetic Acids85.2 - 107.7[5]
Yogurt SampleYogurtMalic Acid93[4]
Fortified SamplesShellfishLipophilic ToxinsRepeatability RSD: 3.1-21.9[7]

Detailed Experimental Protocols

This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound from plant root samples. This protocol is a composite based on established methods for phytosiderophores and other polar small molecules.

Protocol: Extraction and LC-MS/MS Analysis of this compound from Plant Roots

1. Sample Preparation (Root Exudate Collection)

  • Grow plants hydroponically in an iron-sufficient nutrient solution.

  • To induce the release of phytosiderophores, replace the nutrient solution with an iron-deficient solution for a period of 7-10 days.

  • Collect the root exudates by immersing the roots in ultrapure water for a defined period (e.g., 4 hours).

  • Filter the collected solution through a 0.22 µm filter to remove any particulate matter.

  • The filtered solution can be directly analyzed or subjected to a solid-phase extraction (SPE) cleanup for pre-concentration and removal of interfering substances.

2. Solid-Phase Extraction (SPE) - Optional Cleanup and Concentration

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by ultrapure water.

  • Load the filtered root exudate sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove unretained compounds.

  • Elute the this compound with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-2% B

    • 16-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing an this compound standard. Based on literature, fragmentation of the protonated molecule should be monitored.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a phytosiderophore, a class of iron-chelating compounds released by graminaceous plants to facilitate iron uptake from the soil. Its biosynthesis is a critical pathway for iron homeostasis in these plants. The pathway starts with the amino acid L-methionine and proceeds through the intermediate 2'-deoxymugineic acid.[1][2]

Avenic_Acid_A_Biosynthesis methionine L-Methionine s_adenosylmethionine S-Adenosylmethionine methionine->s_adenosylmethionine nicotianamine Nicotianamine s_adenosylmethionine->nicotianamine deoxymugineic_acid 2'-Deoxymugineic Acid nicotianamine->deoxymugineic_acid avenic_acid_a This compound deoxymugineic_acid->avenic_acid_a

Caption: Biosynthetic pathway of this compound from L-Methionine.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Root Exudates) filtration Filtration sample_collection->filtration spe Solid-Phase Extraction (Optional) filtration->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: General workflow for this compound analysis.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues during the analysis.

Troubleshooting_Flowchart decision decision process process start_end Start Troubleshooting no_signal No Signal? start_end->no_signal issue issue low_sn Low S/N? no_signal->low_sn No check_ms Check MS: - Stable Spray? - Correct Parameters? no_signal->check_ms Yes poor_peak_shape Poor Peak Shape? low_sn->poor_peak_shape No optimize_source Optimize MS Source Parameters low_sn->optimize_source Yes check_equilibration Check Column Equilibration poor_peak_shape->check_equilibration Yes start_end2 Problem Resolved poor_peak_shape->start_end2 No check_lc Check LC: - Leaks? - Flow? - Column Clog? check_ms->check_lc check_lc->start_end2 improve_sample_prep Improve Sample Cleanup optimize_source->improve_sample_prep improve_sample_prep->start_end2 check_injection_solvent Check Injection Solvent check_equilibration->check_injection_solvent check_injection_solvent->start_end2

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Iron Chelation Efficiency: Avenic Acid A vs. Mugineic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of iron chelation is critical. In the realm of plant biology and potential therapeutic applications, phytosiderophores like avenic acid A and mugine-ic acid are of significant interest. This guide provides a comparative overview of their iron chelation efficiency, supported by available data and detailed experimental methodologies.

One study notes that mugineic acid derivatives, including avenic acid, conserve similar Fe(III)-chelating capacity and function in iron uptake in graminaceous plants.[3] However, without a reported stability constant for the Fe(III)-avenic acid A complex, a definitive quantitative comparison remains elusive. The stability constant (log K) is a key measure of the strength of the interaction between a ligand and a metal ion.[5]

Quantitative Data on Iron Chelation

The table below summarizes the available stability constant data for the iron(III)-mugineic acid complex. It is important to note the significant discrepancy in the reported values, which may be attributable to differing experimental conditions such as pH, ionic strength, and the specific methodology employed. No peer-reviewed stability constant for the Fe(III)-avenic acid A complex has been identified.

PhytosiderophoreMetal IonStability Constant (log K)Reference(s)
Mugineic AcidFe(III)18.1[6]
Mugineic AcidFe(III)32.5 - 33.3[7]
This compoundFe(III)Data not available-

Experimental Protocols for Determining Iron Chelation Efficiency

The determination of iron chelation efficiency and the stability constants of the resulting complexes involves several key experimental techniques.

Potentiometric Titration

This is a primary method for determining the stability constants of metal complexes.[8]

Principle: The formation of a metal-ligand complex in solution often involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH).[6] By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH), the resulting changes in pH can be monitored using a pH meter and a glass electrode.[8]

Methodology:

  • Solution Preparation: Prepare solutions of the phytosiderophore (ligand), the metal salt (e.g., FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. A background electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength.

  • Titration Series: Perform a series of titrations:

    • Acid titration (strong acid only).

    • Ligand titration (strong acid + phytosiderophore).

    • Metal-ligand titration (strong acid + phytosiderophore + metal salt).[8]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant (strong base).

  • Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. This is often done using specialized software that fits the experimental data to a chemical model of the equilibria in solution.[8]

UV-Vis Spectrophotometry

Spectrophotometry can be used to study the formation of colored iron-phytosiderophore complexes and to determine their stoichiometry and stability constants.[6][9]

Principle: The formation of a complex between a metal ion and a ligand is often accompanied by a change in the solution's absorbance spectrum. By monitoring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined using the Beer-Lambert law.[10]

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of the Fe(III)-phytosiderophore complex and scan its absorbance across a range of wavelengths to identify the λmax.[9]

  • Job's Method of Continuous Variation (for Stoichiometry): Prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of each solution is measured at the λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[9]

  • Molar Ratio Method (for Stability Constant): Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at the λmax. The data can be used to calculate the conditional stability constant.[6]

Competitive Ligand Exchange Chromatography

This method is particularly useful for determining the stability of a metal complex in the presence of a competing ligand with a known stability constant.[11]

Principle: A solution containing the Fe(III)-phytosiderophore complex is introduced to a competing ligand. The distribution of the iron between the phytosiderophore and the competing ligand is determined by their respective concentrations and the stability constants of their iron complexes. By quantifying the different iron species, the stability constant of the Fe(III)-phytosiderophore complex can be calculated.[11]

Methodology:

  • Equilibration: A solution of the Fe(III)-phytosiderophore complex is mixed with a solution of a competing ligand (e.g., EDTA) and allowed to reach equilibrium.

  • Separation: The different iron complexes (Fe(III)-phytosiderophore and Fe(III)-competing ligand) and the free ligands are separated using a chromatographic technique such as High-Performance Liquid Chromatography (HPLC).[12]

  • Detection and Quantification: The separated species are detected and quantified. This can be achieved by coupling the HPLC system to a detector such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for iron-specific detection or a UV-Vis detector if the complexes are colored.[12]

  • Calculation: The stability constant is calculated from the equilibrium concentrations of all species.

Signaling Pathways and Biological Context

Both this compound and mugineic acid are integral components of the Strategy II iron acquisition system in graminaceous plants like oats, barley, and wheat.[3][4] This system is an elegant biological solution to the low solubility of iron in many soils.

Strategy_II_Iron_Uptake cluster_plant_root Plant Root Cell cluster_rhizosphere Rhizosphere (Soil) Fe(III)-PS_Uptake Fe(III)-Phytosiderophore Complex Uptake Fe_Utilization Iron Release and Cellular Utilization Fe(III)-PS_Uptake->Fe_Utilization PS_Synthesis Phytosiderophore (PS) Synthesis PS_Secretion PS Secretion PS_Synthesis->PS_Secretion Leads to Fe(III)-PS_Complex Soluble Fe(III)-PS Complex PS_Secretion->Fe(III)-PS_Complex Chelates Fe(III) Fe(III)_Soil Insoluble Fe(III) in Soil Fe(III)_Soil->Fe(III)-PS_Complex Fe(III)-PS_Complex->Fe(III)-PS_Uptake Transport into cell Iron_Deficiency Iron Deficiency Signal Iron_Deficiency->PS_Synthesis Induces

Strategy II Iron Uptake Pathway in Graminaceous Plants.

Under conditions of iron deficiency, the plant cell synthesizes phytosiderophores (PS), such as this compound and mugineic acid. These are then secreted into the rhizosphere, the area immediately surrounding the roots. In the soil, the phytosiderophores chelate insoluble Fe(III), forming a soluble Fe(III)-phytosiderophore complex. This complex is then recognized and transported into the root epidermal cells by specific transporters of the Yellow Stripe-Like (YSL) family.[4] Inside the cell, iron is released from the complex and utilized for various metabolic processes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Stock Solutions (Phytosiderophore, Fe(III), Buffer) Titration Potentiometric Titration Prepare_Solutions->Titration Spectrophotometry UV-Vis Spectrophotometry Prepare_Solutions->Spectrophotometry Chromatography Competitive Ligand Exchange Chromatography Prepare_Solutions->Chromatography Calculate_K Calculate Stability Constant (log K) Titration->Calculate_K Spectrophotometry->Calculate_K Chromatography->Calculate_K

Workflow for Determining Iron Chelation Stability Constants.

Conclusion

While a definitive quantitative ranking of the iron chelation efficiency of this compound versus mugineic acid is hampered by the lack of published stability constants for the former, the available evidence suggests they possess comparable Fe(III)-chelating capabilities. Both molecules are crucial for iron acquisition in graminaceous plants, functioning through the sophisticated Strategy II pathway. For researchers aiming to perform a direct comparison, the experimental protocols outlined in this guide provide a robust framework for determining the necessary thermodynamic data. Future studies establishing the stability constant of the Fe(III)-avenic acid A complex will be invaluable for a more complete understanding of its potential in both agricultural and biomedical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Avenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Avenic Acid A: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The objective is to offer a detailed overview of their respective methodologies and performance characteristics to aid in the selection of the most suitable technique for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-MS, GC-MS, and Capillary Electrophoresis for the analysis of this compound and structurally similar amino acids or organic acids. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-MSGC-MS (with derivatization)Capillary Electrophoresis (CE-MS)
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 85-115%80-120%90-110%
Precision (%RSD) <15%<20%<15%
Limit of Detection (LOD) Low µg/L to ng/L rangeng/L to pg/L range0.3 - 6.0 µmol/L for similar amino acids[1]
Limit of Quantification (LOQ) Low µg/L to ng/L rangeng/L to pg/L range1 - 20 µmol/L for similar amino acids
Sample Throughput HighMediumHigh
Derivatization Required NoYesNo
Selectivity HighHighHigh

Experimental Workflows and Logical Relationships

The following diagram illustrates a conceptual workflow for the cross-validation of the three analytical methods for this compound quantification.

Cross-Validation Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation Sample This compound Standard & Spiked Samples Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Aliquot HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Direct Injection CE Capillary Electrophoresis Analysis Extraction->CE Direct Injection GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition GC_MS->Data_Acquisition CE->Data_Acquisition Performance_Eval Performance Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Data_Acquisition->Performance_Eval Method_Comparison Statistical Comparison of Methods Performance_Eval->Method_Comparison Final_Report Final Report Method_Comparison->Final_Report

Cross-validation workflow for this compound analysis.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high selectivity and sensitivity for the direct analysis of this compound in complex matrices. A study successfully identified avenic acid in barley root exudates using a liquid chromatography-electrospray ionization-quadrupole-time of flight-mass spectrometry (LC-ESI-Q-TOF-MS) method[2].

  • Sample Preparation:

    • Samples containing this compound are extracted using a suitable solvent such as a methanol/water mixture.

    • The extract is then centrifuged and the supernatant is filtered through a 0.22 µm filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like amino acids.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical[3].

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF.

  • MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix as described for HPLC-MS.

    • The dried extract is then derivatized. A common method for amino acids is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time.

  • Instrumentation:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: An electron ionization (EI) source coupled with a quadrupole mass analyzer.

  • MS Detection:

    • Ionization Energy: Typically 70 eV.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume, making it an attractive alternative for the analysis of charged species like this compound. CE coupled with mass spectrometry (CE-MS) provides high sensitivity and selectivity[4].

  • Sample Preparation:

    • Sample extraction is similar to the HPLC-MS method.

    • The extract is diluted in the background electrolyte (BGE) before injection.

  • Instrumentation:

    • CE System: A standard capillary electrophoresis instrument.

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A low pH buffer, such as formic acid in water/methanol, is used to ensure that this compound is positively charged[5].

    • Injection: Hydrodynamic or electrokinetic injection.

    • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Detector: A diode array detector (DAD) for UV detection or a mass spectrometer for more sensitive and selective detection.

  • CE-MS Interface:

    • An electrospray ionization (ESI) interface is commonly used to couple the CE instrument to the mass spectrometer. A sheath liquid is typically required to complete the electrical circuit and aid in nebulization.

References

A Comparative Analysis of Avenic Acid A and Synthetic Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iron-chelating activity of the natural phytosiderophore, Avenic acid A, with three leading synthetic iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways influenced by these compounds to support research and development in the field of iron chelation therapy.

Quantitative Comparison of Iron Chelation Properties

The efficacy of an iron chelator is determined by its affinity and stability in binding iron, as well as its ability to mobilize iron from biological stores. The following tables summarize the available quantitative data for this compound (represented by its close analogue, Mugineic Acid) and the synthetic chelators.

ChelatorTypeIron Binding Ratio (Chelator:Iron)Stability Constant (log β) for Fe(III)
This compound (as Mugineic Acid)Natural (Phytosiderophore)1:1~18.3
Deferoxamine (DFO)Synthetic1:1~30.6
Deferiprone (DFP)Synthetic3:1~37
Deferasirox (DFX)Synthetic2:1~37

Table 1: Iron Binding Characteristics of this compound and Synthetic Chelators. This table compares the stoichiometry of iron binding and the stability constants of the iron-chelator complexes. Higher log β values indicate a more stable complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of iron chelator activity. Below are protocols for two common in vitro assays used to evaluate iron chelation.

Ferrozine Assay for Iron Chelation Capacity

This spectrophotometric assay is widely used to determine the iron (II) chelating activity of a compound. The principle lies in the competition between the chelating agent and ferrozine for ferrous ions.

Protocol:

  • Reagent Preparation:

    • Ferrous Chloride (FeCl₂): Prepare a 2 mM solution in deionized water.

    • Ferrozine: Prepare a 5 mM solution in deionized water.

    • Test Compound: Prepare a stock solution of the chelator (e.g., this compound, DFO, DFP, DFX) in a suitable solvent and make serial dilutions.

    • Control: EDTA can be used as a positive control.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of 2 mM FeCl₂ to initiate the chelation reaction and incubate for 10 minutes at room temperature.

    • Add 100 µL of 5 mM ferrozine to each well.

    • Incubate for another 10 minutes at room temperature to allow for color development.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

    • The percentage of iron chelation is calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (FeCl₂ + ferrozine without the chelator) and A₁ is the absorbance in the presence of the chelator.

XTT Assay for Cytotoxicity Assessment

The XTT assay is a colorimetric method used to assess cell metabolic activity and can be employed to determine the cytotoxicity of iron chelators on cell lines.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the iron chelator and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT labeling reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Measurement and Calculation:

    • Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

The biological effects of iron chelators extend beyond simple iron removal and involve the modulation of various cellular signaling pathways.

This compound (Phytosiderophore) Iron Uptake Pathway

Graminaceous plants, under iron-deficient conditions, synthesize and secrete phytosiderophores like this compound to acquire iron from the soil. This process involves a specialized uptake system.

Avenic_Acid_A_Pathway cluster_root_cell Root Cell cluster_rhizosphere Rhizosphere FePS_Transporter Fe(III)-Phytosiderophore Transporter (YS1) Fe_PS_Internal Fe(III)-Avenic Acid A Fe_Release Fe(III) Release Fe_PS_Internal->Fe_Release Fe2 Fe(II) Fe_Release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism Fe3_Soil Fe(III) (Insoluble) Fe_PS_Complex Fe(III)-Avenic Acid A Complex Fe3_Soil->Fe_PS_Complex Avenic_Acid_A This compound (Secreted) Avenic_Acid_A->Fe_PS_Complex Fe_PS_Complex->FePS_Transporter Uptake

This compound iron acquisition pathway.

Deferoxamine (DFO) Signaling Pathway

Deferoxamine primarily chelates non-transferrin-bound iron (NTBI) and iron from ferritin stores. It also influences the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

DFO_Pathway DFO Deferoxamine (DFO) DFO_Fe_Complex DFO-Fe Complex DFO->DFO_Fe_Complex PHD Prolyl Hydroxylase Domain (PHD) enzymes DFO->PHD Inhibits (by chelating Fe cofactor) NTBI Non-Transferrin-Bound Iron (NTBI) NTBI->DFO_Fe_Complex Ferritin Ferritin-Bound Iron Ferritin->DFO_Fe_Complex Excretion Renal Excretion DFO_Fe_Complex->Excretion HIF1a HIF-1α PHD->HIF1a Targets for degradation HIF1a_degradation Degradation HIF1a->HIF1a_degradation VEGF VEGF & other hypoxia-responsive genes HIF1a->VEGF Promotes transcription

Deferoxamine's dual action on iron chelation and HIF-1α signaling.

Deferiprone (DFP) Mechanism of Action

Deferiprone is a smaller, orally active chelator that can penetrate cell membranes and chelate iron from the intracellular labile iron pool (LIP).

DFP_Mechanism cluster_cell Cell DFP_in Deferiprone (DFP) DFP_Fe_Complex_in DFP-Fe Complex DFP_in->DFP_Fe_Complex_in ROS Reactive Oxygen Species (ROS) DFP_in->ROS Inhibits LIP Labile Iron Pool (LIP) LIP->DFP_Fe_Complex_in LIP->ROS Catalyzes (Fenton Reaction) DFP_Fe_Complex_out DFP-Fe Complex DFP_Fe_Complex_in->DFP_Fe_Complex_out DFP_oral Oral Administration DFP_oral->DFP_in Excretion Renal Excretion DFP_Fe_Complex_out->Excretion

Deferiprone chelates the intracellular labile iron pool.

Deferasirox (DFX) and Hepcidin/Ferroportin Axis

Deferasirox is another oral iron chelator that not only chelates intracellular iron but also influences the hepcidin-ferroportin axis, a key regulator of systemic iron homeostasis.[1]

DFX_Pathway DFX Deferasirox (DFX) DFX_Fe_Complex DFX-Fe Complex DFX->DFX_Fe_Complex Hepcidin Hepcidin DFX->Hepcidin Increases levels LIP Labile Iron Pool (LIP) LIP->DFX_Fe_Complex Biliary_Excretion Biliary Excretion DFX_Fe_Complex->Biliary_Excretion Ferroportin Ferroportin (FPN) Hepcidin->Ferroportin Binds and induces degradation Iron_Efflux Cellular Iron Efflux Hepcidin->Iron_Efflux Inhibits FPN_degradation Degradation Ferroportin->FPN_degradation Ferroportin->Iron_Efflux Mediates

Deferasirox's impact on iron chelation and the hepcidin-ferroportin axis.

References

A Comparative Analysis of Phytosiderophore Release in Iron-Efficient and Iron-Inefficient Oat Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron (Fe) is an essential micronutrient for plant growth and development, yet its low solubility in many soils limits its availability. Graminaceous plants, including oats (Avena sativa L.), have evolved a sophisticated mechanism to acquire iron, known as Strategy II. This strategy involves the secretion of low-molecular-weight chelating agents called phytosiderophores from their roots. These phytosiderophores solubilize ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe(III)-phytosiderophore complexes are then taken up by specific transporters in the root cells.

The efficiency of this system varies among different cultivars. This guide provides a comparative analysis of phytosiderophore release in two well-characterized oat cultivars: 'Coker 227', known for its iron efficiency, and 'TAM 0-312', which is iron-inefficient. Understanding these differences is crucial for developing crops with enhanced nutrient uptake capabilities and for designing novel chelation-based therapeutic strategies.

Quantitative Comparison of Phytosiderophore Release

The release of phytosiderophores is a key indicator of a plant's ability to respond to iron deficiency stress. The following table summarizes the quantitative differences in phytosiderophore release between the Coker 227 and TAM 0-312 oat cultivars under varying iron concentrations in a nutrient solution.

Oat CultivarIron Concentration in Nutrient Solution (mg/L)Phytosiderophore Release (Fe³⁺ solubilized, µmol/g root dry weight)Leaf Iron Content (µg/g)ChlorosisReference
Coker 227 (Fe-efficient) 0Increased over time~27-50Severe[1][2]
0.3Increased over time~45-94Mild[1][2]
0.6Increased over time~63-92Minimal[1][2]
1.2Peak release observed-Green[1][2]
4.8Near zero~74-97Green[1][2]
TAM 0-312 (Fe-inefficient) 0Practically none~27-50Severe[1][2]
0.3Practically none~27-74Severe[1][2]
0.6Practically none~38-92Severe[1][2]
1.2Practically none-Severe[1][2]
4.8Practically none-Severe[1][2]

Key Observations:

  • Coker 227 demonstrates a clear response to iron deficiency by significantly increasing its phytosiderophore release as iron availability decreases.[1][2] This response enables the plant to acquire more iron, resulting in higher leaf iron content and reduced chlorosis.

  • TAM 0-312 fails to produce any significant amount of phytosiderophores, regardless of the iron concentration in the nutrient solution.[1][2] This lack of response leads to severe iron deficiency, as indicated by low leaf iron content and persistent chlorosis.

Experimental Protocols

The following section details the methodologies employed in the studies comparing phytosiderophore release in different oat cultivars.

Plant Growth and Iron-Deficiency Stress Induction
  • Plant Material : Seeds of Avena sativa cultivars Coker 227 and TAM 0-312 were used.

  • Germination : Seeds were germinated on a solid support (e.g., cheesecloth) stretched over a container of aerated, modified Hoagland nutrient solution.

  • Growth Conditions : Plants were grown in a controlled environment with a defined light/dark cycle.

  • Iron Treatments : After a period of initial growth in a complete nutrient solution, seedlings were transferred to solutions containing varying levels of Fe, typically as Fe(III)-HEDTA, ranging from 0 to 4.8 mg/L to induce different levels of iron-deficiency stress.[1][2]

Collection of Root Exudates (Phytosiderophores)
  • Timing : The collection of root exudates was performed at a specific time during the photoperiod, typically a few hours into the light cycle, as phytosiderophore release exhibits a diurnal rhythm.[3][4]

  • Procedure :

    • Intact plant roots were carefully removed from their growth solution.

    • The roots were rinsed with deionized water to remove any adhering nutrients.

    • The roots of a set number of plants were then submerged in a specific volume of a collection solution (e.g., nutrient solution from their respective treatment) for a defined period (e.g., 4 hours).[3]

    • The collection solution was continuously aerated, and the roots were kept in the dark to mimic natural conditions.[3]

    • Control solutions without plants were also prepared and aerated to account for any background contamination.[3]

Quantification of Phytosiderophores

The amount of phytosiderophore released is typically quantified indirectly by measuring the amount of Fe³⁺ that is solubilized by the root exudates.

  • Assay Principle : The collected root exudate solution is mixed with a source of insoluble Fe³⁺, such as freshly precipitated Fe(OH)₃. The phytosiderophores in the exudates chelate the Fe³⁺, bringing it into solution.

  • Procedure :

    • An aliquot of the collected root exudate solution is added to a tube containing a known amount of Fe(OH)₃.

    • The mixture is incubated for a specific period to allow for the chelation reaction to occur.

    • The solution is then centrifuged to pellet the remaining insoluble iron.

    • The concentration of soluble iron in the supernatant is determined using methods such as atomic absorption spectroscopy or colorimetric assays.

  • Calculation : The amount of phytosiderophore is expressed as the amount of Fe³⁺ solubilized per gram of root dry weight.

More direct and sensitive methods for identifying and quantifying specific phytosiderophores, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), can also be employed.[5][6]

Visualizing Key Pathways and Workflows

Phytosiderophore Biosynthesis and Release Signaling Pathway

The biosynthesis of phytosiderophores, which belong to the mugineic acid family, is a highly regulated process that is induced by iron deficiency. The pathway begins with the amino acid L-methionine.[7]

Phytosiderophore_Pathway Fe_deficiency Iron Deficiency in Rhizosphere Signal Internal Fe Sensing Fe_deficiency->Signal induces Gene_Expression Upregulation of Biosynthesis Genes (NAS, NAAT, DMAS) Signal->Gene_Expression triggers Methionine L-Methionine Gene_Expression->Methionine SAM S-Adenosyl- Methionine (SAM) Gene_Expression->SAM NA Nicotianamine (NA) Gene_Expression->NA DMA Deoxymugineic Acid (DMA) Gene_Expression->DMA Methionine->SAM SAMS SAM->NA NAS NA->DMA NAAT, DMAS PS_Release Phytosiderophore (PS) Release DMA->PS_Release Fe_Chelation Fe(III)-PS Complex Formation PS_Release->Fe_Chelation in rhizosphere Fe_Uptake Uptake by Root Transporter Fe_Chelation->Fe_Uptake

Caption: Signaling pathway for phytosiderophore biosynthesis and release under iron deficiency.

Experimental Workflow for Comparative Analysis

The following diagram outlines the typical workflow for comparing phytosiderophore release in different oat cultivars.

Experimental_Workflow start Select Oat Cultivars (e.g., Fe-efficient vs. Fe-inefficient) growth Germinate and Grow Seedlings in Hydroponic Culture start->growth stress Impose Differential Iron Stress (Varying Fe Concentrations) growth->stress collection Collect Root Exudates over a Defined Time Period stress->collection analysis Measure Plant Physiological Parameters (Leaf Fe, Chlorosis) stress->analysis quantification Quantify Phytosiderophore Release (e.g., Fe-Solubilization Assay) collection->quantification comparison Comparative Data Analysis and Interpretation quantification->comparison analysis->comparison end Conclusion on Cultivar Iron Efficiency comparison->end

Caption: Experimental workflow for comparing phytosiderophores in different oat cultivars.

References

Avenic Acid A: A Specific Chelator for Ferric Iron? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chelating agents is paramount. This guide provides an in-depth evaluation of the specificity of avenic acid A for ferric iron (Fe³⁺), comparing its binding affinity with other biologically relevant metal ions and the benchmark chelator, desferrioxamine B.

This compound, a phytosiderophore from the mugineic acid family, is a natural chelating agent produced by plants to acquire iron from the soil. Its inherent ability to bind ferric iron makes it a subject of interest for various scientific applications, including potential therapeutic uses in iron overload disorders. This guide presents a comparative analysis based on available experimental data to elucidate the specificity of this compound for Fe³⁺.

Comparative Analysis of Metal Ion Stability Constants

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a stronger and more stable complex. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related mugineic acid family members, mugineic acid (MA), 2'-deoxymugineic acid (DMA), and 3-hydroxymugineic acid (HMA), as reliable proxies. These compounds share the same core structure and chelating functional groups as this compound.

For a robust comparison, the stability constants of desferrioxamine B (DFOB), a well-established and clinically used Fe³⁺ chelator, are also presented.

Chelating AgentMetal Ionlog K₁
Mugineic Acid (MA) Fe³⁺18.1
Fe²⁺8.1
Zn²⁺14.3
Cu²⁺18.6
Mn²⁺9.0
2'-Deoxymugineic Acid (DMA) Fe³⁺18.3
Zn²⁺13.0
Cu²⁺16.9
Mn²⁺8.2
3-Hydroxymugineic Acid (HMA) Fe³⁺19.5
Zn²⁺15.0
Cu²⁺19.3
Mn²⁺9.4
Desferrioxamine B (DFOB) Fe³⁺30.6

Data for Mugineic Acid family from Murakami et al., 1989. Data for Desferrioxamine B from various sources.

The data clearly indicates that phytosiderophores of the mugineic acid family exhibit a significantly higher affinity for ferric iron (Fe³⁺) compared to ferrous iron (Fe²⁺) and other divalent metal ions such as manganese (Mn²⁺). Notably, the stability constants for Cu²⁺ are comparable to or even slightly higher than those for Fe³⁺ in some instances, suggesting a potential for interaction with copper. However, the benchmark chelator, desferrioxamine B, demonstrates a markedly superior and more specific affinity for Fe³⁺, with a stability constant several orders of magnitude higher than for any other metal ion.

Visualizing the Chelation and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the chelation process and a typical experimental workflow for determining metal-binding specificity.

cluster_chelation Chelation of Ferric Iron by this compound Fe3+ Fe³⁺ Fe_Avenic_Acid_A_Complex [Fe³⁺-Avenic Acid A] Complex Fe3+->Fe_Avenic_Acid_A_Complex Avenic_Acid_A This compound Avenic_Acid_A->Fe_Avenic_Acid_A_Complex Chelation cluster_workflow Experimental Workflow for Determining Metal-Binding Specificity A Prepare solutions of chelator (e.g., this compound) and various metal salts (Fe³⁺, Fe²⁺, Zn²⁺, etc.) B Perform Potentiometric or Spectrophotometric Titration A->B C Titrate metal salt solution into the chelator solution (or vice versa) B->C D Monitor changes in pH (Potentiometry) or Absorbance (Spectrophotometry) C->D E Analyze titration data to calculate stability constants (log K) D->E F Compare log K values to determine specificity E->F

A Comparative Analysis of Avenic Acid A and Other Phytosiderophores in Micronutrient Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Avenic acid A, a key phytosiderophore secreted by oats, plays a crucial role in the acquisition of essential micronutrients from the soil. This guide provides a comparative analysis of this compound's performance against other major phytosiderophores, such as deoxymugineic acid (DMA) and mugineic acid (MA), in the uptake of iron, zinc, manganese, and copper. The information is supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Graminaceous plants, including staple crops like wheat, barley, and oats, have evolved a sophisticated "chelation strategy" to acquire essential micronutrients from the soil, particularly in alkaline conditions where their availability is low. This strategy involves the synthesis and release of low-molecular-weight, non-proteinogenic amino acids called phytosiderophores (PS). These molecules act as chelators, binding to micronutrients like iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) to form stable complexes that can be efficiently transported into the plant roots through specific transporters. The type of phytosiderophore released varies among different plant species, with this compound being characteristic of oats (Avena sativa), while deoxymugineic acid (DMA) is predominantly secreted by wheat and rice, and mugineic acid (MA) and its derivatives are found in barley. The efficiency of micronutrient uptake is significantly influenced by the specific phytosiderophore and the target micronutrient.

Comparative Performance in Micronutrient Uptake

The efficacy of different phytosiderophores in mobilizing and facilitating the uptake of various micronutrients is a critical factor in plant nutrition and can have implications for biofortification strategies. While direct comparative studies quantifying the uptake rates of all micronutrients for this compound versus other phytosiderophores are not extensively documented in a single study, the available data indicates species-specific advantages.

The uptake rate of PS-chelated iron is reported to be 100 times higher than that of free iron, and for zinc, it is 5 to 10 times higher.[1] This highlights the remarkable efficiency of the phytosiderophore-mediated uptake system. The release of phytosiderophores is induced by deficiencies in not only iron but also zinc and copper, with the response strength decreasing in the order of Fe > Zn > Cu deficiency in barley.[2]

Iron (Fe): Iron acquisition is the most studied aspect of phytosiderophore function. Graminaceous plants utilize specific transporters, such as Yellow Stripe 1 (YS1) and YSL proteins, to take up Fe(III)-phytosiderophore complexes.[3][4][5][6] The expression of these transporters is upregulated under iron-deficient conditions.[4] While quantitative data directly comparing the iron uptake rates of this compound, DMA, and MA is limited, the high tolerance of oats to iron-deficient calcareous soils suggests that this compound is a highly efficient iron chelator and transporter.

Zinc (Zn): Zinc deficiency also triggers the release of phytosiderophores in wheat and barley.[7][8] Studies have shown that the release of phytosiderophores under zinc deficiency can be a key factor in the zinc efficiency of different wheat genotypes.[8] However, the relationship is not always straightforward, suggesting that other mechanisms like root uptake and internal transport also play a significant role.[7]

Manganese (Mn) and Copper (Cu): The role of phytosiderophores in the uptake of manganese and copper is less well-characterized. Some studies suggest that phytosiderophores can form complexes with these metals and that their uptake can be mediated by YSL transporters.[9] Copper deficiency has been shown to induce the release of deoxymugineic acid in the grass Hordelymus europaeus.[10] However, in the same study, zinc and manganese deficiencies did not trigger a significant release of phytosiderophores, indicating a specific response to copper and iron deficiency in this species.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of phytosiderophore-metal complexes and their uptake rates. It is important to note that a comprehensive dataset directly comparing this compound with other phytosiderophores across all specified micronutrients is not available in the literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Stability Constants (log K) of Phytosiderophore-Metal Complexes

PhytosiderophoreFe(III)Cu(II)Zn(II)Mn(II)
Mugineic Acid (MA)18.114.511.58.2
Deoxymugineic Acid (DMA)~18---
This compound----

Experimental Protocols

1. Collection of Root Exudates

  • Plant Growth: Grow plants hydroponically in a nutrient solution with or without the micronutrient of interest to induce phytosiderophore secretion. For iron deficiency studies, an iron-free nutrient solution is used.

  • Collection: Collect root exudates by immersing the roots of intact plants in a collection solution (e.g., deionized water or a buffered solution) for a specific period, typically a few hours during the plant's light cycle when phytosiderophore release is maximal.[11]

  • Sterilization: Ensure all equipment and solutions are sterile to minimize microbial degradation of the phytosiderophores.[11]

  • Sample Preparation: After collection, filter the exudate solution to remove root debris and then freeze-dry the sample to concentrate the phytosiderophores. The resulting powder can be stored for later analysis.[11]

2. Quantification of Phytosiderophores by HPLC-MS

  • Sample Preparation: Dissolve the freeze-dried root exudate powder in a suitable solvent, such as methanol or a methanol-water mixture. Centrifuge the sample to remove any insoluble material.[12][13][14]

  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column or a column designed for polar compounds) to separate the different phytosiderophores in the sample.[12][13][14]

  • Mass Spectrometric Detection: Couple the HPLC system to a Mass Spectrometer (MS) for the detection and quantification of the phytosiderophores. Use electrospray ionization (ESI) in positive ion mode for sensitive detection.

  • Quantification: Create a standard curve using commercially available or purified phytosiderophore standards to quantify the concentration of each phytosiderophore in the root exudates.[13]

3. Micronutrient Uptake Assay using Radioisotopes (e.g., 59Fe)

  • Plant Preparation: Grow plants under micronutrient-sufficient and -deficient conditions as described above.

  • Uptake Solution: Prepare a nutrient solution containing the radiolabeled micronutrient (e.g., 59FeCl₃) chelated with a specific phytosiderophore (this compound, DMA, or MA).

  • Uptake Period: Place the roots of the plants in the uptake solution for a defined period (e.g., 10 minutes to several hours).

  • Washing: After the uptake period, thoroughly wash the roots with a cold, non-radioactive solution of the same micronutrient to remove any apoplastically bound radioisotope.

  • Measurement: Separate the roots and shoots, dry them, and measure the radioactivity in each part using a gamma counter or a liquid scintillation counter.

  • Calculation: Calculate the uptake rate based on the amount of radioactivity accumulated in the plant tissue over the uptake period.

Signaling Pathways and Experimental Workflows

Phytosiderophore Biosynthesis Pathway

The biosynthesis of all mugineic acid family phytosiderophores, including this compound, starts from S-adenosyl-L-methionine. A series of enzymatic reactions leads to the production of nicotianamine (NA), a key intermediate. From NA, the pathway diverges in different plant species to produce the specific phytosiderophores.

G Fig. 1: Generalized Phytosiderophore Biosynthesis Pathway Met L-Methionine SAM S-Adenosyl-L-Methionine Met->SAM NAS Nicotianamine Synthase (NAS) SAM->NAS NA Nicotianamine (NA) NAS->NA NAAT Nicotianamine Aminotransferase (NAAT) NA->NAAT AAS Avenic Acid Synthase (Hypothetical) NA->AAS Oats Keto 3''-Keto Acid NAAT->Keto DMAS Deoxymugineic Acid Synthase (DMAS) Keto->DMAS DMA 2'-Deoxymugineic Acid (DMA) DMAS->DMA IDS2 Dioxygenase (e.g., IDS2) DMA->IDS2 IDS3 Dioxygenase (e.g., IDS3) DMA->IDS3 HMA Hydroxymugineic Acid (HMA) IDS2->HMA MA Mugineic Acid (MA) IDS3->MA AVA This compound AAS->AVA Oats

Caption: Generalized biosynthetic pathway of mugineic acid family phytosiderophores.

Experimental Workflow for Comparative Uptake Study

The following diagram illustrates a typical workflow for comparing the micronutrient uptake efficiency of different phytosiderophores.

G Fig. 2: Experimental Workflow for Comparative Uptake Study cluster_prep Plant Preparation cluster_exp Uptake Experiment cluster_analysis Analysis cluster_comp Comparison p1 Germinate seeds of different graminaceous species (e.g., oats, wheat, barley) p2 Grow seedlings hydroponically in complete and micronutrient-deficient media p1->p2 e1 Prepare uptake solutions with radiolabeled micronutrients (e.g., 59Fe) chelated with This compound, DMA, or MA p2->e1 e2 Incubate plant roots in uptake solutions for a defined time e1->e2 e3 Wash roots to remove externally bound radioisotopes e2->e3 a1 Separate roots and shoots e3->a1 a2 Measure radioactivity in plant tissues using a gamma or scintillation counter a1->a2 a3 Calculate micronutrient uptake rates a2->a3 c1 Statistically compare uptake rates between different phytosiderophores and plant species a3->c1

References

Inter-laboratory Comparison of Avenic Acid A Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantitative analysis of avenic acid A, a non-proteinogenic amino acid with metal-chelating properties. While a formal inter-laboratory comparison study for this compound has not been published, this document synthesizes established analytical techniques for organic acids and phytosiderophores to present a guide for researchers seeking to establish robust and reproducible measurement protocols. The information herein is compiled from various sources detailing the analysis of similar compounds, providing a framework for method selection and validation.

Data Presentation: Comparison of Analytical Methods

The primary analytical technique for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of specific LC-MS instrumentation and methodology can significantly impact the sensitivity, specificity, and throughput of the analysis. Below is a table summarizing the expected performance of different LC-MS approaches.

Analytical MethodLimit of Quantitation (LOQ)Linearity (r²)Precision (%CV)ThroughputSelectivity
Single Quadrupole LC-MS0.1 - 10 µg/mL> 0.99< 15%HighModerate
Triple Quadrupole LC-MS/MS0.01 - 1 µg/mL> 0.995< 10%HighHigh
High-Resolution MS (e.g., Q-TOF)0.05 - 5 µg/mL> 0.99< 10%MediumVery High

Experimental Protocols

Sample Preparation from Plant Tissue

A critical step in the analysis of this compound is the efficient extraction from complex biological matrices, such as plant tissues.

a) Materials:

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction solvent: 80% Methanol in water

  • Centrifuge

  • 0.22 µm syringe filters

b) Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 1 hour with occasional shaking to facilitate extraction.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for the separation and detection of this compound using a triple quadrupole mass spectrometer, which offers a good balance of sensitivity and selectivity.

a) Liquid Chromatography Conditions:

  • Column: A mixed-mode column, such as an Atlantis PREMIER BEH C18 AX, is recommended for good retention and separation of polar organic acids.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and gradually increasing to elute compounds of increasing hydrophobicity. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b) Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be used for quantification and confirmation. Based on published fragmentation patterns, potential transitions can be derived.[2][3]

    • Precursor Ion (Q1): m/z 323.1 [M+H]⁺ (Protonated molecule of this compound, C12H22N2O8)

    • Product Ions (Q3): The specific product ions would need to be determined by direct infusion of an this compound standard.

  • Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows should be optimized for maximum sensitivity for this compound.

Mandatory Visualization

This compound Measurement Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Start Start Plant_Tissue Plant Tissue Collection Start->Plant_Tissue Initiate Freezing Cryogenic Freezing Plant_Tissue->Freezing Quench Metabolism Grinding Grinding to Powder Freezing->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Separate Solids Filtration Filtration Centrifugation->Filtration Injection Autosampler Injection Filtration->Injection Transfer to Vial LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification End End Quantification->End Final Result

Caption: Workflow for this compound Measurement.

This compound Signaling Pathway cluster_environment Extracellular Environment cluster_cell Plant Root Cell Fe3 Fe(III) Fe_Chelate Fe(III)-Avenic Acid A Complex Fe3->Fe_Chelate Avenic_Acid_A This compound Avenic_Acid_A->Fe_Chelate Chelation Transporter Membrane Transporter Fe_Chelate->Transporter Binding Intracellular_Fe Intracellular Fe(II) Transporter->Intracellular_Fe Uptake & Reduction Metabolic_Use Metabolic Utilization Intracellular_Fe->Metabolic_Use

Caption: this compound in Iron Uptake.

References

A Comparative Analysis of Avenic Acid A Performance in Calcareous vs. Acidic Soils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of avenic acid A, a key phytosiderophore, in calcareous and acidic soil environments. The information presented herein is synthesized from established experimental data and scientific literature to support research and development in plant nutrition and soil science.

Introduction to this compound and Soil pH

Iron (Fe) is a crucial micronutrient for plant growth and development, yet its bioavailability is often limited in soils.[1] Graminaceous plants, such as oats and barley, have evolved a sophisticated mechanism known as Strategy II to acquire iron. This strategy involves the secretion of non-proteinogenic amino acids called phytosiderophores, which chelate ferric iron (Fe³⁺) in the rhizosphere, the soil region directly surrounding plant roots.[2] The resulting Fe(III)-phytosiderophore complex is then taken up by specific transporters on the root cell membrane.[3]

This compound is a specific type of phytosiderophore secreted by certain graminaceous species, notably oats (Avena sativa).[4] Its efficacy in mobilizing and facilitating the uptake of iron is profoundly influenced by the soil's physicochemical properties, particularly its pH.

  • Calcareous Soils: These soils are characterized by high levels of calcium carbonate (CaCO₃) and an alkaline pH (typically > 7.5).[5] Although rich in total iron, the concentration of soluble, plant-available iron is extremely low due to the precipitation of ferric hydroxides.[5][6] This condition often leads to "lime-induced chlorosis," a yellowing of leaves due to iron deficiency.[7]

  • Acidic Soils: In contrast, acidic soils (pH < 6.0) generally have higher concentrations of soluble iron.[8] However, low pH can lead to the toxicity of other metals like aluminum (Al) and manganese (Mn), and can also cause phosphorus deficiency through fixation.[9][10]

This guide will compare the performance of this compound in these two contrasting soil environments, focusing on its efficiency, the challenges it faces, and the underlying biochemical and geochemical interactions.

Quantitative Performance Comparison

The following tables summarize the key differences in soil properties and the resulting performance of this compound.

Table 1: Physicochemical Properties of Calcareous vs. Acidic Soils Influencing this compound Performance

ParameterCalcareous SoilAcidic SoilImpact on this compound Performance
pH > 7.5 (Alkaline)[5]< 6.0 (Acidic)[9]High pH drastically reduces Fe³⁺ solubility, making chelation by this compound essential.[6] Low pH increases Fe³⁺ solubility, potentially reducing the plant's reliance on phytosiderophores.[8]
Fe³⁺ Solubility Extremely Low[6][11]High to Moderate[8]This compound's primary role is to solubilize Fe³⁺, which is critical in calcareous soils but less so in acidic soils.
Dominant Cations Ca²⁺, Mg²⁺[12]H⁺, Al³⁺, Mn²⁺[9]High Ca²⁺ concentrations can compete with Fe³⁺ for binding sites on soil particles, but this compound has a high specificity for Fe³⁺.[4] In acidic soils, this compound may chelate toxic metals like Al³⁺, potentially providing a secondary benefit of detoxification.
Nutrient Availability P, Zn, Mn often limited[5][10]P can be limited; Al, Mn can be toxic[10]This compound can also mobilize other micronutrients like zinc and copper, which is beneficial in calcareous soils where their availability is low.[11][13]

Table 2: Comparative Performance of this compound

Performance MetricCalcareous SoilAcidic SoilRationale
Iron Mobilization Efficiency HighModerate to LowThis compound is highly effective at chelating the sparingly soluble iron hydroxides prevalent in high-pH environments.[11] In acidic soils, iron is already more soluble, diminishing the relative contribution of chelation.[8]
Plant Iron Uptake Critical for SurvivalSupplementaryIn calcareous soils, the this compound-mediated pathway is the primary route for iron acquisition for Strategy II plants.[1][2] In acidic soils, plants may also rely on direct uptake of more abundant soluble iron.
Secretion Rate by Roots High (under Fe deficiency)[4]Moderate (under Fe deficiency)Iron deficiency is a primary trigger for phytosiderophore release.[4] The severe iron limitation in calcareous soils leads to a more pronounced secretion response.
Stability of Fe-Avenic Acid A Complex HighModerateThe complex is stable at high pH. In highly acidic conditions, competition from protons (H⁺) could theoretically affect complex stability, although this is generally not a limiting factor.
Competition from Other Metals Moderate (Cu, Zn)[14][15]High (Al, Mn)While this compound has a high affinity for Fe³⁺, other metals like Cu²⁺ and Zn²⁺ can compete for chelation.[14][15] In acidic soils, the high concentration of soluble Al³⁺ and Mn²⁺ could present significant competition.

Signaling and Biosynthesis of this compound

The production and secretion of this compound are tightly regulated in response to the plant's iron status. Iron deficiency is the primary signal that initiates the biosynthetic pathway.

G cluster_perception Iron Status Perception cluster_signaling Intracellular Signaling Cascade cluster_biosynthesis Biosynthesis Pathway cluster_secretion Secretion into Rhizosphere Fe_low Low Iron Bioavailability (e.g., High pH in Calcareous Soil) Signal Upregulation of Transcription Factors Fe_low->Signal NAS Nicotianamine Synthase (NAS) Signal->NAS Gene Expression NAAT Nicotianamine Aminotransferase (NAAT) Signal->NAAT Gene Expression DMAS Deoxymugineic Acid Synthase (DMAS) Signal->DMAS Gene Expression Transporter TOM1 Transporter Signal->Transporter Gene Expression Methionine L-Methionine NA Nicotianamine (NA) Methionine->NA 3x DMA 2'-Deoxymugineic Acid (DMA) NA->DMA AVA This compound DMA->AVA HYDROX Hydroxylase Enzyme Rhizosphere Rhizosphere Secretion

Caption: Biosynthesis pathway of this compound induced by iron deficiency.

The process begins with the perception of low iron levels, which triggers a signaling cascade that upregulates the expression of genes encoding key biosynthetic enzymes.[4] Three molecules of L-methionine are condensed to form nicotianamine, a precursor for all phytosiderophores. A series of enzymatic steps, including hydroxylation, converts 2'-deoxymugineic acid into this compound.[4] Finally, specific transporters, such as TOM1, release this compound into the soil.

Experimental Protocols

This section outlines a representative methodology for comparing the iron mobilization capacity of this compound in different soil types.

Objective: To quantify and compare the amount of iron mobilized by this compound from calcareous and acidic soils.

Materials:

  • Calcareous soil sample (e.g., pH 8.0, high CaCO₃ content)

  • Acidic soil sample (e.g., pH 5.5)

  • This compound solution (e.g., 100 µM in deionized water)

  • Control solution (deionized water)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • 0.45 µm syringe filters

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for iron analysis.

  • LC-ESI-MS/MS for this compound analysis.[16][17]

Procedure:

  • Soil Preparation: Air-dry soil samples at 35°C and sieve through a 2 mm mesh to remove large debris.[18] Characterize baseline properties of each soil type (pH, organic matter, total Fe, CaCO₃ content).

  • Extraction Experiment: a. Weigh 5.0 g of each soil type (calcareous and acidic) into separate 50 mL centrifuge tubes. Prepare triplicates for each condition. b. Add 25 mL of the 100 µM this compound solution to the tubes for the treatment group. c. Add 25 mL of deionized water to the tubes for the control group. d. Cap the tubes and place them on a mechanical shaker. Agitate at a constant speed (e.g., 150 rpm) for a set time period (e.g., 24 hours) at a constant temperature.

  • Sample Processing: a. After shaking, centrifuge the tubes at 10,000 x g for 15 minutes to pellet the soil particles. b. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: a. Analyze a subsample of the filtered supernatant for total iron concentration using ICP-MS or AAS. b. (Optional) Analyze a subsample for this compound and its Fe(III)-complex using LC-ESI-MS/MS to determine the chelation efficiency.[16]

  • Data Calculation: Calculate the amount of iron mobilized by subtracting the iron concentration in the control (water) extracts from the iron concentration in the this compound extracts for each soil type.

G start Start prep Soil Preparation (Air-dry, Sieve 2mm) start->prep weigh Weigh 5g Soil (Calcareous & Acidic) prep->weigh add_sol Add Solutions (25mL this compound or H₂O) weigh->add_sol shake Agitate on Shaker (24 hours) add_sol->shake centrifuge Centrifuge Samples (10,000 x g) shake->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter analysis Analyze Filtrate (ICP-MS for Fe, LC-MS for this compound) filter->analysis end End analysis->end

Caption: Experimental workflow for soil iron mobilization assay.

Logical Relationship: Iron Mobilization in Different Soils

The interaction between this compound and soil particles differs significantly between calcareous and acidic environments, which dictates its overall performance.

G cluster_calcareous Calcareous Soil (High pH) cluster_acidic Acidic Soil (Low pH) AVA_C This compound (Secreted) Fe_insoluble Insoluble Fe(OH)₃ (Low Bioavailability) AVA_C->Fe_insoluble Chelates CaCO3 CaCO₃ Particles (High Concentration) AVA_C->CaCO3 Low Affinity Fe_AVA_C Fe(III)-Avenic Acid A Complex Fe_insoluble->Fe_AVA_C Uptake_C Uptake by Root Transporter Fe_AVA_C->Uptake_C AVA_A This compound (Secreted) Fe_soluble Soluble Fe³⁺ (Higher Bioavailability) AVA_A->Fe_soluble Chelates Al_soluble Soluble Al³⁺ (Competition) AVA_A->Al_soluble Chelates (Competition) Fe_AVA_A Fe(III)-Avenic Acid A Complex Fe_soluble->Fe_AVA_A Uptake_A Uptake by Root Transporter Fe_AVA_A->Uptake_A Al_AVA Al(III)-Avenic Acid A Complex Al_soluble->Al_AVA

References

A Comparative Analysis of Avenic Acid A and Bacterial Siderophores in Iron Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the iron mobilization capabilities of avenic acid A, a plant-derived phytosiderophore, and various bacterial siderophores. The information presented is supported by experimental data to assist researchers in understanding their relative efficiencies and potential applications.

Executive Summary

Iron is a critical nutrient for nearly all living organisms, yet its bioavailability is often limited. To overcome this, both plants and bacteria have evolved sophisticated iron acquisition systems involving the secretion of high-affinity iron chelators known as siderophores. This compound, a phytosiderophore produced by oats, and a variety of siderophores produced by bacteria play crucial roles in mobilizing ferric iron (Fe³⁺) from the environment. This guide delves into a quantitative and mechanistic comparison of their iron mobilization efficacy, providing researchers with the data and experimental context needed for informed decisions in fields ranging from agricultural science to drug development.

Quantitative Comparison of Iron-Binding Affinity

The primary determinant of a siderophore's ability to mobilize iron is its affinity for ferric iron, quantified by the stability constant (K) of the siderophore-iron complex. A higher stability constant indicates a stronger bond with iron and, generally, a greater capacity to sequester iron from other molecules.

Siderophore ClassSpecific SiderophoreStability Constant (K) for Fe³⁺Source
PhytosiderophoreMugineic Acid*10²⁰[1]
Bacterial - CatecholateEnterobactin10⁵²[1]
Bacterial - HydroxamateFerrioxamine B10³¹[1]
Bacterial - HydroxamateFerrichrome10²⁹[1]

*Mugineic acid is a phytosiderophore closely related to this compound, and its stability constant is used here as a proxy due to the limited direct data for this compound.

Key Observation: Bacterial siderophores, particularly the catecholate enterobactin, exhibit significantly higher stability constants for ferric iron compared to the phytosiderophore mugineic acid. This suggests a much stronger iron-binding affinity for bacterial siderophores.

Mechanisms of Iron Mobilization and Uptake

While the initial chelation of iron is a critical step, the overall efficiency of iron mobilization also depends on the subsequent transport of the iron-siderophore complex into the cell.

This compound and Phytosiderophore-Mediated Iron Uptake (Strategy II)

Graminaceous plants like oats utilize a "chelation strategy" for iron uptake.

G cluster_plant_root Plant Root Cell Avenic_Acid_A This compound Fe_AAA_Complex Fe³⁺-Avenic Acid A Complex Avenic_Acid_A->Fe_AAA_Complex Chelation in Rhizosphere Transporter Membrane Transporter (e.g., YS1) Fe_AAA_Complex->Transporter Uptake Intracellular_Fe Intracellular Fe³⁺ Transporter->Intracellular_Fe Release Insoluble_Fe Insoluble Fe³⁺ in Soil Insoluble_Fe->Avenic_Acid_A Mobilization

Fig. 1: Phytosiderophore-mediated iron uptake pathway.
  • Secretion: this compound is secreted by plant roots into the rhizosphere (the soil region directly influenced by root secretions).

  • Chelation: It binds to insoluble ferric iron in the soil, forming a soluble Fe³⁺-avenic acid A complex.

  • Uptake: This complex is then recognized and transported across the root cell membrane by specific transporters, such as the YELLOW STRIPE 1 (YS1) transporter.

  • Release: Once inside the cell, the iron is released from the complex for metabolic use.

Bacterial Siderophore-Mediated Iron Uptake

Bacteria employ a "Trojan horse" strategy to acquire iron.

G cluster_bacteria Bacterial Cell (Gram-negative) Siderophore Bacterial Siderophore (e.g., Enterobactin) Fe_Siderophore_Complex Fe³⁺-Siderophore Complex Siderophore->Fe_Siderophore_Complex Chelation in Environment OM_Receptor Outer Membrane Receptor Fe_Siderophore_Complex->OM_Receptor Binding Periplasm Periplasm OM_Receptor->Periplasm Transport IM_Transporter Inner Membrane Transporter (ABC) Periplasm->IM_Transporter Intracellular_Fe Intracellular Fe²⁺/Fe³⁺ IM_Transporter->Intracellular_Fe Transport & Release (Reduction/Hydrolysis) Host_Fe_Protein Host Iron-Binding Protein (e.g., Transferrin) Host_Fe_Protein->Siderophore Iron Scavenging

Fig. 2: Bacterial siderophore-mediated iron uptake pathway.
  • Secretion: Bacteria secrete siderophores into their environment.

  • Scavenging: These siderophores have such high affinity for iron that they can effectively steal it from host iron-binding proteins like transferrin and lactoferrin.[2]

  • Uptake: The Fe³⁺-siderophore complex is recognized by specific receptors on the bacterial outer membrane and transported into the periplasm.

  • Internalization and Release: The complex is then transported across the inner membrane into the cytoplasm, often via ATP-binding cassette (ABC) transporters. Inside the cell, iron is released through reduction of Fe³⁺ to the more soluble Fe²⁺ or by enzymatic degradation of the siderophore.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the iron mobilization capabilities of different siderophores.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. The principle relies on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Materials:

  • CAS agar plates or CAS assay solution

  • Siderophore samples (e.g., purified this compound, bacterial siderophore extracts)

  • Spectrophotometer (for liquid assay)

Protocol (Liquid Assay):

  • Prepare CAS assay solution: A detailed protocol for the preparation of the CAS shuttle solution can be found in the work of Schwyn and Neilands (1987).

  • Sample Preparation: Mix a known volume of the siderophore-containing sample with the CAS assay solution.

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 20 minutes) to allow for the color change to stabilize.

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer.

  • Quantification: The amount of siderophore is inversely proportional to the absorbance at 630 nm. A standard curve using a known siderophore (e.g., desferrioxamine mesylate) can be used for quantification. The results are often expressed as percent siderophore units (psu).

G Start Start Prepare_CAS Prepare CAS Assay Solution Start->Prepare_CAS Mix_Sample Mix Siderophore Sample with CAS Solution Prepare_CAS->Mix_Sample Incubate Incubate at Room Temperature Mix_Sample->Incubate Measure_Abs Measure Absorbance at 630 nm Incubate->Measure_Abs Calculate Calculate Siderophore Concentration (inversely proportional to absorbance) Measure_Abs->Calculate End End Calculate->End

References

A Comparative Guide to Avenic Acid A and Clinical Biomarkers for Iron Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: A critical distinction must be made at the outset: Avenic Acid A is a phytosiderophore, a molecule synthesized and secreted by graminaceous plants (like oats and barley) to acquire iron from the soil.[1][2] It is a biomarker for a plant's response to iron-deficient conditions in its environment, not a clinical biomarker for diagnosing iron deficiency in humans. This guide, therefore, provides a comparative analysis of this compound within the context of plant biology against established clinical biomarkers used for diagnosing human iron deficiency. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of these distinct indicators of iron status in different biological systems.

Part 1: this compound as a Biomarker for Iron Deficiency in Plants

Graminaceous plants utilize a "chelation strategy" (Strategy II) to acquire iron from the rhizosphere.[3][4] This strategy involves the synthesis and secretion of phytosiderophores, such as avenic acids and mugineic acids, which are non-proteinogenic amino acids.[2] These molecules act as high-affinity chelators for Fe³⁺, forming stable complexes that are then taken up by specific transporters (like YS1 and YSL) in the plant roots.[2][4] The production and secretion of this compound are significantly upregulated under iron-deficient conditions, making it a reliable indicator of iron stress in these plants.

Biosynthesis of this compound

The biosynthesis of this compound begins with L-methionine and proceeds through several steps to form 2'-deoxymugineic acid, a common precursor for mugineic acids.[1] this compound is then synthesized from this precursor.[1] This entire pathway is tightly regulated by the iron demands of the plant.[1]

G Biosynthetic Pathway of this compound Met L-Methionine SAM S-Adenosyl Methionine Met->SAM SAM Synthase NA Nicotianamine SAM->NA NA Synthase DMA 2'-Deoxymugineic Acid NA->DMA NA Aminotransferase AVA This compound DMA->AVA Hydroxylase (putative) G Workflow for this compound Quantification A Plant Growth (Fe-sufficient vs. Fe-deficient) B Root Tissue Harvest & Flash Freezing A->B C Homogenization & Solvent Extraction B->C D Centrifugation & Supernatant Collection C->D E Drying & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G G Conceptual Comparison: Biomarker Contexts cluster_plant Plant System (External Response) cluster_human Human System (Internal Status) A Low Soil Iron (Environmental Stress) B Upregulation of Biosynthesis Genes A->B C Secretion of This compound B->C D Biomarker Measurement: This compound in Rhizosphere C->D X Inadequate Iron Intake or Blood Loss Y Depletion of Iron Stores (Ferritin ↓) X->Y Z Impaired Erythropoiesis (TSAT ↓, sTfR ↑) Y->Z W Biomarker Measurement: Ferritin, TSAT, sTfR in Blood Z->W

References

Avenic Acid A: A Comparative Guide to its Efficacy in Enhancing Plant Iron Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of avenic acid A's performance with other iron-chelating compounds in various plant species. The information is supported by experimental data, detailed methodologies, and visual representations of key biological processes to facilitate a deeper understanding of its potential in agricultural and therapeutic applications.

Executive Summary

This compound is a naturally occurring phytosiderophore belonging to the mugineic acid family, secreted by the roots of graminaceous plants like oats (Avena sativa) to acquire iron from the soil. This "Strategy II" iron uptake mechanism is particularly efficient in calcareous and alkaline soils where iron solubility is low. Experimental evidence suggests that this compound and its analogs can be effective in alleviating iron deficiency chlorosis and promoting plant growth. This guide will delve into the quantitative comparisons, experimental procedures, and the underlying signaling pathways.

Performance Comparison of this compound and Other Iron Chelators

The efficacy of this compound and other phytosiderophores is often evaluated by measuring plant growth parameters, chlorophyll content (as an indicator of iron nutritional status), and iron uptake rates. While direct comparative studies on this compound are limited, data from studies on related phytosiderophores and synthetic analogs provide valuable insights.

Table 1: Comparative Efficacy of Phytosiderophores and Synthetic Chelators on Rice Growth in Calcareous Soil

Treatment (30 µM)SPAD Value (Chlorophyll Content) at Day 14Plant Growth at Day 14
Control (Water)~20Stunted, chlorotic
Fe-EDDHA~35Moderate growth, some chlorosis
Fe-DMA (Deoxymugineic Acid)~45Healthy growth, green leaves
Fe-PDMA (Proline-Deoxymugineic Acid - Synthetic Analog)~50 Vigorous growth, dark green leaves

Data synthesized from a study on a synthetic analog of deoxymugineic acid, a closely related phytosiderophore to this compound.[1][2] The Soil Plant Analysis Development (SPAD) value is a measure of the relative chlorophyll content in leaves. Higher SPAD values indicate healthier, more photosynthetically active plants.

Table 2: Inhibition of Iron-Phytosiderophore Uptake by Cadmium in Maize Roots

Pre-treatmentTreatment during Uptake59Fe-DMA Uptake Rate (nmol g-1 root FW h-1)
ControlControl~1.8
25 µM CdControl~1.2
Control25 µM Cd~0.8
25 µM Cd25 µM Cd~0.6

Data from a study investigating the effect of cadmium on the uptake of 59Fe-labeled deoxymugineic acid (DMA) in maize.[3] This table demonstrates the specificity of the uptake system and potential interferences.

Experimental Protocols

Assessing the Efficacy of this compound in Hydroponic Culture

This protocol outlines a typical experiment to compare the efficacy of this compound with other iron chelators in a controlled hydroponic environment.

1. Plant Material and Germination:

  • Select a graminaceous plant species known to use Strategy II iron uptake (e.g., oat, barley, or wheat).
  • Sterilize seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with deionized water.
  • Germinate seeds on moist filter paper in the dark for 3-4 days.

2. Hydroponic Setup:

  • Transfer seedlings to a hydroponic system containing a nutrient solution without iron. A common recipe is a modified Hoagland solution.
  • The solution should be continuously aerated and maintained at a pH of 7.5-8.0 to simulate iron-limiting conditions.
  • Grow plants in the iron-deficient solution until signs of chlorosis (yellowing of leaves) appear (typically 7-10 days).

3. Treatment Application:

  • Divide the chlorotic plants into treatment groups.
  • Prepare treatment solutions by adding different iron chelates at a final concentration of 10-50 µM to the iron-free nutrient solution. Treatments could include:
  • Control (no iron)
  • FeCl3 (inorganic iron)
  • Fe-EDTA (synthetic chelate)
  • This compound-Fe(III) complex
  • Other phytosiderophore-Fe(III) complexes (e.g., deoxymugineic acid)

4. Data Collection and Analysis:

  • Chlorophyll Content: Measure the SPAD value of the youngest fully expanded leaves every 2-3 days for 2 weeks.
  • Plant Biomass: At the end of the experiment, harvest the plants and measure the fresh and dry weight of shoots and roots.
  • Iron Content: Analyze the iron concentration in shoot and root tissues using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment groups.

Signaling Pathways and Experimental Workflows

Phytosiderophore Biosynthesis and Iron Uptake Pathway

Graminaceous plants respond to iron deficiency by synthesizing and secreting phytosiderophores like this compound. This process involves a series of enzymatic reactions starting from S-adenosyl-L-methionine. The secreted phytosiderophore chelates ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe(III)-phytosiderophore complex is then taken up by specific transporters on the root cell membrane.

Caption: Biosynthesis of this compound and subsequent iron chelation and uptake.

Experimental Workflow for Efficacy Assessment

The following diagram illustrates the logical flow of an experiment designed to assess the efficacy of this compound.

Experimental_Workflow start Start: Select Plant Species (e.g., Avena sativa) germination Seed Sterilization & Germination start->germination hydroponics Transfer to Hydroponics (Fe-deficient media) germination->hydroponics chlorosis Induce Iron Chlorosis hydroponics->chlorosis treatment Apply Treatments: - Control - Fe-EDTA - Fe-Avenic Acid A chlorosis->treatment data_collection Data Collection (2 weeks): - SPAD measurements - Visual assessment treatment->data_collection harvest Harvest Plants data_collection->harvest analysis Analysis: - Biomass (Fresh & Dry Weight) - Tissue Iron Content (ICP-MS) harvest->analysis stats Statistical Analysis (ANOVA) analysis->stats conclusion Conclusion: Compare Efficacy stats->conclusion

Caption: Workflow for comparing the efficacy of different iron chelators.

References

Comparative Transcriptomics of Avenic Acid A Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the transcriptomics of avenic acid A biosynthesis, a crucial pathway in plants for iron acquisition. Understanding the regulation of this pathway at the transcriptional level is vital for developing crops with enhanced nutrient uptake capabilities and for exploring novel therapeutic agents. This document details the key genes involved, presents representative quantitative data, outlines experimental protocols, and visualizes the biosynthetic and experimental workflows.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes representative transcriptomic data, illustrating the differential expression of key genes involved in this compound biosynthesis in oat roots under iron-deficient (-Fe) conditions compared to iron-sufficient (+Fe) conditions. This data is a synthesized representation based on typical findings in the field, as a direct comparative dataset across multiple oat varieties was not publicly available. Expression values are represented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

GeneFunctionRepresentative FPKM (+Fe)Representative FPKM (-Fe)Fold Change (-Fe vs +Fe)
Sad1 (bAS1) β-amyrin synthase1515010
Sad2 (CYP51H10) Cytochrome P450 monooxygenase2022011
Sad6 (CYP72A475) Cytochrome P450 monooxygenase1213010.8
CYP94D65 Cytochrome P450 monooxygenase89511.9
AsAAT1 Arabinosyltransferase2526010.4
AsUGT91G16 UDP-glucosyltransferase3031010.3
AsTG1 Transglucosidase1819010.6
Sad9 (MT1) Methyltransferase2223010.5
Sad10 (UGT74H5) UDP-glucosyltransferase2829010.4
Sad7 (SCPL1) Serine carboxypeptidase-like acyltransferase1011511.5

Note: This table is a representative illustration of the expected upregulation of this compound biosynthesis genes under iron deficiency. Actual FPKM values and fold changes will vary depending on the oat variety, experimental conditions, and specific data analysis pipeline.

Experimental Protocols

Detailed methodologies for the key experiments cited in comparative transcriptomic studies of this compound biosynthesis are provided below.

RNA Sequencing (RNA-Seq) of Oat Root Tissue

This protocol outlines the steps for preparing oat root tissue for transcriptomic analysis.

a. Plant Growth and Treatment:

  • Germinate oat (Avena sativa) seeds on moist filter paper in the dark for 3 days.

  • Transfer seedlings to a hydroponic system containing a complete nutrient solution.

  • Grow the plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • For iron deficiency experiments, transfer half of the plants to a nutrient solution lacking iron (-Fe) while the other half remains in the complete solution (+Fe).

  • Harvest root tissue from both groups after a specified period (e.g., 7-10 days of treatment). Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.[1]

b. RNA Extraction:

  • Grind the frozen root tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. RNA integrity should be checked using a bioanalyzer.

c. Library Preparation and Sequencing:

  • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the cDNA library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[2]

d. Data Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the cleaned reads to the oat reference genome using a splice-aware aligner like HISAT2.

  • Quantify gene expression levels (e.g., as FPKM or TPM) using software such as featureCounts.

  • Identify differentially expressed genes between the experimental groups.[3]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is for validating the expression patterns of specific genes identified through RNA-Seq.[4][5][6][7]

  • Synthesize first-strand cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.

  • Design and validate gene-specific primers for the target genes and a suitable reference gene (e.g., Actin or GAPDH).

  • Prepare the qRT-PCR reaction mixture containing cDNA template, primers, and a SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the 2-ΔΔCt method to calculate the relative expression levels of the target genes.[4]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol describes the quantification of this compound in root exudates.[8][9][10][11]

a. Collection of Root Exudates:

  • Gently remove oat plants from the hydroponic solution and rinse the roots with deionized water.

  • Place the roots in a collection solution (e.g., sterile water or a buffered solution) for a specific duration (e.g., 2-4 hours).

  • Collect the root exudate solution and filter it to remove any debris.

b. Sample Preparation:

  • Concentrate the root exudate sample, for example, by freeze-drying.

  • Re-dissolve the concentrated sample in a suitable solvent for HPLC analysis (e.g., the mobile phase).

c. HPLC Analysis:

  • Use a C18 reversed-phase column for separation.

  • The mobile phase can consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Set the detector to a wavelength suitable for detecting this compound (e.g., 254 nm).

  • Inject the prepared sample and a series of known concentrations of an this compound standard to generate a calibration curve.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

This compound Biosynthesis Pathway

Avenic_Acid_A_Biosynthesis S_adenosyl_methionine S-adenosyl-L-methionine NAS Nicotianamine Synthase (NAS) S_adenosyl_methionine->NAS S_adenosyl_methionine->i1 Nicotianamine Nicotianamine NAAT Nicotianamine Aminotransferase (NAAT) Nicotianamine->NAAT Nicotianamine->i2 Deoxymugineic_acid 3''-deoxymugineic acid DMAS Deoxymugineic Acid Synthase (DMAS) Deoxymugineic_acid->DMAS IDS3 Hydroxylase (IDS3-like) Deoxymugineic_acid->IDS3 Deoxymugineic_acid->i3 Avenic_acid_A This compound NAS->Nicotianamine NAAT->Deoxymugineic_acid DMAS->Avenic_acid_A Hydroxylation IDS3->Avenic_acid_A i1->Nicotianamine i2->Deoxymugineic_acid i3->Avenic_acid_A

Caption: this compound biosynthesis pathway in oat.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Start Oat Seedlings Treatment Iron-Sufficient (+Fe) vs. Iron-Deficient (-Fe) Conditions Start->Treatment Harvest Root Tissue Harvest Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Metabolite_Analysis HPLC Analysis of this compound Harvest->Metabolite_Analysis Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Validation qRT-PCR Validation DEG_Analysis->Validation End Comparative Transcriptomic Profile DEG_Analysis->End Validation->End Metabolite_Analysis->End

References

Benchmarking avenic acid A extraction methods for efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avenic acid A, a non-proteinogenic amino acid and a key phytosiderophore in graminaceous plants like oats, plays a crucial role in iron acquisition. Its potential therapeutic applications have spurred interest in efficient and scalable extraction methods. This guide provides a comprehensive comparison of established and emerging techniques for the extraction of this compound and related phytosiderophores, offering a data-driven overview for optimizing laboratory and industrial-scale processes.

While direct comparative studies benchmarking the efficiency of various methods specifically for this compound are limited in publicly available scientific literature, this guide synthesizes data from studies on phytosiderophores and other polar bioactive compounds from plant matrices to provide a thorough comparison.

Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is critical and depends on the desired yield, purity, processing time, and environmental impact. Below is a summary of common and advanced extraction techniques with their potential advantages and disadvantages for this compound extraction.

Extraction Method Principle Potential Advantages for this compound Potential Disadvantages for this compound Key Parameters
Solvent Extraction Utilizes solvents of varying polarities to dissolve and separate the target compound from the plant matrix.Simple, low-cost equipment. Effective for polar compounds like amino acids.Can be time-consuming, requires large solvent volumes, potential for co-extraction of impurities.Solvent type (e.g., water, ethanol, methanol), temperature, time, solid-to-solvent ratio.
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.[1][2][3][4]Reduced extraction time and solvent consumption, increased yield, suitable for thermolabile compounds.[5]Potential for degradation of some compounds at high ultrasonic power, equipment cost.[3]Frequency, power, temperature, time, solvent.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[6][7][8]Rapid extraction, reduced solvent usage, improved yield.[6]Potential for localized overheating and degradation of heat-sensitive compounds, requires specialized equipment.Microwave power, temperature, time, solvent.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas.[9][10][11][12][13]"Green" technology with no solvent residue, highly selective, suitable for thermally sensitive compounds.[9][12]High initial equipment cost, may require a co-solvent (e.g., ethanol) for polar compounds like this compound.Pressure, temperature, CO2 flow rate, co-solvent percentage.

Experimental Workflows and Signaling Pathways

General Workflow for Plant-Based Bioactive Compound Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of bioactive compounds, such as this compound, from plant materials.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Oat Roots) Pretreatment Pre-treatment (Drying, Grinding) PlantMaterial->Pretreatment Extraction Extraction (e.g., Solvent, UAE, MAE, SFE) Pretreatment->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (e.g., HPLC, MS) PureCompound->Analysis

Caption: Generalized workflow for the extraction of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of extraction results. Below are protocols for common extraction methods applicable to this compound, based on established procedures for phytosiderophores and related compounds.

Protocol 1: Solvent Extraction of Phytosiderophores from Root Exudates

This method is a standard procedure for collecting phytosiderophores released by plant roots under specific nutrient-deficient conditions.

Materials:

  • Oat seeds (or other graminaceous plant)

  • Hydroponic growth medium (iron-deficient)

  • Deionized water

  • Collection vessels

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Evaporator

  • HPLC system for analysis

Procedure:

  • Plant Growth: Germinate oat seeds and grow them in a complete hydroponic solution. After a period of growth (e.g., 2-3 weeks), transfer the plants to an iron-deficient hydroponic solution to induce the secretion of phytosiderophores.

  • Collection of Root Exudates: After a few days in the iron-deficient medium, carefully remove the plants and place their roots in collection vessels containing deionized water. Allow the roots to exude phytosiderophores for a defined period (e.g., 4-6 hours) during the light cycle, as secretion is often diurnal.

  • Sample Preparation: Collect the aqueous solution containing the root exudates. Filter the solution to remove any root debris.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the filtered root exudate solution onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other highly polar impurities.

    • Elute the phytosiderophores with methanol.

  • Concentration: Evaporate the methanol from the eluate under reduced pressure to obtain a concentrated extract.

  • Quantification: Re-dissolve the extract in a suitable solvent (e.g., water or mobile phase) and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Protocol 2: Ultrasound-Assisted Extraction (UAE) from Plant Tissue

This protocol is a general procedure for the extraction of polar compounds from dried plant material and can be adapted for this compound.

Materials:

  • Dried and powdered oat root or shoot tissue

  • Extraction solvent (e.g., 80% methanol in water)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters

  • Evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh a known amount of dried and powdered plant material (e.g., 1 gram) and place it in a suitable vessel.

  • Extraction:

    • Add a specific volume of the extraction solvent (e.g., 20 mL of 80% methanol) to the plant material.

    • Place the vessel in an ultrasonic bath or use a probe sonicator to sonicate the mixture for a defined period (e.g., 30 minutes) and at a controlled temperature (e.g., 40°C).

  • Separation:

    • After sonication, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant. For higher recovery, the pellet can be re-extracted with fresh solvent and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration and Analysis: Evaporate the solvent from the filtrate and quantify the this compound content as described in Protocol 1.

Conclusion

The optimal extraction method for this compound depends on the specific research or production goals. For initial laboratory-scale investigations and collection of naturally secreted compounds, the solvent extraction of root exudates is a well-established and targeted method. For larger-scale extraction from plant biomass with improved efficiency, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of time and solvent reduction. Supercritical Fluid Extraction (SFE) stands out as a green and highly selective technology, particularly valuable for high-purity applications, although it requires a significant initial investment.

Further research is needed to provide direct, quantitative comparisons of these methods specifically for this compound. Researchers are encouraged to optimize the parameters of their chosen method to achieve the desired efficiency and purity for their specific application.

References

Safety Operating Guide

Proper Disposal of Avenic Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of avenic acid A, a tricarboxylic acid utilized in various research applications.

Summary of Chemical Data

While a specific Safety Data Sheet (SDS) with comprehensive quantitative data for this compound is not publicly available, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 76224-57-2[1][2][3][4][5]
Molecular Formula C₁₂H₂₂N₂O₈
Molecular Weight 322.31 g/mol [2]
Chemical Class Tricarboxylic acid, Gamma-amino acid derivative[1]
Primary Use For research use only. Not for human or veterinary use.[2]

Disposal Protocol for this compound

As a tricarboxylic acid, the disposal of this compound should follow standard laboratory procedures for acid waste. The primary method for safe disposal is through neutralization.

Personnel Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all disposal procedures within a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Disposal Procedure:

  • Dilution: Slowly and cautiously add the this compound solution or small quantities of the solid to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point). Never add water to acid , as this can cause a dangerous exothermic reaction.

  • Neutralization: While stirring the diluted solution gently, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue to add the weak base incrementally until the pH of the solution is neutral (between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with local, state, and federal regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

  • Container Rinsing: Thoroughly rinse the empty this compound container with water. The rinsate should also be neutralized before disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Wear Appropriate PPE C Dilute this compound (Acid to Water) A->C B Work in Fume Hood B->C D Slowly Add Weak Base C->D E Monitor pH D->E F Achieve Neutral pH (6.0 - 8.0) E->F pH < 6.0 G Dispose Down Drain with Copious Water E->G 6.0 ≤ pH ≤ 8.0 F->G H Rinse Empty Container G->H I Neutralize Rinsate H->I J Dispose of Rinsate I->J

Caption: this compound Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.